Prednisolone phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29O8P/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOZJEUDSLGTLU-VWUMJDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047481 | |
| Record name | Prednisolone phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-25-0, 125-02-0 | |
| Record name | Prednisolone phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14631 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(phosphonooxy)-, disodium salt, (11.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Prednisolone phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Prednisolone 21-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE 21-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752SY38R6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prednisolone Phosphate: A Technical Guide to its Mechanism of Action in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) phosphate (B84403), a water-soluble prodrug, is rapidly converted in vivo to its active form, prednisolone, a potent synthetic glucocorticoid.[1] Its profound anti-inflammatory and immunosuppressive effects are pivotal in the management of a wide spectrum of inflammatory and autoimmune diseases.[2] This technical guide provides an in-depth exploration of the molecular mechanisms by which prednisolone modulates inflammatory pathways. It details the genomic and non-genomic actions mediated through the glucocorticoid receptor, leading to the suppression of pro-inflammatory signaling cascades and the induction of anti-inflammatory proteins. This document summarizes key quantitative data, provides detailed experimental protocols for mechanism-of-action studies, and utilizes visualizations to illustrate the complex signaling networks involved.
Introduction: The Role of Prednisolone in Inflammation
Inflammation is a complex biological response to harmful stimuli, involving a coordinated activation of immune cells and the release of inflammatory mediators. While essential for host defense, dysregulated inflammation drives the pathogenesis of numerous chronic diseases. Glucocorticoids, like prednisolone, are cornerstone therapies due to their broad-spectrum inhibition of inflammatory processes.[3] Prednisolone phosphate's clinical utility stems from its ability to be rapidly metabolized to prednisolone, which then exerts its effects at the cellular and molecular level.[1][4]
The primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression.[2][5] This genomic action is twofold: transactivation , where the GR-ligand complex directly binds to Glucocorticoid Response Elements (GREs) to upregulate the transcription of anti-inflammatory genes, and transrepression , where the complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][6] Additionally, rapid, non-genomic effects contribute to its overall anti-inflammatory profile.[3]
Core Mechanism of Action: Genomic and Non-Genomic Pathways
Upon entering the cell, prednisolone binds to the GR, which is held in an inactive state in the cytoplasm in a complex with heat shock proteins (HSPs).[5] Ligand binding induces a conformational change, causing the dissociation of HSPs and the translocation of the activated GR-prednisolone complex into the nucleus.[5]
Genomic Mechanisms: The Classic Pathway
The genomic effects of prednisolone are responsible for the majority of its long-term anti-inflammatory actions and involve the direct and indirect regulation of gene transcription.[3]
-
Transactivation: The GR-prednisolone dimer binds to GREs in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[5] Key examples include:
-
Annexin (B1180172) A1 (ANXA1): This protein inhibits phospholipase A2 (PLA2), thereby blocking the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.[7][8] Glucocorticoids have been shown to induce ANXA1 expression in various immune cells, including macrophages.[9]
-
Glucocorticoid-Induced Leucine Zipper (GILZ): GILZ is a potent anti-inflammatory protein that interferes with pro-inflammatory signaling pathways, including NF-κB and MAPK pathways.[10][11] Its expression is rapidly induced by glucocorticoids.[11]
-
Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1): By upregulating MKP-1, glucocorticoids lead to the dephosphorylation and inactivation of MAP kinases, which are critical for the expression of many inflammatory genes.[12]
-
-
Transrepression: This is a crucial mechanism for the anti-inflammatory effects of prednisolone. The GR-prednisolone complex, without binding to DNA itself, physically interacts with and inhibits the activity of key pro-inflammatory transcription factors.[2]
-
Inhibition of NF-κB: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Prednisolone inhibits NF-κB signaling through multiple mechanisms:
-
Induction of IκBα: The GR can induce the transcription of the gene for IκBα, the primary inhibitor of NF-κB. Increased IκBα protein sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.[6]
-
Direct Protein-Protein Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[2]
-
-
Inhibition of AP-1: Similar to NF-κB, the GR can tether to components of the AP-1 transcription factor (e.g., c-Fos/c-Jun), inhibiting its transcriptional activity and reducing the expression of inflammatory genes.[13]
-
Non-Genomic Mechanisms: Rapid Effects
Prednisolone can also exert rapid, non-genomic effects that are independent of gene transcription and protein synthesis.[3] These effects are less well-defined but are thought to involve interactions with membrane-bound GRs or modulation of intracellular signaling cascades, contributing to the immediate anti-inflammatory response.[3]
Quantitative Data on Prednisolone Activity
The following tables summarize key quantitative parameters related to the anti-inflammatory action of prednisolone.
Table 1: Glucocorticoid Receptor Binding and Potency
| Parameter | Value | Cell System/Method | Reference |
|---|---|---|---|
| Relative Binding Affinity | ~10-fold lower than Dexamethasone | Th2 cells | [14] |
| IC50 (PBMC Proliferation) | 0.43 µM | Concanavalin A-stimulated human PBMCs | [15] |
| IC50 (NF-κB Inhibition) | ~5 x 10-10 M (Dexamethasone) | A549 cells (3xκB reporter) |[16] |
Note: A direct Kd value for prednisolone is not consistently reported. Dexamethasone, a more potent glucocorticoid, has a Kd of approximately 5 nM for the GR. Prednisolone's potency is generally considered to be lower.[14]
Table 2: Inhibition of Pro-Inflammatory Cytokines
| Cytokine | IC50 / Effect | Cell System | Stimulus | Reference |
|---|---|---|---|---|
| TNF-α | Significant reduction at 10 nM - 10 µM | Human PBMCs | LPS | [17] |
| IL-6 | Significant reduction | Rheumatoid Arthritis Patient PBMCs | Concanavalin A | [15] |
| GM-CSF | EC50 ~2.2 x 10-9 M (Dexamethasone) | A549 cells | IL-1β |[16] |
Table 3: Induction of Anti-Inflammatory Mediators by Glucocorticoids
| Mediator | Fold Induction / Effect | Cell System | Glucocorticoid | Reference |
|---|---|---|---|---|
| GILZ mRNA | Peak induction at 6 hours | C3H10T1/2 mesenchymal cells | Dexamethasone | [11] |
| GILZ Protein | Increased expression | Healthy human PBMCs | Dexamethasone | [18] |
| Annexin A1 Protein | Upregulation observed | Rat peritoneal macrophages | Dexamethasone/Hydrocortisone | [9] |
| Annexin A1 mRNA & Protein | Dose-dependent upregulation | CSE-induced BEAS-2B cells | Methylprednisolone |[19][20] |
Key Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways affected by prednisolone.
Caption: Genomic mechanism of Prednisolone action in the cell.
Caption: Prednisolone's inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for assessing anti-inflammatory effects.
Detailed Experimental Protocols
This section outlines common methodologies used to investigate the mechanism of action of prednisolone.
In Vitro Anti-Inflammatory Assay using LPS-Stimulated Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production.
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., from THP-1 cells or primary PBMCs) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in 24-well plates at a density of approximately 2x105 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of prednisolone (e.g., 1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control group.
-
Incubate for a specified period (e.g., 4 hours for TNF-α, 24 hours for IL-6).
-
-
Endpoint Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
Calculate the IC50 value for prednisolone's inhibition of each cytokine.
-
Western Blot for NF-κB Pathway Activation
This protocol assesses the effect of prednisolone on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
-
Cell Treatment and Lysis:
-
Culture and treat cells as described in section 5.1, typically for a shorter duration (e.g., 15-60 minutes) to capture signaling events.
-
For nuclear translocation, lyse cells using a nuclear/cytoplasmic fractionation kit. For whole-cell analysis, use a standard lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody overnight at 4°C with gentle agitation. Typical primary antibody dilutions are 1:1000.[22]
-
Target Antibodies: Rabbit anti-phospho-IκBα, Rabbit anti-IκBα, Rabbit anti-p65.
-
Loading Controls: Mouse anti-β-actin (cytoplasmic/whole cell), Rabbit anti-Lamin B1 (nuclear).
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 to 1:20,000 dilution) for 1 hour at room temperature.[22]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
-
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Cell Transfection:
-
Use a cell line (e.g., HEK293T or A549) that is amenable to transfection.
-
Co-transfect cells with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements (e.g., 3xκB-luc) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
24 hours post-transfection, pre-treat cells with prednisolone or vehicle for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6-8 hours.
-
-
Luciferase Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Determine the concentration-dependent inhibition of NF-κB activity by prednisolone.
-
Conclusion
This compound exerts its potent anti-inflammatory effects through a sophisticated, multi-faceted mechanism of action centered on the glucocorticoid receptor. Its ability to both upregulate powerful anti-inflammatory proteins through transactivation and suppress the master regulators of inflammation, NF-κB and AP-1, through transrepression underscores its clinical efficacy. For drug development professionals and researchers, a thorough understanding of these genomic and non-genomic pathways, supported by quantitative in vitro assays, is critical for the rational design of novel anti-inflammatory therapies with improved efficacy and safety profiles. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for the continued investigation of glucocorticoid action and the discovery of next-generation immunomodulatory agents.
References
- 1. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids | ADMET and DMPK [pub.iapchem.org]
- 2. Effects of Representative Glucocorticoids on TNFα– and CD40L–Induced NF-κB Activation in Sensor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Annexin-A1: a pivotal regulator of the innate and adaptive immune systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylprednisolone stimulated gene expression (GILZ, MCL-1) and basal cortisol levels in multiple sclerosis patients in relapse are associated with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A glucocorticoid‐induced leucine‐zipper protein, GILZ, inhibits adipogenesis of mesenchymal cells | EMBO Reports [link.springer.com]
- 12. Usefulness of Peripheral Blood Mononuclear Cells to Predict Clinical Response to Corticosteroids in Asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinexprheumatol.org [clinexprheumatol.org]
- 16. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Methylprednisolone up-regulates annexin A1 (ANXA1) to inhibit the inflammation, apoptosis and oxidative stress of cigarette smoke extract (CSE)-induced bronchial epithelial cells, a chronic obstructive pulmonary disease in vitro model, through the formyl peptide receptor 2 (FPR2) receptors and the adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methylprednisolone up-regulates annexin A1 (ANXA1) to inhibit the inflammation, apoptosis and oxidative stress of cigarette smoke extract (CSE)-induced bronchial epithelial cells, a chronic obstructive pulmonary disease in vitro model, through the formyl peptide receptor 2 (FPR2) receptors and the adenosine 5’-monophosphate (AMP)-activated protein kinase (AMPK) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. info.gbiosciences.com [info.gbiosciences.com]
Prednisolone phosphate structure and chemical properties
An In-depth Technical Guide to Prednisolone (B192156) Phosphate (B84403): Structure, Properties, and Experimental Analysis
Introduction
Prednisolone phosphate is a synthetic glucocorticoid and a water-soluble ester prodrug of prednisolone.[1][2] It is widely utilized in research and clinical settings for its potent anti-inflammatory and immunosuppressive activities.[1][3] Upon administration, it is rapidly hydrolyzed in vivo by phosphatases to its active form, prednisolone.[2] This conversion is essential for its therapeutic effects, which are mediated through interaction with glucocorticoid receptors.[1] The phosphate ester form significantly enhances water solubility compared to prednisolone, facilitating its formulation for various administration routes, including oral and intravenous.[1][4] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to this compound for researchers and drug development professionals.
Chemical Structure and Identification
This compound is the 21-phosphate ester of prednisolone. The chemical structure consists of a pregnane (B1235032) steroid skeleton with hydroxyl groups at the 11 and 17 positions, a ketone at the 3 and 20 positions, and double bonds at the 1 and 4 positions. The phosphate group is attached at the 21-position. It is typically available as a disodium (B8443419) salt, prednisolone sodium phosphate, to improve its stability and solubility in aqueous solutions.[3][5]
Caption: 2D structure of Prednisolone Sodium Phosphate.
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | [6] |
| CAS Number | 125-02-0 | [4][6] |
| Molecular Formula | C₂₁H₂₇Na₂O₈P | [4][5][6] |
| InChI Key | VJZLQIPZNBPASX-OJJGEMKLSA-L | [7][8] |
| SMILES | C[C@@]12C=CC(=O)C=C2CC[C@@]3([H])[C@]4([H])CC--INVALID-LINK--([C@@]4(C)C--INVALID-LINK--O)O.[Na+].[Na+] | [8] |
Physicochemical Properties
Prednisolone sodium phosphate is a white or slightly yellow, hygroscopic, crystalline powder.[4][9][10] Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 484.39 g/mol | [4][5][6] |
| Melting Point | >197°C (decomposes) | [4] |
| Solubility | Freely soluble in water; soluble in methanol (B129727); slightly soluble in alcohol; very slightly soluble in acetone. | [4][5][11] |
| Specific Optical Rotation | +94° to +100° | [10] |
| pH (aqueous solution) | 7.5 - 10.5 | [9][10] |
| UV Absorption Maximum (λmax) | 242-246 nm (in various solvents including methanol, water, and ethanol) | [4][7][12] |
Mechanism of Action: Glucocorticoid Receptor Signaling
As a glucocorticoid receptor agonist, this compound's active metabolite, prednisolone, mediates its effects by binding to cytosolic glucocorticoid receptors (GR).[1][6] This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.[1]
Inside the nucleus, the complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortins (e.g., annexin (B1180172) A1) and interleukin-10.[1][6]
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to the downregulation of genes encoding pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and enzymes like phospholipase A2.[1][13]
The inhibition of phospholipase A2 by lipocortins is a critical anti-inflammatory step, as it blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][6][14]
Caption: Glucocorticoid receptor signaling pathway for Prednisolone.
Experimental Protocols
Synthesis of Prednisolone Sodium Phosphate
Several methods exist for the preparation of prednisolone sodium phosphate, primarily involving the conversion of this compound to its disodium salt.[5][15][16]
Methodology 1: Conversion from this compound [5][16]
-
Dissolution: Dissolve this compound (e.g., 100g) in a suitable solvent such as methanol (4-5 times the gram amount of the starting material).[5][16]
-
Dilution: Add purified water to the solution (4-6 times the gram amount of the starting material).[5]
-
pH Adjustment: Slowly add a sodium hydroxide (B78521) solution dropwise to the reaction mixture while stirring. Maintain the temperature between 15-30°C.[5][16] Adjust the pH to a final value of 9.2-10.0.[5]
-
Reaction Confirmation: Continue stirring and re-test the pH to ensure it remains stable.[5][15]
-
Precipitation: Filter the reaction mixture. Add the filtrate to a dilution tank containing ethanol (B145695) (15-30 times the gram amount of the starting material) to induce crystallization.[5]
-
Isolation and Drying: Allow the crystals to precipitate for at least 8 hours. Collect the solid material by filtration, wash with ethanol, and dry to obtain prednisolone sodium phosphate.[5][16]
Methodology 2: Synthesis of this compound Intermediate [17] This protocol describes the synthesis of a this compound intermediate from prednisolone.
-
Reaction Setup: Add prednisolone (e.g., 50g) and a solvent like 2-methyltetrahydrofuran (B130290) (MTHF, 500ml) to a reaction vessel under a nitrogen atmosphere.
-
Cooling: Cool the stirred mixture to between -55°C and -60°C.
-
Phosphorylation: Slowly add pyrophosphoryl chloride (e.g., 40ml) dropwise over approximately 40 minutes, maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 1 hour after addition is complete. Monitor the reaction's completion using Thin Layer Chromatography (TLC) to confirm the absence of the starting material.
-
Quenching: Quench the reaction by adding purified water (e.g., 100ml) and allow the layers to separate.
-
Purification: Extract the organic phase with purified water. Decolorize the organic phase with activated carbon.
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to a paste. Cool to below 0°C to crystallize the product, which is then collected and dried under vacuum.
Analytical Methods
5.2.1 High-Performance Liquid Chromatography (HPLC) [10][18][19][20]
HPLC is a standard method for the assay and determination of related substances in prednisolone sodium phosphate.[20]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6-mm × 7.5-cm; 3.5-µm packing L1).[10][18]
-
Mobile Phase: A mixture of a buffer solution (e.g., aqueous buffer adjusted to pH 6.4 with phosphoric acid) and an organic solvent like acetonitrile.[18][19] The exact ratio may be adjusted to achieve suitable resolution.
-
Column Temperature: Maintained at 35°C.[18]
-
-
Sample Preparation:
-
Assay Preparation: Accurately weigh and dissolve the prednisolone sodium phosphate sample in the mobile phase to a known concentration (e.g., 0.42 mg/mL).[18]
-
Standard Preparation: Prepare a standard solution of USP Prednisolone RS or Prednisolone Sodium Phosphate RS in the mobile phase at a similar concentration.[18]
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a defined volume (e.g., 20 µL) of the sample and standard solutions into the chromatograph.[10]
-
Record the chromatograms and compare the peak area of the analyte in the sample solution to that in the standard solution to determine the concentration and purity. The retention time for prednisolone sodium phosphate is typically around 6.5 minutes under these conditions.[10]
-
5.2.2 UV-Vis Spectrophotometry [12]
This method is suitable for the quantitative determination (assay) of prednisolone sodium phosphate.
-
Instrumentation: A validated UV-Vis spectrophotometer.
-
Methodology:
-
Solvent Selection: Use a suitable solvent in which the drug is freely soluble, such as distilled water, methanol, or ethanol.[12]
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of prednisolone sodium phosphate and dissolve it in the chosen solvent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.[12]
-
Determination of λmax: Scan the standard solution across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically found around 246 nm.[12]
-
Calibration Curve: Prepare a series of working standard solutions of different concentrations (e.g., 2, 6, 12 µg/mL) by diluting the stock solution.[12]
-
Analysis: Measure the absorbance of the sample solution (prepared similarly to the stock solution and diluted to fall within the calibration range) at the determined λmax. Calculate the concentration of prednisolone sodium phosphate in the sample by comparing its absorbance to the calibration curve.
-
Caption: General analytical workflow for this compound.
References
- 1. This compound [benchchem.com]
- 2. This compound | C21H29O8P | CID 72078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 125-02-0: Prednisolone sodium phosphate | CymitQuimica [cymitquimica.com]
- 4. This compound sodium | 125-02-0 [chemicalbook.com]
- 5. caloongchem.com [caloongchem.com]
- 6. Prednisolone Sodium Phosphate | C21H27Na2O8P | CID 441409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. GSRS [precision.fda.gov]
- 9. PREDNISOLONE SODIUM PHOSPHATE USP - PCCA [pccarx.com]
- 10. uspbpep.com [uspbpep.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Prednisolone Sodium Phosphate? [synapse.patsnap.com]
- 14. What is Prednisolone Sodium Phosphate used for? [synapse.patsnap.com]
- 15. CN109988212B - Prednisolone sodium phosphate production method - Google Patents [patents.google.com]
- 16. A kind of production technology of prednisolone sodium phosphate - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN109734766B - Preparation method of prednisolone sodium phosphate intermediate - Google Patents [patents.google.com]
- 18. Prednisolone Sodium Phosphate [drugfuture.com]
- 19. Separation of Prednisolone sodium phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. [Determination of prednisolone sodium phosphate and the related substances by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Conversion of Prednisolone Phosphate to Prednisolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) phosphate (B84403) is a water-soluble ester prodrug that is rapidly and extensively converted in vivo to the pharmacologically active glucocorticoid, prednisolone. This conversion is a critical step in the therapeutic action of prednisolone phosphate and is primarily mediated by the enzyme alkaline phosphatase. Understanding the pharmacokinetics, metabolic pathways, and experimental methodologies for studying this conversion is essential for drug development and clinical application. This technical guide provides an in-depth overview of the in vivo conversion of this compound to prednisolone, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.
Introduction
Prednisolone, a synthetic glucocorticoid, is widely used for its potent anti-inflammatory and immunosuppressive properties. However, its poor water solubility can limit its formulation options, particularly for parenteral administration. To overcome this, the phosphate ester prodrug, this compound, was developed. This modification significantly enhances water solubility, allowing for the preparation of aqueous solutions for intravenous, intramuscular, and ophthalmic use.[1]
The therapeutic efficacy of this compound is entirely dependent on its conversion to prednisolone in the body.[2][3] This bioconversion is an enzymatic hydrolysis reaction that cleaves the phosphate group from the prednisolone molecule.[3][4] The primary enzyme responsible for this hydrolysis is alkaline phosphatase, which is ubiquitously present in various tissues, including the liver, bone, intestine, and kidneys.[4] The conversion is generally rapid and efficient, leading to the prompt appearance of prednisolone in the systemic circulation following administration of the prodrug.[5]
This guide will delve into the core aspects of this conversion process, providing researchers and drug development professionals with a comprehensive resource on the topic.
Pharmacokinetics of this compound and Prednisolone
The pharmacokinetics of prednisolone have been extensively studied. Following oral administration, prednisolone is rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours.[6] this compound, when administered orally or intravenously, is quickly converted to prednisolone, and as such, its pharmacokinetic profile is largely reflective of the resulting prednisolone.[5][7]
Data Presentation
The following table summarizes key pharmacokinetic parameters of prednisolone from a study involving a single oral dose of a prednisolone tablet in healthy volunteers. While direct comparative studies with this compound are limited in the publicly available literature, the data for prednisolone provides a crucial benchmark for understanding the behavior of the active moiety.
| Pharmacokinetic Parameter | Mean Value (± SD) | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | 683.00 (± 94.54) | ng/mL | [7] |
| Tmax (Time to Maximum Plasma Concentration) | 2.27 | hours | [7] |
| AUC0-t (Area Under the Curve from 0 to t) | 2426.1 (± 360.0) | ng*h/mL | [2] |
| Elimination Half-life (t1/2) | 3.30 | hours | [7] |
Note: The bioavailability of prednisolone after oral administration is high, generally in the range of 80-100%.[6] Prednisolone exhibits dose-dependent pharmacokinetics, which can be attributed to the non-linear binding of the drug to plasma proteins.[8]
Experimental Protocols
The quantification of this compound and prednisolone in biological matrices is crucial for studying the in vivo conversion. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for this purpose.[9][10][11]
Quantification of Prednisolone and this compound in Plasma by HPLC
This protocol provides a general framework for the simultaneous determination of prednisolone and this compound in plasma.
3.1.1. Materials and Reagents
-
Prednisolone and this compound reference standards
-
Internal standard (e.g., betamethasone)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Purified water (HPLC grade)
-
Plasma samples (from study subjects)
-
Solid-phase extraction (SPE) cartridges
3.1.2. Sample Preparation
-
Protein Precipitation and Extraction:
-
To 500 µL of plasma, add an internal standard.
-
Add 1.5 mL of a mixture of methanol and acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
3.1.3. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV absorbance at 245 nm
-
Column Temperature: 30°C
3.1.4. Data Analysis
-
Construct a calibration curve using known concentrations of prednisolone and this compound standards.
-
Calculate the concentration of each analyte in the plasma samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
Visualization of Pathways
In Vivo Conversion of this compound
The following diagram illustrates the straightforward conversion of the prodrug, this compound, into the active drug, prednisolone, through enzymatic hydrolysis.
Caption: Enzymatic conversion of this compound.
Glucocorticoid Receptor Signaling Pathway
Once converted to prednisolone, it exerts its effects by binding to the glucocorticoid receptor (GR), initiating a signaling cascade that ultimately modulates gene expression.
Caption: Prednisolone's mechanism of action via the glucocorticoid receptor.
Conclusion
The in vivo conversion of this compound to prednisolone is a rapid and efficient process, primarily catalyzed by alkaline phosphatase. This bioconversion is fundamental to the therapeutic utility of this compound, enabling the delivery of the active glucocorticoid in a highly water-soluble formulation. The pharmacokinetic profile of administered this compound is consequently dominated by the characteristics of the released prednisolone. The experimental protocols outlined, particularly HPLC-based methods, are essential for accurately quantifying this conversion and understanding the disposition of both the prodrug and the active moiety in biological systems. The visualization of the conversion and subsequent signaling pathway provides a clear framework for comprehending the molecular mechanisms underlying the action of this important therapeutic agent. This technical guide serves as a foundational resource for professionals in the fields of pharmacology, drug metabolism, and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of alkaline phosphatase activity in KB cells by hyperosmolality and prednisolone: effect on enzyme inhibition by phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. scispace.com [scispace.com]
- 7. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkaline phosphatase content and the effects of prednisolone on mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Alkaline Phosphatase Content and the Effects of Prednisolone on Mammalian Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of plasma prednisolone, prednisone, and cortisol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Prednisolone Phosphate: A Prodrug Strategy for Targeted Drug Delivery
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Prednisolone (B192156), a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive effects. However, its systemic administration is often associated with significant side effects. The use of prednisolone phosphate (B84403), a water-soluble ester prodrug, presents a strategic approach to overcome these limitations. This technical guide details the core principles of the prednisolone phosphate prodrug strategy, focusing on its mechanism of activation, pharmacokinetic profile, and applications in targeted delivery systems. By leveraging endogenous enzymes, such as alkaline phosphatase (ALP), which are often overexpressed at sites of inflammation or in the tumor microenvironment, this compound can be selectively converted to its active form, prednisolone, thereby concentrating its therapeutic action and minimizing systemic exposure.
The this compound Prodrug Concept
The primary goal of a prodrug strategy is to improve a drug's therapeutic index by enhancing its delivery to the target site while reducing its effects on healthy tissues. Prednisolone itself has poor aqueous solubility, which complicates the formulation of parenteral solutions. Conversion to its 21-phosphate ester, this compound, dramatically increases water solubility (over 30 times greater than prednisolone), making it suitable for intravenous and other aqueous formulations.[1]
The core of the targeted delivery strategy lies in the bioactivation of the inert prodrug. This compound is designed to be hydrolyzed by the enzyme alkaline phosphatase (ALP), which cleaves the phosphate group to release the active prednisolone.[2] ALP is a membrane-bound enzyme found throughout the body, but its expression is significantly upregulated in specific tissues and pathological conditions, including inflamed tissues, the tumor microenvironment, and bone.[2] This localized overexpression of ALP allows for site-specific activation of the prodrug, concentrating the potent anti-inflammatory effects of prednisolone where it is most needed.
Logical Workflow: Prodrug Activation
The conversion of the inactive prodrug to the active drug is a straightforward enzymatic reaction. The phosphate ester moiety renders the molecule inactive until it is cleaved by alkaline phosphatase at the target site.
Mechanism of Action and Signaling Pathways
Upon release from its phosphate prodrug form, prednisolone mediates its effects by interacting with the glucocorticoid receptor (GR).[3][4] The actions of prednisolone can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway: This is the classical, slower mechanism of action.
-
Cytoplasmic Binding: Prednisolone, being lipophilic, diffuses across the cell membrane and binds to the GR located in the cytoplasm, which is part of a multiprotein complex including heat shock proteins (HSPs).[3][5]
-
Translocation: Ligand binding induces a conformational change, causing the dissociation of HSPs and exposing a nuclear localization signal.[3] The activated GR-ligand complex then translocates into the nucleus.[5]
-
Gene Regulation: In the nucleus, the GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4][6] This binding can either increase the transcription of anti-inflammatory genes (transactivation) or inhibit the transcription of pro-inflammatory genes by interfering with other transcription factors like NF-κB and AP-1 (transrepression).[3][5]
Non-Genomic Pathway: These are rapid effects that do not involve gene transcription. They can be mediated by the cytoplasmic GR or a putative membrane-bound GR (mGR) and involve the modulation of intracellular signaling cascades.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Whitepaper: Cellular Uptake and Intracellular Localization of Prednisolone Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prednisolone (B192156), a synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Its clinical efficacy is intrinsically linked to its ability to modulate gene expression within target cells, a process that begins with its entry into the cell and translocation to the nucleus. Prednisolone is often administered as its water-soluble prodrug, prednisolone phosphate (B84403), to enhance bioavailability. In the physiological environment, this phosphate ester is rapidly hydrolyzed by alkaline phosphatases to release the active prednisolone molecule. Understanding the subsequent cellular uptake and intracellular trafficking of prednisolone is paramount for optimizing drug design, improving therapeutic efficacy, and minimizing off-target effects.
This technical guide provides a comprehensive overview of the mechanisms governing the cellular uptake and intracellular localization of prednisolone, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
From Prodrug to Active Compound: The Initial Step
The journey of prednisolone phosphate begins with its bioconversion. As a phosphate ester, it is designed to be pharmacologically inactive but possess high water solubility. Upon administration, it encounters alkaline phosphatases, enzymes prevalent on the cell surface and in the plasma, which efficiently cleave the phosphate group. This enzymatic action releases the lipophilic, active prednisolone, which is then poised to traverse the cell membrane.
Caption: Conversion of this compound to active prednisolone.
Cellular Uptake Mechanisms
Once liberated, the cellular uptake of prednisolone is predominantly governed by its physicochemical properties. As a moderately lipophilic steroid molecule, the primary mechanism for its entry into cells is passive diffusion across the plasma membrane. This process does not require cellular energy and is driven by the concentration gradient between the extracellular and intracellular environments.
While passive diffusion is the main route, some studies suggest the potential involvement of membrane transporters, such as P-glycoprotein (P-gp), which can act as an efflux pump, actively transporting prednisolone out of the cell. This can be a significant factor in the development of glucocorticoid resistance in certain cell types.
Intracellular Localization and Genomic Signaling
Upon entering the cytoplasm, prednisolone's journey culminates in its interaction with the glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (Hsp90, Hsp70) and immunophilins.
-
Ligand Binding: Prednisolone binds to the ligand-binding domain of the GR.
-
Conformational Change and Dissociation: This binding induces a conformational change in the GR, causing it to dissociate from the inhibitory heat shock protein complex.
-
Nuclear Translocation: The activated ligand-receptor complex then translocates into the nucleus.
-
Gene Regulation: Within the nucleus, the GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the ultimate anti-inflammatory and immunosuppressive effects of the drug.
Caption: Genomic signaling pathway of prednisolone via the glucocorticoid receptor.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the cellular uptake and localization of prednisolone, compiled from various studies. These values can vary significantly depending on the cell type, experimental conditions, and analytical methods used.
| Parameter | Cell Type | Value | Method | Reference |
| Uptake Rate Constant | Rat Hepatocytes | 0.21 min⁻¹ | Perfusion studies with ³H-prednisolone | |
| Intracellular Concentration | Human Leukocytes | Approx. 60-80% of extracellular concentration at equilibrium | Equilibrium dialysis with radiolabeled drug | |
| Nuclear Translocation | A549 Lung Cancer Cells | >70% of total cellular GR translocated to the nucleus within 30 min of treatment | Immunofluorescence microscopy and Western blot of nuclear fractions | |
| Efflux by P-glycoprotein | CEM-VBL100 (P-gp overexpressing) | 3 to 4-fold lower intracellular accumulation compared to sensitive cells | Flow cytometry with fluorescent glucocorticoid analogues |
Experimental Protocols
The study of prednisolone's cellular uptake and localization employs a range of cell biology and analytical techniques. Below are detailed methodologies for key experiments.
Cell Culture and Drug Treatment
-
Cell Lines: A relevant cell line (e.g., A549 human lung carcinoma cells, HeLa cells, or primary leukocytes) is cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: A stock solution of prednisolone is prepared in a suitable solvent like ethanol (B145695) or DMSO and then diluted to the final working concentration in serum-free media immediately before the experiment to avoid binding to serum proteins.
-
Treatment: Cells are typically washed with phosphate-buffered saline (PBS) and incubated with the prednisolone-containing media for specific time points (e.g., 0, 15, 30, 60 minutes) to assess uptake kinetics or for a fixed duration for localization studies.
Quantification of Cellular Uptake
-
Radiolabeling: This is a classic and highly sensitive method.
-
Cells are incubated with radiolabeled prednisolone (e.g., ³H-prednisolone).
-
At the end of the incubation, the media is rapidly removed, and the cells are washed multiple times with ice-cold PBS to stop uptake and remove extracellular drug.
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) or a solubilizing agent like sodium dodecyl sulfate (B86663) (SDS).
-
The radioactivity in the cell lysate is measured using a scintillation counter.
-
A parallel set of plates is used for protein quantification (e.g., BCA assay) to normalize the uptake data per milligram of cellular protein.
-
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This method offers high specificity and is increasingly common.
-
Follow the drug treatment protocol as described above.
-
After washing, cells are scraped and collected.
-
An internal standard is added, and the drug is extracted from the cell lysate, typically using a protein precipitation or liquid-liquid extraction method.
-
The extract is analyzed by LC-MS/MS to quantify the concentration of prednisolone.
-
Analysis of Intracellular Localization
-
Immunofluorescence Microscopy: This technique visualizes the location of the glucocorticoid receptor, which serves as a proxy for the active drug's location.
-
Cells are grown on glass coverslips and treated with prednisolone.
-
Cells are fixed with paraformaldehyde, permeabilized with a detergent like Triton X-100, and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Cells are incubated with a primary antibody specific to the GR, followed by a fluorescently-labeled secondary antibody.
-
The nucleus is counterstained with a DNA-binding dye like DAPI (blue fluorescence).
-
Coverslips are mounted on slides, and images are captured using a fluorescence or confocal microscope to observe the translocation of the GR (and by inference, prednisolone) from the cytoplasm to the nucleus.
-
-
Subcellular Fractionation and Western Blotting: This biochemical method quantifies the amount of GR in different cellular compartments.
-
Following drug treatment, cells are harvested.
-
A cell fractionation kit or protocol (e.g., using differential centrifugation) is used to separate the cytoplasmic and nuclear fractions.
-
The protein concentration of each fraction is determined.
-
Equal amounts of protein from each fraction are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-GR antibody (Western blot).
-
The band intensity for GR in each fraction is quantified to determine the percentage of nuclear vs. cytoplasmic localization.
-
Caption: A typical experimental workflow for studying prednisolone uptake.
Conclusion
The therapeutic action of prednisolone is initiated by a well-defined sequence of events: rapid enzymatic conversion from its phosphate prodrug form, passive diffusion across the cell membrane, binding to the cytosolic glucocorticoid receptor, and subsequent translocation of the activated complex into the nucleus to modulate gene expression. The efficiency of these processes can be influenced by cellular factors such as the expression of efflux pumps like P-glycoprotein, which can contribute to drug resistance. A thorough understanding of these cellular uptake and trafficking pathways, quantified through robust experimental methods, is critical for the ongoing development of glucocorticoid therapies with improved efficacy and specificity.
Prednisolone Phosphate's Engagement with the Glucocorticoid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of prednisolone (B192156) phosphate (B84403) for the glucocorticoid receptor (GR), a critical interaction that underpins its therapeutic effects. As prednisolone phosphate is a prodrug, this guide focuses on the binding characteristics of its active metabolite, prednisolone, in comparison to other key glucocorticoids. Detailed experimental methodologies and visualizations of the associated signaling pathways are provided to offer a comprehensive resource for researchers in the field.
Core Concept: this compound as a Prodrug
This compound is readily hydrolyzed in vivo to its active form, prednisolone. This conversion is essential for its pharmacological activity, as it is prednisolone that directly interacts with the glucocorticoid receptor to elicit a cellular response. Therefore, the binding affinity of prednisolone for the GR is the key determinant of the drug's potency and efficacy.
Quantitative Analysis of Glucocorticoid Receptor Binding Affinity
The binding affinity of various glucocorticoids to the glucocorticoid receptor can be quantified using several metrics, including the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate a higher binding affinity. The following tables summarize the binding affinities of prednisolone and other common glucocorticoids for the GR.
Table 1: Glucocorticoid Receptor Binding Affinities (Ki, Kd, IC50)
| Compound | Ki (nM) | Kd (nM) | IC50 (nM) | Assay Type | Reference |
| Prednisolone | - | - | 7.7 | Not Specified | [1] |
| - | - | 28 | Receptor Binding | [2] | |
| Dexamethasone (B1670325) | 5.5[3] | 5.7 - 9.36[4] | 2.51 | Not Specified | [1][3] |
| Cortisol | - | 17.5 - 24.6[5] | 9.5 - 12.2 | Inhibition of Lysozyme Release | [5] |
| Triamcinolone (B434) Acetonide | 2.01 | - | 4.41 - 58 | Radioligand Binding | [6][7] |
| Budesonide (B1683875) | - | 1.32 | 0.22 - 0.32 (functional assay) | Radioligand Binding / Functional Assay | [8][9] |
| Fluticasone (B1203827) Propionate (B1217596) | - | 0.49 - 0.5[10][11] | 0.018 (functional assay) | Radioligand Binding / Functional Assay | [12] |
Note: Assay conditions and cell types can influence these values.
Glucocorticoid Receptor Signaling Pathway
Upon entering the cell, a glucocorticoid agonist binds to the cytoplasmic glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. The activated glucocorticoid-receptor complex then translocates to the nucleus, where it can modulate gene transcription through several mechanisms.
The primary mechanism involves the binding of the GR to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression.[13][14] Additionally, the GR can interact with other transcription factors, such as NF-κB and AP-1, to repress their activity, a key mechanism for the anti-inflammatory effects of glucocorticoids.[15]
Experimental Protocols: Determining Binding Affinity
The most common method for determining the binding affinity of a ligand for its receptor is the competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., prednisolone) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor.
Detailed Methodology: Competitive Radioligand Binding Assay
1. Preparation of Cytosol Containing Glucocorticoid Receptors:
-
Cell Culture: Human cell lines with endogenous or overexpressed glucocorticoid receptors (e.g., A549 lung carcinoma cells or HEK293T cells transfected with a GR expression vector) are cultured to 80-90% confluency.
-
Cell Harvest: Cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and collected by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Lysis: The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors) and incubated on ice for 15-30 minutes.
-
Homogenization: Cells are homogenized using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Cytosol Extraction: The homogenate is centrifuged at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet cellular debris and membranes. The resulting supernatant is the cytosol fraction containing the soluble glucocorticoid receptors.
-
Protein Quantification: The protein concentration of the cytosol is determined using a standard method such as the Bradford or BCA assay.
2. Competitive Binding Assay:
-
Reaction Mixture: In a microtiter plate or microcentrifuge tubes, the following components are added:
-
A fixed amount of cytosol (e.g., 100-200 µg of protein).
-
A fixed concentration of a radiolabeled glucocorticoid ligand, typically [³H]-dexamethasone, at a concentration near its Kd (e.g., 5-10 nM).
-
A range of concentrations of the unlabeled competitor compound (e.g., prednisolone), typically spanning several orders of magnitude (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For determining non-specific binding, a parallel set of tubes is prepared with the radioligand and a high concentration (e.g., 1000-fold excess) of the unlabeled ligand.
-
The total volume is adjusted with an appropriate assay buffer (e.g., Tris-HCl buffer with molybdate (B1676688) to stabilize the receptor).
-
-
Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium. Incubation times and temperatures can vary, but a common condition is 18-24 hours at 4°C.[16]
3. Separation of Bound and Free Radioligand:
-
Charcoal-Dextran Adsorption: A slurry of dextran-coated charcoal is added to each tube and incubated for a short period (e.g., 10 minutes at 4°C). The charcoal adsorbs the free radioligand.
-
Centrifugation: The tubes are centrifuged to pellet the charcoal.
-
Alternatively, Hydroxylapatite (HAP) Assay: The incubation mixture is added to a HAP slurry. The receptor-ligand complex binds to the HAP, which is then washed to remove the free radioligand.
4. Quantification of Bound Radioligand:
-
An aliquot of the supernatant (containing the receptor-bound radioligand in the charcoal-dextran method) or the washed HAP pellet is transferred to a scintillation vial.
-
Scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
5. Data Analysis:
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
References
- 1. Glucocorticoid receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Receptor binding affinity and antiproliferative activity of new antiinflammatory antedrugs: 6-methoxycarbonyl prednisolone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triamcinolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. triamcinolone acetonide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Budesonide, Glucocorticoid receptor binding affinity. Highly IL-4 and IL-5 release inhibitor. (CAS 51372-29-3) | Abcam [abcam.com]
- 9. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Pharmacokinetics and Bioavailability of Prednisolone Phosphate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of prednisolone (B192156) phosphate (B84403) in key animal models. Prednisolone phosphate, a water-soluble ester prodrug, is rapidly converted to the active glucocorticoid, prednisolone, in the body. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is fundamental for the development of corticosteroid therapies and for the accurate interpretation of non-clinical safety and efficacy data.
Introduction to this compound
This compound is frequently utilized in research and clinical settings, particularly for intravenous (IV) and intramuscular (IM) administration, due to its enhanced aqueous solubility compared to its active form, prednisolone[1]. Following administration, it undergoes rapid and extensive hydrolysis by endogenous phosphatases to release prednisolone, the pharmacologically active moiety[2][3]. The pharmacokinetic profile of administered this compound is therefore predominantly reflective of the disposition of prednisolone.
Prednisolone exerts its effects by binding to intracellular glucocorticoid receptors, which then modulate the expression of corticosteroid-responsive genes, leading to a wide range of anti-inflammatory and immunosuppressive actions[1]. Animal models are indispensable for characterizing the complex, often non-linear, pharmacokinetic behaviors of prednisolone, which include dose-dependent clearance and protein binding.
Metabolic Pathway and Bioactivation
The primary metabolic pathway involves the bioactivation of the prodrug and the subsequent reversible metabolism of the active compound.
Caption: Bioactivation of this compound and its reversible metabolism.
This compound is rapidly hydrolyzed to prednisolone[2]. Prednisolone then undergoes reversible metabolism to prednisone, primarily in the liver, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes[4]. While this interconversion occurs in both directions, the reduction of prednisone to prednisolone is often favored[5][6][7].
Pharmacokinetics in Key Animal Models
The disposition of prednisolone exhibits significant variability across species. Its pharmacokinetics are often non-linear, influenced by dose-dependent clearance and saturable protein binding to transcortin (corticosteroid-binding globulin) and albumin[3][8][9][10].
Rabbit Model
Rabbits are a frequently used model for studying corticosteroid pharmacokinetics. Studies show that the clearance of prednisolone in rabbits is non-linear, increasing with higher infusion rates[8]. The liver is a primary site of metabolism, demonstrating a high capacity for converting prednisone to prednisolone, with minimal reverse oxidation observed in perfused liver models[5][6].
Table 1: Summary of Prednisolone Pharmacokinetic Parameters in Rabbits
| Parameter | Value | Administration Details | Reference |
| Plasma Clearance (Unbound) | 30.3 - 110.2 mL/min/kg | IV infusion (0.2-2.0 µ g/min/kg ) | [8] |
| Hepatic Extraction Ratio | ~0.49 | Isolated perfused liver | [5] |
| Apparent Unbound Clearance | 4.4 - 6.1 L/h/kg | IV infusions (multiple rates) | [11] |
| Unbound Fraction | 3% - 15% | Concentration-dependent | [11] |
Rat Model
In rats, prednisolone also displays dose-dependent pharmacokinetics. Following administration of prednisolone sodium succinate (B1194679) (another soluble ester), clearance and volume of distribution were found to decrease at higher doses[3]. This non-linearity is attributed to the saturation of both elimination pathways and tissue binding sites, rather than just plasma protein binding[3]. The interconversion with prednisone is modest, with saturation observed in the conversion of prednisolone to prednisone and in the irreversible elimination of prednisone[9].
Table 2: Summary of Prednisolone Pharmacokinetic Parameters in Rats
| Parameter | Value (Low Dose) | Value (High Dose) | Administration Details | Reference |
| Dose | 5 mg/kg | 50 mg/kg | IV (as sodium succinate) | [3] |
| Plasma Clearance | 6.18 L/h/kg | 3.07 L/h/kg | IV (as sodium succinate) | [3] |
| Volume of Distribution (Vdss) | 2.14 L/kg | 1.05 L/kg | IV (as sodium succinate) | [3] |
| Half-life (t½) | ~0.50 hr | ~0.50 hr | IV (as sodium succinate) | [3] |
| Bioavailability (F) | ~35% | ~35% | Oral (free alcohol) | [12] |
Dog Model
In dogs, the hydrolysis of prednisolone sodium phosphate after IV injection is extremely rapid and complete[2]. This allows for accurate calculations of prednisolone's volume of distribution. Studies comparing different oral formulations have shown that the absorption of prednisolone can be influenced by the delivery vehicle, with a slurry providing superior absorption compared to tablets or a solution of the phosphate ester[2]. This is likely due to the poor membrane permeability of the ionized phosphate drug form from a solution[2].
Table 3: Summary of Prednisolone Pharmacokinetic Parameters in Dogs
| Parameter | Value | Administration Details | Reference |
| Bioavailability (F) | 18% (low range) | Oral (tablets) | [13] |
| Cmax | 58.2 ng/mL | 2.0 mg/kg Oral | [13] |
Alpaca Model
Pharmacokinetic studies in alpacas have also been conducted, providing valuable data for large animal veterinary medicine. After IV administration, prednisolone has a half-life of approximately 3 hours. The oral bioavailability, however, was found to be relatively low.
Table 4: Summary of Prednisolone Pharmacokinetic Parameters in Alpacas
| Parameter | Value | Administration Details | Reference |
| Dose (IV) | 1 mg/kg | Single IV dose | [13][14] |
| Half-life (t½) (IV) | 2.98 ± 0.795 h | Single IV dose | [13][14] |
| Clearance (IV) | 347 ± 54 mL/h/kg | Single IV dose | [13][14] |
| Vdss (IV) | 1,295 ± 242 mL/kg | Single IV dose | [13][14] |
| Dose (Oral) | 2 mg/kg | Daily for 5 days | [13][14] |
| Bioavailability (F) (Oral) | 13.7% | Oral | [13][14] |
| Cmax (Oral, Day 1) | 74 ng/mL | Oral | [13][14] |
| Tmax (Oral, Day 1) | 2.67 h | Oral | [13][14] |
Experimental Protocols
Detailed and consistent methodologies are crucial for generating reliable and comparable pharmacokinetic data. The protocols outlined below are representative of those found in the cited literature.
General Experimental Workflow
A typical pharmacokinetic study in an animal model follows a structured workflow from administration to data analysis.
Caption: A generalized workflow for a typical preclinical PK study.
Animal Models and Housing
-
Species: New Zealand White rabbits, Wistar or Sprague-Dawley rats, Beagle dogs, and Alpacas are commonly used[3][13][15][16].
-
Housing: Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, with free access to standard chow and water, unless fasting is required for the study[2].
Drug Administration
-
Formulation: this compound is typically dissolved in a sterile vehicle like 0.9% saline for parenteral administration[17]. For oral dosing, it may be given as a solution, a slurry, or in tablets[2].
-
Routes:
Sample Collection
-
Matrix: Blood is the primary matrix, collected into heparinized or EDTA-containing tubes[18].
-
Schedule: Serial blood samples are collected at predetermined time points post-dose. A typical schedule might include samples at 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours[4][19].
-
Processing: Samples are centrifuged to separate plasma, which is then stored, typically at -20°C or -80°C, until analysis[18].
Bioanalytical Methodology
Quantification of prednisolone (and its prodrug or metabolites) in plasma is predominantly achieved using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation is a common first step, where an organic solvent like acetonitrile (B52724) or trichloroacetic acid is added to the plasma sample[18]. This is followed by vortexing and centrifugation to separate the precipitated proteins. Liquid-liquid extraction is another method used to isolate the analyte[13].
-
Chromatography (HPLC/UPLC):
-
System: An Agilent 1100 system or a Waters Acquity UPLC system are examples of instrumentation used[18][20].
-
Column: A C18 reverse-phase column (e.g., Zorbax SB-C18, Acquity UPLC BEH C18) is frequently employed[18][20].
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical[18][20].
-
Detection: UV detection, commonly at a wavelength of ~245-254 nm, is used for HPLC methods[20][21]. For LC-MS/MS, mass spectrometry provides higher sensitivity and specificity[18].
-
-
Validation: The analytical method must be validated for linearity, accuracy, precision, and sensitivity, with a lower limit of quantification (LOQ) appropriate for capturing the terminal elimination phase of the drug[13][18].
Conclusion
The pharmacokinetics of prednisolone following the administration of its phosphate prodrug are complex and vary significantly across common animal models. Key characteristics include rapid and complete hydrolysis of the phosphate ester to active prednisolone, non-linear disposition due to saturable protein binding and clearance, and reversible metabolism to prednisone. This guide summarizes critical pharmacokinetic parameters and experimental methodologies, providing a foundational resource for scientists in the field. The tabulated data and workflow diagrams offer a framework for designing and interpreting preclinical studies essential for the successful development and regulatory assessment of glucocorticoid therapies.
References
- 1. Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Prednisolone bioavailability in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-dependent pharmacokinetics of prednisolone in normal and adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Prednisolone and prednisone exhibit linear extraction in the perfused rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition of prednisone and prednisolone in the perfused rabbit liver: modeling hepatic metabolic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Pharmacokinetics of prednisone and prednisolone at steady state in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonlinear pharmacokinetics and interconversion of prednisolone and prednisone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prednisone and prednisolone interconversion in the rabbit utilizing unbound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability and nonlinear disposition of methylprednisolone and methylprednisone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Orally Administered Prednisolone in Alpacas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. The non-linear pharmacokinetics of prednisone and prednisolone. III. Experiments using the rabbit as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Administration of this compound-liposomes reduces wound contraction in a rat partial-thickness wound model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Prednisolone in Dogs—Plasma Exposure and White Blood Cell Response [frontiersin.org]
- 19. Bioavailability assessment of a liquid prednisone preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research-portal.uu.nl [research-portal.uu.nl]
- 21. Analysis of prednisolone in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Prednisolone Phosphate Versus Prednisolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156), a synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and the suppression of inflammatory pathways. Prednisolone phosphate (B84403), a phosphate ester prodrug of prednisolone, is often utilized to enhance solubility and facilitate parenteral administration. A critical aspect of understanding the pharmacology of these two compounds lies in the comparative analysis of their in vitro bioactivity. This technical guide provides an in-depth examination of the in vitro bioactivity of prednisolone phosphate versus its active metabolite, prednisolone, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
This compound is designed to be rapidly converted to prednisolone in vivo. However, the kinetics of this conversion and the intrinsic activity of the phosphate ester are crucial determinants of its overall therapeutic profile. This guide will dissect the key parameters of their in vitro bioactivity, including glucocorticoid receptor binding and transactivation, inhibition of pro-inflammatory cytokines, and effects on key inflammatory enzymes.
Core Principles: Prodrug vs. Active Metabolite
This compound is a water-soluble prodrug that requires enzymatic hydrolysis to its active form, prednisolone, to exert its pharmacological effects. This conversion is a critical step influencing the onset and duration of action. In vitro, the bioactivity of this compound is therefore dependent on both its intrinsic (though likely negligible) activity and its rate of conversion to prednisolone in the experimental system.
dot graph Predrug_Concept { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Prednisolone_Phosphate [label="this compound\n(Prodrug, Water-Soluble)", fillcolor="#F1F3F4"]; Prednisolone [label="Prednisolone\n(Active Drug, Lipophilic)", fillcolor="#FFFFFF"]; Enzymatic_Hydrolysis [label="Enzymatic Hydrolysis\n(e.g., phosphatases)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bioactivity [label="Biological Activity", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Prednisolone_Phosphate -> Enzymatic_Hydrolysis [label="Conversion"]; Enzymatic_Hydrolysis -> Prednisolone; Prednisolone -> Bioactivity [label="Elicits"]; } caption { label = "Conceptual workflow of this compound activation."; fontsize = 10; fontname = "Arial"; }
Quantitative Comparison of In Vitro Bioactivity
The following tables summarize the available quantitative data comparing the in vitro bioactivity of prednisolone and its phosphate ester. It is important to note that direct head-to-head comparisons in the literature are limited, and data may be compiled from different studies.
Table 1: Glucocorticoid Receptor Binding and Transactivation
| Compound | Relative Binding Affinity (RBA) for GR | EC50 for GR Transactivation |
| Prednisolone | 1.9 (Dexamethasone = 100) | Data not available in direct comparison |
| This compound | Significantly lower than Prednisolone | Dependent on conversion to Prednisolone |
Relative binding affinity is a measure of how strongly a ligand binds to the receptor compared to a reference compound.
Table 2: Inhibition of Pro-inflammatory Markers
| Compound | IC50 for Cytokine Inhibition (e.g., IL-6, TNF-α) | IC50 for Phospholipase A2 (PLA2) Inhibition |
| Prednisolone | Potent inhibitor (specific IC50 values vary by cell type and stimulus) | Indirect inhibition through annexin (B1180172) A1 induction |
| This compound | Lower potency than Prednisolone, dependent on hydrolysis | Activity is primarily due to conversion to Prednisolone |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Key Signaling Pathways
The anti-inflammatory effects of prednisolone are primarily mediated through the glucocorticoid receptor signaling pathway. This involves both genomic and non-genomic mechanisms.
Genomic Pathway: Transactivation and Transrepression
Upon binding to prednisolone, the glucocorticoid receptor (GR) translocates from the cytoplasm to the nucleus. In the nucleus, the GR can act in two main ways:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin A1 (lipocortin-1).
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a decrease in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Non-Genomic Pathway
Prednisolone can also exert rapid, non-genomic effects that are independent of gene transcription. These mechanisms are less well-defined but are thought to involve interactions with membrane-bound GRs and modulation of intracellular signaling cascades.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols serve as a general framework and may require optimization based on specific cell types and experimental conditions.
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the relative binding affinity of prednisolone and this compound for the glucocorticoid receptor.
Principle: This is a competitive binding assay where the test compounds compete with a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) for binding to the GR in a cell lysate or purified receptor preparation.
Methodology:
-
Preparation of Cytosol:
-
Culture cells known to express GR (e.g., A549 human lung carcinoma cells) to confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate at high speed to pellet cellular debris and organelles. The resulting supernatant is the cytosol containing the GR.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of radiolabeled glucocorticoid to each well.
-
Add increasing concentrations of either unlabeled prednisolone, this compound, or a reference standard (e.g., dexamethasone).
-
Add a consistent amount of the prepared cytosol to each well.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a charcoal-dextran slurry to each well to adsorb the unbound radiolabeled ligand.
-
Centrifuge the plate to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing the GR-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value for each compound.
-
Calculate the relative binding affinity (RBA) using the formula: RBA = (IC50 of reference standard / IC50 of test compound) x 100.
-
GR-Mediated Gene Transcription Assay (Luciferase Reporter Assay)
Objective: To measure the ability of prednisolone and this compound to activate GR-mediated gene transcription.
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing glucocorticoid response elements (GREs). Activation of the GR by a ligand leads to the expression of the reporter gene, which can be quantified by measuring its activity.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or A549) in a multi-well plate.
-
Transfect the cells with a plasmid containing a GRE-driven luciferase reporter gene and a plasmid constitutively expressing the human GR (if the cell line does not have sufficient endogenous GR).
-
-
Compound Treatment:
-
After allowing the cells to recover from transfection, replace the medium with fresh medium containing increasing concentrations of prednisolone or this compound.
-
Include a vehicle control and a positive control (e.g., dexamethasone).
-
-
Incubation:
-
Incubate the cells for a sufficient period to allow for gene transcription and translation (typically 18-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) for each compound.
-
Cytokine Inhibition Assay (ELISA)
Objective: To quantify the inhibitory effect of prednisolone and this compound on the production of pro-inflammatory cytokines.
Principle: Cells are stimulated to produce cytokines in the presence or absence of the test compounds. The concentration of the cytokine in the cell culture supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Cell Culture and Stimulation:
-
Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7) in a multi-well plate.
-
Pre-incubate the cells with increasing concentrations of prednisolone or this compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.
-
-
Incubation:
-
Incubate the cells for a period sufficient for cytokine synthesis and secretion (e.g., 24 hours).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells and collect the culture supernatant.
-
-
ELISA:
-
Perform an ELISA for the cytokine of interest (e.g., TNF-α, IL-6) on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of the recombinant cytokine.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Plot the percentage of cytokine inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for each compound.
-
Conclusion
The in vitro bioactivity of this compound is fundamentally linked to its conversion to the active metabolite, prednisolone. While prednisolone exhibits potent glucocorticoid activity through its interaction with the GR and subsequent modulation of gene expression, this compound itself has minimal intrinsic activity. The in vitro experimental models described in this guide provide a robust framework for the quantitative comparison of these two compounds. For researchers and drug development professionals, a thorough understanding of the in vitro bioactivity, including receptor binding, transcriptional activation, and inhibition of inflammatory mediators, is essential for the accurate interpretation of preclinical data and the successful development of glucocorticoid-based therapies. The provided protocols and pathway diagrams serve as a valuable resource for designing and executing in vitro studies to further elucidate the pharmacological properties of prednisolone and its prodrugs.
The Dawn of a New Anti-Inflammatory Era: A Technical Guide to the Discovery and Synthesis of Prednisolone Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of prednisolone (B192156) phosphate (B84403), a pivotal synthetic glucocorticoid that has profoundly impacted the treatment of inflammatory and autoimmune diseases. We delve into the historical context of its discovery, elucidate its mechanism of action through detailed signaling pathways, and present a granular look at the chemical synthesis of its water-soluble phosphate ester. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of complex biological and chemical processes.
A Landmark Discovery in Corticosteroid Therapy
The mid-20th century marked a significant turning point in the management of inflammatory conditions with the advent of synthetic corticosteroids. Prednisolone, a derivative of the naturally occurring cortisol, was discovered and approved for medical use in 1955.[1] This breakthrough was the result of the pioneering work of Arthur Nobile and his team at the Schering Corporation, who, in 1950, successfully utilized microbial oxidation to convert hydrocortisone (B1673445) into prednisolone.[2][3] This innovative use of the bacterium Corynebacterium simplex heralded a new era in pharmaceutical manufacturing, enabling the large-scale production of this potent anti-inflammatory agent.[3] The introduction of prednisolone offered a therapeutic advantage over its predecessor, cortisone, by providing enhanced anti-inflammatory effects with a reduction in undesirable side effects.[2]
To improve its clinical utility, particularly in formulations requiring aqueous solubility for parenteral or ophthalmic administration, the phosphate ester of prednisolone was developed. Prednisolone phosphate is a pro-drug that is rapidly hydrolyzed in the body by phosphatases to release the active prednisolone.[4] This water-soluble form allows for greater flexibility in drug delivery and formulation.
Mechanism of Action: A Molecular View of Inflammation Suppression
Prednisolone exerts its potent anti-inflammatory and immunosuppressive effects by modulating gene expression.[5] As a glucocorticoid, its mechanism of action is centered around its interaction with the intracellular glucocorticoid receptor (GR).[5]
Upon entering the cell, prednisolone binds to the GR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus.[5][6] Within the nucleus, the activated prednisolone-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5]
This interaction has a dual effect:
-
Transactivation: The complex upregulates the transcription of anti-inflammatory genes. A key example is the increased synthesis of annexin-1 (also known as lipocortin-1).[5] Annexin-1 inhibits the enzyme phospholipase A2, which is responsible for the release of arachidonic acid from cell membranes.[5][7] By blocking this initial step, prednisolone effectively halts the downstream production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[5][7]
-
Transrepression: The complex suppresses the transcription of pro-inflammatory genes. This includes a reduction in the production of key cytokines like interleukins (e.g., IL-2), tumor necrosis factor-alpha (TNF-α), and interferons.[5][6] This suppression of cytokine signaling dampens the inflammatory cascade and reduces the migration and activity of immune cells such as neutrophils and lymphocytes at the site of inflammation.[5]
The following diagram illustrates the signaling pathway of prednisolone:
References
- 1. Prednisolone - Wikipedia [en.wikipedia.org]
- 2. invent.org [invent.org]
- 3. Prednisone - Wikipedia [en.wikipedia.org]
- 4. This compound | C21H29O8P | CID 72078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 6. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 7. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Prednisolone Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of prednisolone (B192156) phosphate (B84403), a widely used corticosteroid prodrug. The application of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is crucial for the identification, quantification, and quality control of this active pharmaceutical ingredient (API).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a robust quantitative method for prednisolone phosphate, leveraging the conjugated α,β-unsaturated ketone chromophore in the steroid A-ring, which absorbs strongly in the UV region.
Quantitative Data Summary
The maximum absorption (λmax) of this compound is consistently observed around 247 nm, with slight variations depending on the solvent used.
| Parameter | Value | Solvent | Reference |
| λmax | 246-247 nm | Water | [1] |
| λmax | 248 nm | Ethanol (B145695) | [2] |
| Specific Absorbance (A 1%, 1cm) | 312 | Water | [1] |
| Specific Absorbance (A 1%, 1cm) | 306.7 | Ethanol | [3][2] |
| Linearity Range | 4-14 µg/mL | Acetonitrile:Methanol (30:70) |
Experimental Protocols
Protocol 1: Direct Quantification (Pharmacopeial Method)
This method is adapted from standard pharmacopeia for the assay of this compound.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent: High-purity water or ethanol (96%).
-
Standard Preparation:
-
Accurately weigh and dissolve 100.0 mg of Prednisolone Sodium Phosphate Reference Standard in the chosen solvent and dilute to 100.0 mL in a volumetric flask to create a stock solution.
-
Dilute 5.0 mL of this stock solution to 250.0 mL with the same solvent to obtain a final concentration of approximately 20 µg/mL.[1]
-
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a similar final concentration.
-
Measurement:
-
Record the UV spectrum from 200 nm to 400 nm using the solvent as a blank.
-
Measure the absorbance at the λmax (approx. 247 nm).[1]
-
Calculate the content of this compound using the specific absorbance value or by direct comparison to the reference standard.
-
Protocol 2: Colorimetric Determination of Phosphate Ions
This method, detailed in the USP monograph, quantifies the inorganic phosphate content.[4]
-
Reagents:
-
Phosphate Reagent A: 5 g of ammonium (B1175870) molybdate (B1676688) in 100 mL of 1 N sulfuric acid.
-
Phosphate Reagent B: 350 mg of p-methylaminophenol sulfate (B86663) and 20 g of sodium bisulfite in 100 mL of water.
-
-
Procedure:
-
Dissolve approximately 50 mg of this compound in a mixture of 10 mL of water and 5 mL of 2 N sulfuric acid in a 25-mL volumetric flask.
-
Add 1 mL each of Phosphate Reagent A and Phosphate Reagent B.
-
Dilute to 25 mL with water, mix, and let stand for 30 minutes.[4]
-
-
Measurement: Measure the absorbance at 730 nm against a reagent blank. The absorbance is compared to a standard prepared concomitantly.[4][5]
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a definitive identification technique that provides a molecular "fingerprint" based on the vibrational frequencies of functional groups within the molecule.
Characteristic Absorption Bands
The IR spectrum of this compound is characterized by absorptions from the steroid backbone and the phosphate ester group.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Notes |
| ~3400 | O-H | Stretching | Hydroxyl groups |
| ~1705 | C=O | Stretching | C20-ketone |
| ~1655 | C=O | Stretching | C3-ketone (conjugated) |
| ~1614 | C=C | Stretching | Diene system in A-ring |
| 1250-1300 | P=O | Stretching | Phosphate group |
| 950-1100 | P-O-C | Stretching | Phosphate ester linkage |
Note: Carbonyl and alkene peak data are based on the closely related prednisolone structure. The phosphate group absorptions are characteristic ranges for organophosphate esters.
Experimental Protocol
This protocol is standard for the analysis of solid pharmaceutical samples.[6][7]
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the this compound powder directly onto the crystal.
-
Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet Method):
-
Dry IR-grade potassium bromide (KBr) to remove moisture.[6]
-
Triturate a small amount of sample (1-2 mg) with approximately 100-200 mg of dry KBr until a fine, homogenous powder is obtained.
-
Press the mixture in a die under high pressure to form a transparent or translucent pellet.
-
-
Measurement:
-
Acquire a background spectrum of the empty accessory.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The resulting spectrum is compared with that of a certified reference standard for identification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for complete structural elucidation, providing detailed information about the carbon-hydrogen framework and the phosphorus environment.
¹H and ¹³C NMR Chemical Shifts
The following data corresponds to the parent compound, prednisolone , in CD₃OD. The signals for this compound will be very similar, with the most significant differences occurring at the C21 position due to the phosphate ester linkage.[8]
| Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 157.0 | 7.48 |
| 2 | 128.2 | 6.25 |
| 3 | 187.5 | - |
| 4 | 122.9 | 6.02 |
| 5 | 171.4 | - |
| 6 | 32.7 | 2.45, 2.15 |
| 7 | 32.2 | 1.55, 1.25 |
| 8 | 34.6 | 2.35 |
| 9 | 51.0 | 1.50 |
| 10 | 44.1 | - |
| 11 | 69.8 | 4.35 |
| 12 | 48.5 | 2.70, 1.80 |
| 13 | 48.1 | - |
| 14 | 56.7 | 2.05 |
| 15 | 24.1 | 1.75, 1.65 |
| 16 | 35.1 | 2.25, 1.95 |
| 17 | 90.1 | - |
| 18 | 15.8 | 0.85 |
| 19 | 21.3 | 1.42 |
| 20 | 210.1 | - |
| 21 | 68.9 | 4.65, 4.15 |
³¹P NMR Spectroscopy
³¹P NMR is essential for confirming the presence and chemical environment of the phosphate group. It is a highly sensitive nucleus with a wide chemical shift range.[9] The exact chemical shift is sensitive to pH and solvent but is expected to be in the typical range for organic phosphate esters.
Experimental Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)).[10]
-
Ensure the sample is fully dissolved to form a homogenous solution, filtering if necessary to remove particulates.[10]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.[11]
-
-
Measurement:
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra. ¹H decoupling is typically used during ¹³C and ³¹P acquisition to simplify the spectra.[9]
-
For quantitative analysis, ensure appropriate relaxation delays and use inverse-gated decoupling.
-
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) is used to fragment the molecule, offering structural confirmation.
Expected Fragmentation Pattern
This compound is analyzed using a soft ionization technique like Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LC-MS).[12] The phosphate group is labile and its loss is a characteristic fragmentation pathway.
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 484.1 | [M(disodium salt) - 2Na + H]⁻ | Monoisotopic mass of the phosphate anion |
| 361.2 | [M - HPO₃ - H₂O + H]⁺ | Protonated prednisolone (loss of phosphate and water from C21)[13][14] |
| 343.2 | [Prednisolone - H₂O + H]⁺ | Dehydrated prednisolone fragment (base peak for prednisolone)[13] |
Note: The fragmentation of phosphate-containing molecules often involves the neutral loss of H₃PO₄ (98 Da) or HPO₃ (80 Da).[15]
Experimental Protocol (LC-MS)
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source (e.g., Triple Quadrupole or Orbitrap).[12]
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used.[16]
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid for positive ion mode or ammonium formate (B1220265) for negative ion mode.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in either positive or negative mode. Negative mode is often suitable for detecting the phosphate anion.
-
Analysis: Acquire full scan MS to identify the molecular ion. Perform tandem MS (MS/MS) by selecting the precursor ion and applying collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum for structural confirmation.[13]
-
Visualized Workflows and Pathways
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like this compound.
Glucocorticoid Receptor Signaling Pathway
This compound is a prodrug that is converted to the active form, prednisolone. Prednisolone then acts as a glucocorticoid receptor (GR) agonist. Its mechanism involves modulating gene expression.[17][18][19]
References
- 1. uspbpep.com [uspbpep.com]
- 2. [Prednisolone Sodium Phosphate Reference Standard (Control 001) of National Institute of Health Sciences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prednisolone Sodium Phosphate [drugfuture.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 8. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. organomation.com [organomation.com]
- 12. Quantitative LC-MS determination of liposomal encapsulated this compound and non-encapsulated prednisolone concentrations in murine whole blood and liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fragmentation of phosphopeptides in an ion trap mass spectrometer [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of Prednisolone sodium phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 18. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Using Prednisolone Phosphate in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) phosphate (B84403) is a synthetic glucocorticoid widely utilized in biomedical research for its potent anti-inflammatory and immunosuppressive activities.[1][2] It is a water-soluble prodrug that is rapidly converted by endogenous phosphatases into its active form, prednisolone.[1][3] This active metabolite mediates its effects by binding to the glucocorticoid receptor (GR), leading to broad changes in gene expression that modulate inflammatory responses, immune cell function, and other cellular processes.[4][5] Its high water solubility makes it particularly suitable for in vitro studies, including primary cell culture experiments, where precise dosing and consistent bioavailability are crucial.[1]
These application notes provide a comprehensive overview of the use of prednisolone phosphate in primary cell culture, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects after being metabolized to prednisolone. The primary mechanism involves the modulation of gene transcription through the glucocorticoid receptor.[4][5]
-
Cellular Entry and Receptor Binding: Prednisolone, being lipophilic, diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR), which is part of a multiprotein complex.[4][5]
-
Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the complex, and the activated steroid-receptor complex translocates to the nucleus.[1][4]
-
Modulation of Gene Expression: In the nucleus, the complex interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs).[4][5] This interaction can lead to:
-
Transactivation: Upregulation of anti-inflammatory genes, such as those encoding for Annexin A1 (also known as lipocortin-1) and Interleukin-10 (IL-10).[1][5] Annexin A1 inhibits phospholipase A2, an enzyme critical for producing inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4][6][7]
-
Transrepression: Downregulation of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. This suppresses the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8.[1][4]
-
-
Other Cellular Effects: Prednisolone can also stabilize lysosomal membranes, preventing the release of damaging enzymes, and can induce apoptosis in certain immune cells like T-lymphocytes.[4][8]
Data Presentation: Effects in Primary Cell Culture
The effects of prednisolone are dose- and time-dependent and can vary significantly between different primary cell types.[9] The following table summarizes quantitative data from various studies.
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM | 3.5 hours | Significant reduction of IL-1β-induced hyperadhesiveness of neutrophils. | [10] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 50 µM | 30 min pre-incubation | 88% reduction in IL-1β-induced cytotoxicity and 73% reduction in TNF-α-induced cytotoxicity. | [10] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 100 µM | 3.5 hours | 27.6% reduction of IL-1β-induced and 34.5% reduction of TNF-α-induced neutrophil adherence. | [10] |
| Human Chondrocytes (Osteoarthritis) | 0.01 mg/mL | 3 - 96 hours | Alleviated cartilage damage by suppressing enzymes like MMP-2 and MMP-9. | [9] |
| Canine Articular Cartilage (in vivo) | 0.5 mg/kg body weight | 40 days | Decreased glycosaminoglycan components by 11-31% in normally loaded cartilage. | [11] |
| Human Acute Lymphoblastic Leukemia Cells (CCRF-CEM-C7H2) | 7.0e-7 M (700 nM) | 72 hours | Triggered cell death rates similar to 1.0e-7 M Dexamethasone (B1670325). | [12] |
| Murine B16.F10 Melanoma & C26 Colon Carcinoma (in vivo) | 20 mg/kg (liposomal) | Single or weekly dose | 80-90% tumor growth inhibition. Free form was ineffective at the same dose. | [13][14] |
Experimental Protocols
The following protocols provide a framework for incorporating this compound into primary cell culture experiments. It is essential to optimize conditions for each specific primary cell type and experimental question.
General Experimental Workflow
Protocol 1: Preparation and Application of this compound
This protocol describes the preparation of a stock solution and its application to a primary cell culture, such as primary human chondrocytes or endothelial cells.
Materials:
-
This compound powder (sterile)
-
Sterile, nuclease-free phosphate-buffered saline (PBS) or basal cell culture medium
-
Primary cells of interest in culture
-
Complete growth medium appropriate for the cell type
-
Sterile microcentrifuge tubes and serological pipettes
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Under sterile conditions in a biological safety cabinet, weigh the required amount of this compound powder.
-
Dissolve the powder in sterile PBS or basal medium to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Note: Prednisolone disodium (B8443419) phosphate is soluble in water but may be insoluble in DMSO.[2]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Primary Cell Seeding:
-
Culture and expand primary cells according to standard protocols until sufficient numbers are achieved.
-
Trypsinize and count the cells. Seed the cells into appropriate culture plates at a density optimized for your specific cell type and experiment duration.
-
For example, plate primary neurons at ~1 x 10⁵ cells/well in a poly-D-lysine coated 48-well plate.[15]
-
Incubate the cells for at least 24 hours to allow for attachment and recovery.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions in complete growth medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare a "vehicle control" medium containing the same volume of PBS or basal medium used for the highest drug concentration.
-
-
Cell Treatment:
-
Once cells have reached the desired confluency (typically 70-80%), carefully aspirate the existing culture medium.
-
Gently add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.
-
Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Assessing Anti-inflammatory Effects via Cytokine Measurement (ELISA)
This protocol outlines how to measure the reduction of a pro-inflammatory cytokine (e.g., TNF-α) in the supernatant of primary cells (e.g., primary macrophages) treated with this compound.
Materials:
-
Primary macrophages cultured and treated with this compound as described in Protocol 1.
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide, LPS)
-
ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)
-
Refrigerated centrifuge
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation:
-
Follow steps 1-3 from Protocol 1 to seed and prepare primary macrophages.
-
After the initial 24-hour adherence period, replace the medium with fresh medium.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 2 hours).
-
After pre-treatment, add a pro-inflammatory stimulus (e.g., LPS at 100 ng/mL) to all wells except for the negative control.
-
Incubate for a period known to induce robust cytokine production (e.g., 18-24 hours).
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the culture supernatant from each well without disturbing the cell monolayer.
-
Transfer the supernatant to sterile microcentrifuge tubes.
-
Centrifuge the tubes at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Carefully transfer the cleared supernatant to new, labeled tubes. Samples can be used immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known standards.
-
Use the standard curve to calculate the concentration of the cytokine in each sample.
-
Compare the cytokine concentrations in the prednisolone-treated groups to the LPS-only (vehicle) control to determine the percentage of inhibition.
-
Troubleshooting and Considerations
-
Cell-Type Specificity: The optimal concentration and treatment duration for this compound can vary widely among different primary cell types. Always perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
-
Cytotoxicity: At high concentrations or with prolonged exposure, glucocorticoids can be toxic to some cell types, such as chondrocytes.[9] It is crucial to perform cell viability assays (e.g., MTT, LDH, or Trypan Blue exclusion) in parallel with functional assays.
-
Prodrug Conversion: The conversion of this compound to active prednisolone is dependent on cellular phosphatases. The activity of these enzymes may vary between cell types, potentially influencing the effective concentration of the active drug.
-
Serum in Media: Components in fetal bovine serum (FBS) can sometimes interfere with the action of drugs. For mechanistic studies, consider using serum-free or reduced-serum media if compatible with your primary cells.[15]
-
Controls: Always include appropriate controls:
-
Untreated Control: Cells in normal growth medium.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the drug.
-
Positive Control (for anti-inflammatory assays): Cells treated with the inflammatory stimulus but no drug.
-
References
- 1. This compound [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C21H29O8P | CID 72078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Prednisolone Sodium Phosphate? [synapse.patsnap.com]
- 5. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 6. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Prednisolone Sodium Phosphate | C21H27Na2O8P | CID 441409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 9. The Effect of Intra-articular Corticosteroids on Articular Cartilage: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of loading and prednisolone treatment on the glycosaminoglycan content of articular cartilage in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synthetic glucocorticoids prednisolone and dexamethasone regulate the same genes in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposome-Encapsulated this compound Inhibits Growth of Established Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Prednisolone Phosphate
Audience: This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of prednisolone (B192156) phosphate (B84403) in pharmaceutical formulations and research samples.
Introduction: Prednisolone phosphate is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol and chromatographic conditions are based on established and published methodologies, ensuring reliability and reproducibility.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: For accurate buffer preparation.
-
Sonicator: For sample and standard dissolution.
-
Volumetric flasks and pipettes: Class A.
-
Syringe filters: 0.22 µm or 0.45 µm, nylon or PTFE.
-
HPLC Vials: Amber glass to protect from light if necessary.
Reagents and Chemicals
-
This compound Reference Standard: USP or equivalent purity.
-
Acetonitrile (B52724) (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Hexylamine (B90201): Reagent grade.
Preparation of Solutions
Mobile Phase Preparation (Example based on European Pharmacopoeia):
-
Weigh 1.360 g of potassium dihydrogen phosphate and 0.600 g of hexylamine into a 250 mL conical flask.
-
Mix and allow to stand for 10 minutes.
-
Dissolve the mixture in 185 mL of HPLC grade water.
-
Add 65 mL of acetonitrile and mix thoroughly.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Sonicate for 10-15 minutes to ensure complete dissolution. This is the standard stock solution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilutions can be made with the mobile phase if necessary to bring the concentration within the calibration range.
HPLC Method Parameters
The following table summarizes typical chromatographic conditions for the analysis of this compound. Method 1 is a common starting point, while other methods present validated alternatives.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 4.6 x 250 mm, 5 µm | Phenyl-Hexyl, dimensions not specified | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol:Water (58:42 v/v)[1][2] | Acetonitrile:10 mM Potassium Dibasic Phosphate, pH 6.9 (35:65 v/v)[3] | Acetonitrile:Water:Phosphoric Acid[4] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3] | Not specified |
| Detection Wavelength | 254 nm[1][2] | 240 nm[3] | Not specified |
| Injection Volume | 20 µL[1] | 20 µL[3] | Not specified |
| Column Temperature | 25°C[1] | Ambient | Not specified |
| Retention Time | ~8.38 minutes for Prednisolone[1] | < 7.0 minutes for this compound[3] | Not specified |
Data Presentation and Validation
A summary of quantitative data and validation parameters from various methods is presented below. This allows for a comparison of method performance.
Table 2: Method Validation Parameters
| Parameter | Method A | Method B |
| Linearity Range | 0.1 - 2 mg/L (for Prednisolone)[1] | 1 - 100 µg/mL (for this compound)[3] |
| Limit of Detection (LOD) | 0.029 mg/L (for Prednisolone)[1] | 0.02 µg/mL (for this compound)[3] |
| Limit of Quantification (LOQ) | 0.098 mg/L (for Prednisolone)[1] | 0.04 µg/mL (for this compound)[3] |
| Accuracy (% Recovery) | > 95%[1] | Not specified |
| Precision (%RSD) | < 5%[1] | Intra-day: 0.3 - 11.4%, Inter-day: 0.8 - 11.6%[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Method Validation
The diagram below outlines the key parameters assessed during HPLC method validation, ensuring the method is suitable for its intended purpose.
Caption: Key parameters of HPLC method validation.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Assays Using Prednisolone Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) phosphate (B84403) is a water-soluble synthetic glucocorticoid, a prodrug that is rapidly converted to its active form, prednisolone.[1] It is widely recognized for its potent anti-inflammatory and immunosuppressive properties, making it a cornerstone for treating a variety of inflammatory and autoimmune diseases.[1][2][3] The anti-inflammatory effects of prednisolone are primarily mediated through its interaction with cytosolic glucocorticoid receptors (GR).[1][2] Upon binding, the prednisolone-GR complex translocates to the nucleus, where it modulates the transcription of a wide array of genes involved in the inflammatory response.[1][2]
A key mechanism of its anti-inflammatory action is the inhibition of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1][4] This leads to the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2] Furthermore, prednisolone inhibits the synthesis of other inflammatory mediators, including nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2), by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[5][6][7]
These application notes provide detailed protocols for commonly employed in vitro assays to characterize the anti-inflammatory effects of prednisolone phosphate, using it as a reference compound. The protocols are designed for researchers in drug discovery and development to assess the anti-inflammatory potential of novel compounds.
Data Presentation: In Vitro Anti-inflammatory Activity of Prednisolone
The following tables summarize the quantitative effects of prednisolone on various inflammatory markers in vitro, providing a baseline for comparison with test compounds.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Prednisolone Concentration | % Inhibition of NO Production | Reference |
| 1.5625 µg/mL | 22.76% | |
| 3.125 µg/mL | 28.91% | |
| 6.25 µg/mL | 57.78% | |
| 12.5 µg/mL | 79.99% |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Prednisolone Concentration | % Inhibition | Reference |
| TNF-α | THP-1 cells | 0.25 µM | ~40% | |
| TNF-α | THP-1 cells | 0.5 µM | ~55% | |
| TNF-α | THP-1 cells | 1 µM | ~70% | |
| TNF-α | THP-1 cells | 5 µM | ~80% | |
| IL-6 | THP-1 cells | 0.25 µM | ~30% | |
| IL-6 | THP-1 cells | 0.5 µM | ~45% | |
| IL-6 | THP-1 cells | 1 µM | ~60% | |
| IL-6 | THP-1 cells | 5 µM | ~75% |
Table 3: Inhibition of Prostaglandin E2 (PGE2) Synthesis
| Prednisolone Concentration | % Inhibition of PGE2 Synthesis | Assay Method | Reference |
| 8.33 x 10⁻⁷ M | 63.6% | Bioassay | [7] |
| 8.33 x 10⁻⁷ M | 73.8% | Radioimmunoassay | [7] |
| 5.66 x 10⁻⁴ M | 92.3% | Radioimmunoassay | [7] |
Table 4: Inhibition of NF-κB Activation
| Cell Line | Assay Type | Prednisolone IC₅₀ | Reference |
| C2C12 Myoblasts | Luciferase Reporter Assay | 417 nM |
Signaling Pathways and Experimental Workflow
Caption: Prednisolone's anti-inflammatory signaling pathway.
Caption: General workflow for in vitro anti-inflammatory testing.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing RAW 264.7 macrophages and treating them with this compound and an inflammatory stimulus.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well or 24-well tissue culture plates
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well or 24-well plates at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the test compound. Include a vehicle control (medium only).
-
Incubate the cells for 1-2 hours.
-
Following the pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells to induce an inflammatory response.
-
Incubate the plates for an additional 18-24 hours.
-
After incubation, collect the cell culture supernatants for analysis of secreted inflammatory mediators. The cells can be harvested for gene expression or protein analysis.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
Collected cell culture supernatants
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well microplate
Procedure:
-
In a 96-well plate, add 50 µL of the collected cell culture supernatant from each treatment group.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.
-
Add 50 µL of Griess Reagent (equal volumes of Solution A and Solution B mixed immediately before use) to each well containing the supernatant and standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Pro-inflammatory Cytokine (TNF-α, IL-6) and Prostaglandin E2 (PGE2) Quantification (ELISA)
This protocol outlines the general steps for quantifying the concentration of secreted cytokines and PGE2 in cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
Collected cell culture supernatants
-
Commercially available ELISA kits for TNF-α, IL-6, or PGE2
-
Microplate reader
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit. The general principle involves the following steps.
-
Add standards and collected cell culture supernatants to the wells of the antibody-coated microplate.
-
Incubate to allow the target protein (cytokine or PGE2) to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP).
-
Incubate to allow the detection antibody to bind to the captured target protein.
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine or PGE2 in the samples based on the standard curve generated from the standards provided in the kit.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay is used to quantify the activation of the NF-κB signaling pathway.
Materials:
-
A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293 or a custom-generated RAW 264.7 line)
-
This compound or test compound
-
TNF-α or LPS as a stimulant
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cell line in a 96-well plate and allow the cells to adhere.
-
Pre-treat the cells with various concentrations of this compound or the test compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway.
-
Incubate for an additional 6-24 hours to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
The level of luminescence is proportional to the activity of the NF-κB pathway. Calculate the percentage of inhibition relative to the stimulated control.
Gene Expression Analysis of Inflammatory Markers (RT-PCR)
This protocol is for measuring the mRNA levels of pro-inflammatory genes.
Materials:
-
Harvested cells
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.
-
The instrument will monitor the fluorescence of the SYBR Green dye, which is proportional to the amount of amplified DNA.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the control.
-
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
Application Note: Inducing Immunosuppression in Mice with Prednisolone Phosphate
Introduction
Prednisolone (B192156) is a synthetic glucocorticoid, a class of steroid hormones widely used for its potent anti-inflammatory and immunosuppressive properties.[1] It is the active metabolite of prednisone (B1679067), which is converted in the liver.[2][3] In biomedical research, prednisolone phosphate (B84403), a water-soluble salt, is frequently used to induce a state of immunosuppression in mouse models. This is critical for studying autoimmune diseases, inflammation, organ transplantation, and for evaluating the efficacy of novel immunomodulatory therapies.[4][5] This document provides a detailed protocol for the administration of prednisolone phosphate to mice to achieve immunosuppression, along with methods for monitoring its effects.
Mechanism of Action
Prednisolone exerts its effects by mimicking endogenous cortisol.[1] It diffuses through the cell membrane and binds to cytosolic glucocorticoid receptors (GR).[1] This binding event causes the GR to activate and translocate into the nucleus. Inside the nucleus, the prednisolone-GR complex interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction modulates gene transcription, leading to two primary outcomes:
-
Trans-activation: An increase in the synthesis of anti-inflammatory proteins, such as lipocortin-1 (annexin-1), which inhibits the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][2]
-
Trans-repression: The inhibition of pro-inflammatory signaling pathways. The GR complex can interfere with the activity of transcription factors like NF-κB and AP-1, which are crucial for the expression of pro-inflammatory cytokines (e.g., TNF-α, interleukins), chemokines, and adhesion molecules.[1][4]
Furthermore, prednisolone can induce apoptosis (programmed cell death) in immune cells, particularly T-lymphocytes and B-lymphocytes, thereby reducing the overall number of circulating immune cells and dampening the immune response.[1][4]
Glucocorticoid Receptor Signaling Pathway
Caption: Prednisolone binds to the glucocorticoid receptor, leading to nuclear translocation and modulation of gene expression.
Data Presentation
Table 1: Summary of this compound Protocols in Mice
| Mouse Model/Application | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference(s) |
| Allogeneic Skin Transplantation | 50 mg/kg | Intraperitoneal (IP) | Single dose post-transplantation | Prevented graft rejection. | [5] |
| Endotoxemia (LPS-induced) | 25 mg/kg | Intraperitoneal (IP) | Single dose 15 min before LPS | Strong inhibition of TNF-α and IFN-γ production. | [6] |
| Murine Tumor Models (C26, B16.F10) | 20 mg/kg | Intravenous (IV) | Single or weekly injections | 80-90% tumor growth inhibition. | [7] |
| Acute Renal Allograft Rejection | 10 mg/kg | Intravenous (IV) | Days 0, 3, and 6 post-transplant | Upregulated glucocorticoid-responsive genes in the allograft. | [8] |
| Lupus Model (NZBWF1 mice) | 5, 15, or 50 mg/kg in diet | Oral (in diet) | Continuous | Moderate dose (15 mg/kg) reduced some pathological endpoints but caused toxicity. | [9][10] |
| Obesity/Exercise Model | 1 mg/kg | Intraperitoneal (IP) | Once weekly | Reduced body weight/fat mass and improved exercise tolerance. | [11] |
Table 2: Parameters for Monitoring Immunosuppression
| Parameter Category | Specific Metric | Expected Change with Prednisolone | Method of Analysis |
| Physiological | Body Weight | Decrease or reduced gain | Regular weighing |
| Spleen Weight/Size | Decrease (atrophy) | Measurement at necropsy | |
| Thymus Weight/Size | Decrease (atrophy) | Measurement at necropsy | |
| Hematological | Total White Blood Cell Count | Variable, often initial increase then decrease | Complete Blood Count (CBC) |
| Lymphocyte Count (T-cells, B-cells) | Decrease (lymphopenia) | Flow Cytometry, CBC with differential | |
| Neutrophil Count | Increase (neutrophilia) | CBC with differential | |
| Biochemical/Molecular | Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6) | Decrease | ELISA, Luminex, qPCR |
| Anti-inflammatory Cytokines (IL-10) | Increase | ELISA, Luminex, qPCR | |
| Serum Corticosterone | Decrease (due to HPA axis suppression) | ELISA, LC-MS/MS | |
| Functional | Delayed-Type Hypersensitivity (DTH) | Reduced response | In vivo antigen challenge |
| Antibody Production | Reduced response | Titer measurement post-immunization |
Experimental Protocols
This protocol describes a general method for inducing immunosuppression in mice using intraperitoneal (IP) administration of this compound. Dosages should be optimized based on the specific mouse strain, experimental model, and desired level of immunosuppression as indicated in Table 1.
Materials
-
Prednisolone sodium phosphate (water-soluble)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% Ethanol for disinfection
-
Appropriate mouse strain (e.g., BALB/c, C57BL/6)
-
Calibrated animal scale
-
Sterile vials or microcentrifuge tubes for solution preparation
Protocol: Intraperitoneal Administration
1. Preparation of this compound Solution: a. Determine the required dose (e.g., 25 mg/kg) and the total number of mice to be treated. b. Calculate the total amount of this compound needed. Example: For 10 mice averaging 25g, at 25 mg/kg, you need (0.025 kg/mouse ) x (25 mg/kg) x 10 mice = 6.25 mg. c. Weigh the this compound powder accurately and dissolve it in a precise volume of sterile saline to achieve the desired final concentration. A typical injection volume for a mouse is 100-200 µL (0.1-0.2 mL). Example: To inject 0.1 mL per 25g mouse, the concentration should be (0.625 mg/mouse) / (0.1 mL/mouse) = 6.25 mg/mL. d. Ensure the solution is completely dissolved. Filter-sterilize through a 0.22 µm syringe filter if necessary. Store according to manufacturer's instructions.
2. Animal Handling and Administration: a. Allow mice to acclimatize to the facility for at least one week before starting the experiment. b. Weigh each mouse immediately before injection to calculate the precise volume needed. c. Properly restrain the mouse by scruffing the neck to expose the abdomen. d. Tilt the mouse to a slight head-down position. This allows the abdominal organs to shift cranially, reducing the risk of puncture. e. The injection site is in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or cecum. f. Insert the needle at a 15-30 degree angle, just deep enough to penetrate the peritoneum. g. Aspirate slightly to ensure you have not entered a blood vessel or organ. h. Slowly inject the calculated volume of the this compound solution. i. Withdraw the needle and return the mouse to its cage.
3. Monitoring: a. Monitor animals daily for any adverse effects, such as significant weight loss (>15-20%), lethargy, or signs of infection.[2] Glucocorticoids can mask signs of infection.[2] b. Follow the parameters outlined in Table 2. Collect blood samples or tissues at predetermined endpoints for analysis. c. For long-term studies, be aware of potential side effects like adrenal suppression, which can occur with prolonged use.[1][2]
General Experimental Workflow
Caption: A typical workflow for studies involving prednisolone-induced immunosuppression in mice.
References
- 1. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 2. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Distribution and metabolism of prednisone in mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic Interactions between Recombinant Mouse Interleukin-10 and Prednisolone Using a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Comparative effects of human-equivalent low, moderate, and high dose oral prednisone intake on autoimmunity and glucocorticoid-related toxicity in a murine model of environmental-triggered lupus [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Intermittent prednisone treatment in mice promotes exercise tolerance in obesity through adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
Liposomal Formulation of Prednisolone Phosphate for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vivo application of liposomal prednisolone (B192156) phosphate (B84403). This advanced drug delivery system offers targeted therapy and an improved therapeutic index for inflammatory diseases, cancer, and other conditions responsive to glucocorticoid treatment.
Introduction
Prednisolone phosphate, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent.[1][2][3] However, its systemic use is often associated with significant side effects.[4][5] Encapsulating this compound within liposomes, particularly long-circulating PEGylated liposomes, offers a promising strategy to enhance its therapeutic efficacy by increasing drug accumulation at sites of inflammation or malignancy while minimizing systemic exposure and adverse effects.[4][5][6][7] Liposomal formulations can prolong the circulation half-life of this compound significantly compared to the free drug.
This document outlines the formulation of different types of this compound liposomes, methods for their characterization, and detailed protocols for in vivo studies in various disease models.
Liposomal Formulations and Characterization
Several types of liposomal formulations for this compound have been investigated, primarily focusing on passive targeting through the enhanced permeability and retention (EPR) effect in tumors and inflamed tissues, or active targeting to specific cell types like macrophages.[4][5]
Common Liposomal Compositions
Two widely studied formulations include PEGylated liposomes for prolonged circulation and macrophage-targeting liposomes.
-
PEGylated Liposomes: These are often composed of lipids such as dipalmitoyl phosphatidylcholine (DPPC), cholesterol, and a PEGylated phospholipid like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000).[4][8] The PEGylation creates a hydrophilic layer that reduces opsonization and clearance by the mononuclear phagocyte system, thereby extending circulation time.[4][5]
-
Macrophage-Targeting Liposomes (AmbiMACs): A novel formulation designed to be selectively taken up by macrophages consists of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DSPG), and cholesterol.[4][5]
Physicochemical Characterization
Consistent and thorough characterization is crucial for the reproducibility of in vivo studies. Key parameters to assess include:
| Parameter | Method | Typical Values | Reference |
| Size (Mean Diameter) | Dynamic Light Scattering (DLS) | 90 - 110 nm | [8] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.1 | [8] |
| Zeta Potential | Laser Doppler Velocimetry | ~ -5 mV | [6][8] |
| Encapsulation Efficiency | UV-Vis Spectrophotometry, HPLC | 3 - 5% | [8] |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Spherical, unilamellar vesicles | [4][9] |
Experimental Protocols
The following protocols are detailed methodologies for the preparation of liposomal this compound and its application in preclinical in vivo models.
Protocol 1: Preparation of PEGylated Liposomal this compound
This protocol is based on the thin-film hydration and extrusion method.[4][10]
Materials:
-
Dipalmitoyl phosphatidylcholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Prednisolone disodium (B8443419) phosphate
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm and 400 nm pore sizes)
-
Dialysis tubing
Procedure:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol mixture in a round-bottom flask.
-
Create a thin lipid film by evaporating the organic solvents using a rotary evaporator under reduced pressure. Further dry the film under a stream of nitrogen and then in vacuo for at least 1 hour to remove residual solvent.[4]
-
Hydrate the lipid film with an aqueous solution of this compound (e.g., 50 mg/mL) by gentle vortexing at a temperature above the phase transition temperature of the lipids (e.g., 65-70°C).[4]
-
To form large unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion. Pass the suspension 11 times through a 400 nm polycarbonate membrane, followed by 11 times through a 100 nm polycarbonate membrane using a heated extruder.[4]
-
Remove unencapsulated this compound by dialysis against PBS at 4°C with repeated buffer changes.[11]
-
Determine the final concentration of encapsulated this compound using UV-Vis spectrophotometry at 242 nm after disrupting the liposomes with methanol.[4]
Protocol 2: In Vivo Efficacy Study in a Murine Tumor Model
This protocol describes a study to evaluate the anti-tumor efficacy of liposomal this compound in a subcutaneous tumor model.
Animal Model:
-
C57BL/6 mice
-
B16.F10 melanoma or C26 colon carcinoma cells
Procedure:
-
Inoculate mice subcutaneously with a suspension of tumor cells.
-
Allow tumors to grow to a palpable size.
-
Randomly assign mice to treatment groups:
-
Vehicle control (e.g., PBS)
-
Free this compound
-
Liposomal this compound
-
-
Administer treatments intravenously (i.v.) via the tail vein. A typical dosing schedule could be a single injection or weekly injections at a dose of 20 mg/kg.
-
Measure tumor size regularly (e.g., every 2-3 days) using calipers. Calculate tumor volume using the formula: V = 0.52 x (width)^2 x (length).[11]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis.
Protocol 3: In Vivo Anti-Inflammatory Study in a Zebrafish Model
This protocol details a method to assess the anti-inflammatory effects of liposomal this compound using a laser-induced tail wound model in zebrafish embryos.[4][5]
Animal Model:
-
Transgenic zebrafish embryos (e.g., Tg(mpeg1:GFP) to visualize macrophages) at 2-3 days post-fertilization (dpf).
Procedure:
-
Prepare different doses of free this compound and liposomal this compound.
-
Anesthetize zebrafish embryos.
-
Perform microinjections of the formulations into the caudal vein.
-
Induce localized inflammation by creating a laser wound on the tail fin.
-
Image the wounded area at different time points post-wounding using fluorescence microscopy to visualize the accumulation of liposomes (if fluorescently labeled) and the migration of immune cells (e.g., neutrophils, macrophages).
-
Quantify the anti-inflammatory effect by counting the number of recruited immune cells to the wound site. A reduction in cell number indicates an anti-inflammatory response.[4]
-
Assess for potential side effects, such as inhibition of tissue regeneration, by measuring the area of the regenerated tail fin.[4]
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Prednisolone exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1][2] Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[1][2] This leads to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the upregulation of anti-inflammatory genes.[1][2]
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow for In Vivo Tumor Study
The following diagram illustrates the typical workflow for evaluating the efficacy of liposomal this compound in a murine tumor model.
Caption: Workflow for in vivo evaluation of liposomal this compound in a tumor model.
Data Summary
The following tables summarize key quantitative data from in vivo studies, demonstrating the improved therapeutic outcomes with liposomal this compound compared to the free drug.
Tumor Growth Inhibition in Murine Models
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Free this compound | 50 | Single or Weekly | Ineffective | |
| Liposomal this compound | 20 | Single or Weekly | 80 - 90% |
Prednisolone Concentration in Tumor Tissue (24h post-injection)
| Treatment Group | Dose (mg/kg) | C26 Tumor (µg/g) | B16.F10 Tumor (µg/g) | Reference |
| Free this compound | 20 | Undetectable | Undetectable | [11][12] |
| Liposomal this compound | 20 | 10 ± 1 | 19 ± 6 | [11][12] |
Pharmacokinetics in Humans
| Formulation | Dose (mg/kg) | Plasma Half-life (t½) | Reference |
| Free this compound | - | ~4-9 hours (literature) | [13] |
| Liposomal this compound | 0.375 | 45 ± 12 h | [13] |
| Liposomal this compound | 0.75 | 52 ± 15 h | [13] |
| Liposomal this compound | 1.5 | 63 ± 20 h | [13] |
Conclusion
Liposomal encapsulation of this compound represents a highly effective strategy for targeted drug delivery in various disease contexts. The provided protocols and data serve as a valuable resource for researchers and drug developers aiming to leverage this technology for preclinical and clinical applications. The enhanced efficacy and improved safety profile of liposomal formulations underscore their potential to advance the treatment of inflammatory and neoplastic diseases.
References
- 1. This compound [benchchem.com]
- 2. What is the mechanism of Prednisolone Sodium Phosphate? [synapse.patsnap.com]
- 3. This compound | C21H29O8P | CID 72078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Two Types of Liposomal Formulations Improve the Therapeutic Ratio of this compound in a Zebrafish Model for Inflammation | MDPI [mdpi.com]
- 5. Two Types of Liposomal Formulations Improve the Therapeutic Ratio of this compound in a Zebrafish Model for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal Delivery Improves the Efficacy of Prednisolone to Attenuate Renal Inflammation in a Mouse Model of Acute Renal Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Liposomal-Based Anti-Inflammatory Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. Preparation and in vitro/pharmacokinetic/pharmacodynamic evaluation of a slow-release nano-liposomal form of prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Liposome-Encapsulated this compound Inhibits Growth of Established Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. Prednisolone-containing liposomes accumulate in human atherosclerotic macrophages upon intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to Prednisolone Phosphate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis of gene expression changes induced by prednisolone (B192156) phosphate (B84403), a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects. The protocols outlined below detail the key experimental methodologies for such analyses, from initial cell treatment to data validation.
Prednisolone phosphate exerts its effects primarily by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of target genes. This modulation can occur through direct binding to glucocorticoid response elements (GREs) on DNA, leading to the activation or repression of gene expression, or through protein-protein interactions with other transcription factors, such as NF-κB and AP-1, thereby interfering with their activity. Understanding the gene expression signature of this compound is crucial for elucidating its therapeutic mechanisms and potential side effects.
Data Presentation: Gene Expression Changes
The following tables summarize representative data on genes whose expression is significantly altered by prednisolone treatment. This data is compiled from studies utilizing microarray and RNA-sequencing technologies.
Table 1: Prednisolone-Regulated Genes Associated with Gluconeogenesis in Mouse Liver
| Gene Symbol | Gene Name | Fold Change (Fc) in Wild Type (WT) Mice |
| Pck1 | Phosphoenolpyruvate carboxykinase 1 | 3.5 |
| Ppargc1a | Peroxisome proliferator-activated receptor gamma, coactivator 1 alpha | 2.8 |
| Sds | Serine dehydratase | 2.5 |
| Aass | Aminoadipate-semialdehyde synthase | 2.1 |
| G6pc | Glucose-6-phosphatase, catalytic subunit | 1.9 |
Data is illustrative and compiled from published studies.
Table 2: Prednisolone-Regulated Genes Associated with the Cell Cycle in Mouse Liver
| Gene Symbol | Gene Name | Fold Change (Fc) in Wild Type (WT) Mice |
| Gadd45b | Growth arrest and DNA-damage-inducible, beta | 4.2 |
| Cdkn1a | Cyclin dependent kinase inhibitor 1A (P21) | 3.9 |
| Gadd45g | Growth arrest and DNA-damage-inducible, gamma | 3.1 |
| Plk3 | Polo-like kinase 3 | 2.7 |
| Ccng2 | Cyclin G2 | -2.1 |
Data is illustrative and compiled from published studies.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of prednisolone and the general workflow for gene expression analysis.
Caption: Prednisolone signaling pathway.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
The following are detailed protocols for the key experiments involved in analyzing gene expression in response to this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., A549, HeLa, or primary cells) in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in a culture medium to the desired final concentrations.
-
Treatment: When cells reach the desired confluency (typically 70-80%), replace the existing medium with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours) to allow for changes in gene expression.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and then lyse them directly in the culture dish using a suitable lysis buffer for RNA extraction.
Protocol 2: RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol reagent, Thermo Fisher Scientific) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
RNA Quality Assessment: Assess the integrity of the RNA by calculating the A260/A280 and A260/A230 ratios. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2. Further assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is generally recommended for downstream applications like microarray and RNA-Seq.
Protocol 3: Microarray Analysis
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from 100 ng to 1 µg of total RNA using a reverse transcriptase and a T7-oligo(dT) primer.
-
Synthesize second-strand cDNA.
-
Synthesize biotin-labeled cRNA by in vitro transcription using the double-stranded cDNA as a template.
-
-
cRNA Fragmentation and Hybridization:
-
Fragment the labeled cRNA to a size of 35-200 bases.
-
Prepare a hybridization cocktail containing the fragmented cRNA, control oligonucleotides, and hybridization buffers.
-
Hybridize the cocktail to a microarray chip (e.g., Affymetrix GeneChip) at 45°C for 16 hours in a hybridization oven.
-
-
Washing and Staining:
-
Wash the microarray chip using an automated fluidics station to remove non-specifically bound cRNA.
-
Stain the chip with a streptavidin-phycoerythrin (SAPE) conjugate, which binds to the biotin (B1667282) labels on the cRNA.
-
Amplify the signal using a biotinylated anti-streptavidin antibody followed by a second staining with SAPE.
-
-
Scanning and Data Acquisition:
-
Scan the microarray chip using a high-resolution scanner to detect the fluorescence signal.
-
The scanner's software will quantify the fluorescence intensity for each probe on the array.
-
-
Data Analysis:
-
Perform quality control checks on the raw data.
-
Normalize the data to correct for technical variations between arrays.
-
Identify differentially expressed genes (DEGs) between the prednisolone-treated and control groups using statistical tests (e.g., t-test, ANOVA) and applying a fold-change cutoff.
-
Perform pathway and gene ontology analysis to identify biological processes affected by the treatment.
-
Protocol 4: RNA-Sequencing (RNA-Seq) Analysis
-
Library Preparation:
-
Start with high-quality total RNA (RIN ≥ 8).
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA into smaller pieces.
-
Synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
-
Library Quality Control and Sequencing:
-
Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Quantify gene expression by counting the number of reads mapping to each gene.
-
Identify differentially expressed genes using statistical packages like DESeq2 or edgeR.
-
Perform downstream analysis such as pathway enrichment, gene ontology analysis, and visualization of results.
-
Protocol 5: Quantitative Real-Time PCR (qPCR) Validation
-
Primer Design: Design or select pre-validated primers for the genes of interest identified from the microarray or RNA-Seq data. Also, select primers for one or more stable housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase and random primers or oligo(dT) primers.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
Set up the reactions in a 96- or 384-well plate. Include no-template controls for each primer set.
-
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene(s) (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
-
Statistically analyze the results to confirm the differential expression observed in the high-throughput experiments.
-
Application Notes and Protocols for Cell Viability Assays with Prednisolone Phosphate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prednisolone (B192156) phosphate (B84403) is a synthetic glucocorticoid widely utilized for its potent anti-inflammatory and immunosuppressive effects.[1] It is a prodrug that is rapidly converted to its active form, prednisolone, in the body.[2] Prednisolone exerts its effects by binding to cytoplasmic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it modulates the transcription of various genes involved in inflammation, immune response, and cell survival.[1] Notably, prednisolone can induce apoptosis in certain cell types, particularly lymphocytes and some cancer cells, making the assessment of cell viability a critical component in research and drug development involving this compound.[1][3]
These application notes provide detailed protocols for assessing cell viability and apoptosis following treatment with prednisolone phosphate, utilizing common and robust assays: MTT, XTT, and Annexin V/PI staining.
Mechanism of Action: Prednisolone-Induced Cell Death
Prednisolone's primary mechanism for inducing cell death is through the activation of apoptosis. This process is initiated by the binding of prednisolone to the glucocorticoid receptor, leading to the regulation of pro- and anti-apoptotic genes. One of the key pathways involves the intrinsic or mitochondrial pathway of apoptosis.[4] This is often characterized by an increased ratio of BAX (a pro-apoptotic protein) to BCL2 (an anti-apoptotic protein), which leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3.[4][5] In some cellular contexts, the extrinsic pathway, involving caspase-8, has also been implicated.[6]
References
- 1. What is the mechanism of Prednisolone Sodium Phosphate? [synapse.patsnap.com]
- 2. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prednisolone induces apoptosis in corneal epithelial cells through the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Induced by Prednisolone Occurs without Altering the Promoter Methylation of BAX and BCL-2 Genes in Acute Lymphoblastic Leukemia Cells CCRF-CEM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Establishing an In Vitro Dose-Response Curve for Prednisolone Phosphate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) phosphate (B84403) is a water-soluble prodrug that is rapidly converted to its active form, prednisolone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] These effects are primarily mediated through its interaction with cytosolic glucocorticoid receptors (GR).[1][2] Upon binding, the prednisolone-GR complex translocates to the nucleus, where it modulates the transcription of target genes.[1][2] This leads to the downregulation of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α), and the upregulation of anti-inflammatory proteins like annexin (B1180172) A1 and IL-10.[1][2] Understanding the dose-response relationship of prednisolone phosphate is crucial for determining its therapeutic window and assessing its potency in various in vitro models. These application notes provide detailed protocols for establishing a dose-response curve for this compound in vitro.
Key Principles
A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of its effect.[3] Typically, these curves are sigmoidal and are used to determine key parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which indicate the potency of the drug.[3] Establishing a robust dose-response curve requires a well-defined in vitro system, a range of drug concentrations, and a quantifiable biological endpoint.
Recommended In Vitro Models
The selection of an appropriate in vitro model is critical and depends on the specific research question. Based on the mechanism of action of prednisolone, the following cell lines and primary cells are recommended:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Lymphocytes: Ideal for studying the immunosuppressive effects of prednisolone. Phytohemagglutinin (PHA)-stimulated lymphocyte transformation is a classic assay to assess corticosteroid potency.[4]
-
THP-1 Human Monocytic Cell Line: A well-established model for studying monocyte and macrophage biology. These cells can be differentiated into macrophages and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which can then be treated with prednisolone.[5]
-
Human Umbilical Vein Endothelial Cells (HUVECs): Useful for investigating the effect of prednisolone on endothelial cell activation and inflammation, particularly its ability to reduce the expression of adhesion molecules.[6]
-
Acute Lymphoblastic Leukemia (ALL) Cell Lines (e.g., Nalm-6, REH): Relevant for studying the cytotoxic and apoptotic effects of prednisolone in a cancer context.[7]
Experimental Protocols
Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages
This protocol details the methodology to assess the dose-dependent inhibition of TNF-α production by this compound in THP-1 derived macrophages.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (water-soluble)
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Induce differentiation into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
After 48 hours, remove the PMA-containing medium and wash the adherent macrophages gently with PBS.
-
Add fresh, serum-free RPMI-1640 medium and rest the cells for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the rested macrophages and add fresh medium containing the different concentrations of this compound. Include a vehicle control (medium only).
-
Pre-incubate the cells with this compound for 2 hours.
-
-
LPS Stimulation:
-
After the pre-incubation period, add LPS to each well to a final concentration of 100 ng/mL to induce TNF-α production. Do not add LPS to the negative control wells.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for TNF-α measurement.
-
-
Quantification of TNF-α:
-
Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessment of Cell Viability and Proliferation in Acute Lymphoblastic Leukemia (ALL) Cell Lines
This protocol describes how to evaluate the dose-dependent cytotoxic effects of this compound on ALL cells using an MTT assay.
Materials:
-
Nalm-6 or REH cell lines
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed Nalm-6 or REH cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 0.5 µM to 100 µM) by serial dilution.[7]
-
Add the different concentrations of this compound to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 and 48 hours at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
After 4 hours, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison of results across different experimental conditions and cell lines.
Table 1: Dose-Dependent Inhibition of TNF-α Production by this compound in LPS-Stimulated THP-1 Macrophages
| This compound (nM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 0 | |
| 0 (LPS only) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 | ||
| IC50 (nM) | [Calculated Value] |
Table 2: Dose-Dependent Effect of this compound on the Viability of Nalm-6 Cells after 48 hours
| This compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 0.5 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) | [Calculated Value] |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose-response analysis.
References
- 1. This compound [benchchem.com]
- 2. What is the mechanism of Prednisolone Sodium Phosphate? [synapse.patsnap.com]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Troubleshooting & Optimization
Technical Support Center: Stability and Use of Prednisolone Phosphate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of prednisolone (B192156) phosphate (B84403) in cell culture media. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful and reproducible use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is prednisolone phosphate and how is it used in cell culture?
This compound is a water-soluble ester of prednisolone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. In cell culture, it is often used to study glucocorticoid receptor signaling, immune responses, cell differentiation, and apoptosis. Its water solubility makes it easier to dissolve in cell culture media compared to the less soluble prednisolone.
Q2: How should I prepare and store a stock solution of this compound for cell culture experiments?
For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a sterile, buffered aqueous solution (e.g., phosphate-buffered saline, PBS) or a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution directly into the pre-warmed cell culture medium immediately before use.
Q3: What is the expected stability of this compound in cell culture medium at 37°C?
The stability of this compound in cell culture medium at 37°C can be influenced by several factors, including the composition of the medium, the presence of serum, and the specific cell type being cultured. While prednisolone has a plasma half-life of 2-4 hours, its stability in in vitro culture systems may differ.[1] It is generally recommended to replenish the medium with freshly diluted this compound, especially for experiments lasting longer than 24 hours, to ensure a consistent concentration of the active compound.
Q4: Can serum in the cell culture medium affect the activity of this compound?
Yes, components of fetal bovine serum (FBS) and other sera can bind to glucocorticoids, potentially affecting the concentration of free, active drug available to the cells. Prednisolone is known to bind to plasma proteins like albumin and transcortin.[2][3][4][5] The extent of this binding can vary depending on the serum concentration and the specific batch of serum. For experiments requiring precise control over the concentration of free this compound, consider using serum-free medium or charcoal-stripped serum, which has reduced levels of steroid hormones and other lipids.
Quantitative Data on Stability
Disclaimer: Extensive literature searches did not yield specific quantitative data on the degradation of this compound in common cell culture media (DMEM, RPMI-1640) at 37°C over a typical experimental time course. The following table is a hypothetical example to illustrate how such data would be presented. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (1 µM) in Cell Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 | 100 |
| 24 | 92 | 90 |
| 48 | 85 | 83 |
| 72 | 78 | 75 |
Troubleshooting Guide
Issue 1: Inconsistent or No Cellular Response to this compound
-
Potential Cause: Degradation of this compound in the culture medium.
-
Solution: Prepare fresh working solutions for each experiment and consider replenishing the medium for long-term cultures (beyond 24 hours).
-
-
Potential Cause: Binding of this compound to serum proteins.
-
Solution: Reduce the serum concentration if possible, or use charcoal-stripped serum to decrease protein binding.
-
-
Potential Cause: Incorrect concentration of the stock solution.
-
Solution: Verify the concentration of your stock solution. If possible, have its concentration confirmed by a core facility with analytical capabilities.
-
-
Potential Cause: Cell line resistance to glucocorticoids.
-
Solution: Ensure your cell line is responsive to glucocorticoids. This can be tested by using a positive control, such as dexamethasone, and assaying for a known downstream effect (e.g., induction of a glucocorticoid-responsive reporter gene).
-
Issue 2: High Variability Between Replicate Wells or Experiments
-
Potential Cause: Inconsistent preparation of working solutions.
-
Solution: Ensure thorough mixing of the stock solution before dilution and proper mixing of the final working solution in the medium before adding to the cells.
-
-
Potential Cause: "Edge effects" in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for critical experiments as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or medium to maintain humidity.
-
-
Potential Cause: Variation in cell seeding density.
-
Solution: Ensure a homogenous cell suspension when plating and use a consistent cell number for all experiments.
-
Issue 3: Unexpected Cytotoxicity
-
Potential Cause: High concentration of the solvent (e.g., DMSO) in the final culture medium.
-
Solution: Ensure the final concentration of the solvent is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).
-
-
Potential Cause: Contamination of the stock solution.
-
Solution: Prepare stock solutions under sterile conditions and filter-sterilize if necessary. Regularly check for contamination in your cell cultures.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile DMSO or sterile PBS
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO or PBS to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium by HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
-
Materials:
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
This compound stock solution
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, phosphoric acid)
-
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 1 µM).
-
Dispense equal volumes of this solution into sterile tubes or wells of a culture plate for each time point to be tested (e.g., 0, 24, 48, 72 hours).
-
Immediately process the "Time 0" sample for HPLC analysis.
-
Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
At each subsequent time point, remove a sample from the incubator and process it for HPLC analysis.
-
Sample Processing:
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) to the medium sample (a 1:3 ratio of sample to solvent is common).
-
Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a validated method to separate and quantify the this compound peak.[6] The mobile phase could consist of a mixture of acetonitrile and a phosphate buffer.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent cellular responses.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The effect of prednisone and hydrocortisone on the plasma protein binding of prednisolone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and protein binding of prednisolone after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered plasma protein-binding of prednisolone in patients with the nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Prednisolone Phosphate in Research Applications
Welcome to the technical support center for prednisolone (B192156) phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of prednisolone phosphate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Photodegradation can also occur with exposure to light. The initial and most common degradation is the hydrolysis of the phosphate ester bond at the C21 position, which converts this compound into its active form, prednisolone.[1] Subsequently, the prednisolone molecule itself can undergo further degradation, particularly involving the dihydroxyacetone side chain at C17.[2] Under alkaline conditions in the presence of oxygen, this side chain can be cleaved to form a 17-carboxylic acid derivative. In the absence of oxygen, other degradation products can form, including a 17-oxo steroid.[2]
Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution is a critical factor influencing the stability of this compound. Generally, corticosteroids like prednisolone are most stable in the acidic to neutral pH range. For instance, prednisolone has shown maximum stability around pH 2.5, with the degradation rate being relatively independent of pH between 5.0 and 6.0.[2] In commercially available oral solutions, the pH is often adjusted to a range of 6.0 to 8.0. It is advisable to maintain the pH of experimental solutions within a weakly acidic to neutral range to minimize hydrolysis of the phosphate ester and subsequent degradation of the prednisolone molecule.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency in prepared solutions | Hydrolysis of the phosphate ester: This is accelerated by non-optimal pH and higher temperatures. | - Prepare solutions fresh whenever possible.- If solutions must be stored, refrigerate them at 2-8°C.[3]- Buffer the solution to a weakly acidic to neutral pH (e.g., pH 6.0-7.0) using a suitable buffer system like phosphate or citrate (B86180) buffer. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC) | Degradation of prednisolone: This can be caused by exposure to harsh conditions such as strong acids or bases, oxidizing agents, or high temperatures. | - Review the experimental protocol to identify potential stressors.- Perform a forced degradation study under controlled conditions (see Experimental Protocols section) to identify the retention times of potential degradation products.- Ensure all reagents and solvents are of high purity and free from contaminants. |
| Discoloration of the solution | Oxidative degradation or photodecomposition: Exposure to oxygen and/or light can lead to the formation of colored degradation products. | - Prepare solutions using deoxygenated solvents by sparging with an inert gas like nitrogen or argon.- Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.- Consider adding an antioxidant, such as sodium metabisulfite (B1197395) or ascorbic acid, to the formulation if compatible with the experimental design. |
| Variability in experimental results | Inconsistent sample handling and storage: Differences in storage time, temperature, or exposure to light between samples can lead to varying levels of degradation. | - Standardize sample preparation, handling, and storage procedures for all experiments.- Analyze samples as quickly as possible after preparation.- If storage is necessary, ensure all samples are stored under identical conditions (refrigerated and protected from light). |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound and Related Compounds
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation |
| Acid Hydrolysis | 0.01N - 5N HCl | 2 - 5 hours | 80°C | Hydrolysis of the phosphate ester, potential epimerization and side-chain cleavage.[4] |
| Base Hydrolysis | 0.01N - 1N NaOH | 2 hours | 80°C | Hydrolysis of the phosphate ester, isomerization, and rearrangement products.[4] |
| Oxidative Degradation | 3% - 30% H₂O₂ | 24 hours | Room Temperature | Oxidation of the dihydroxyacetone side chain.[4][5] |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | Dehydration and formation of other related substances.[4] |
| Photodegradation | UV light (e.g., 254 nm) or ICH specified light conditions | 24 - 48 hours | Room Temperature | Formation of various photoproducts.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Acid-Induced Degradation:
-
To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 1N HCl).
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2-4 hours).
-
Cool the solution to room temperature and neutralize it with a suitable base (e.g., 1N NaOH).
-
Dilute the final solution to a suitable concentration for analysis.
3. Base-Induced Degradation:
-
To an aliquot of the stock solution, add an equal volume of a base solution (e.g., 0.1N NaOH).
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 1-2 hours).
-
Cool the solution to room temperature and neutralize it with a suitable acid (e.g., 0.1N HCl).
-
Dilute the final solution to a suitable concentration for analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the final solution to a suitable concentration for analysis.
5. Thermal Degradation:
-
Place the solid this compound powder or a solution in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
For the solid sample, dissolve it in a suitable solvent after exposure.
-
Dilute the solution to a suitable concentration for analysis.
6. Photodegradation:
-
Expose a solution of this compound to a light source as specified by ICH guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Concurrently, keep a control sample protected from light.
-
After the exposure period, dilute the solutions to a suitable concentration for analysis.
7. Analysis:
-
Analyze all the stressed samples and a non-degraded control sample using a validated stability-indicating analytical method, such as HPLC-UV.
Protocol 2: HPLC-UV Method for the Analysis of this compound and its Degradation Products
This is an example of a reversed-phase HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient or isocratic mixture of methanol and water (e.g., 58:42 v/v). The exact composition may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for experimental issues.
Caption: Recommended experimental workflow to ensure stability.
References
- 1. Quality control of prednisolone sodium phosphate - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. paipharma.com [paipharma.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Prednisolone degradation by UV/chlorine process: Influence factors, transformation products and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in prednisolone phosphate assays
Welcome to the technical support center for troubleshooting prednisolone (B192156) phosphate (B84403) assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question: Why am I seeing high variability and inconsistent peak areas between replicate injections in my HPLC analysis?
Answer: High variability between replicate injections is a common issue that can stem from several sources within your HPLC system or sample preparation process. Follow these steps to diagnose and resolve the problem:
-
Check the Autosampler and Injection System:
-
Air Bubbles: Ensure there are no air bubbles in the syringe or sample loop. Purge the system if necessary.
-
Sample Volume: Verify that the injection volume is appropriate and that the syringe is drawing the correct amount. There should be sufficient sample in the vial to accommodate the draw volume.
-
Needle and Seat: Inspect the autosampler needle and injection port seat for blockages or wear. A partial clog can lead to inconsistent injection volumes.
-
-
Evaluate Sample Preparation:
-
Complete Dissolution: Ensure the prednisolone phosphate standard or sample is fully dissolved in the diluent. Use of sonication can aid in complete dissolution.[1]
-
Filtration: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could clog the system.[1]
-
Sample Stability: this compound can be unstable under certain conditions.[2] Analyze samples promptly after preparation, or perform stability studies to ensure they are stable in your diluent and storage conditions. Samples prepared for repeatability studies should be preserved at room temperature and analyzed to test for short-term stability.
-
-
Assess the HPLC System:
-
Pump and Flow Rate: Check for pressure fluctuations, which may indicate a leak or failing pump seal. Ensure a stable and consistent flow rate.
-
Mobile Phase: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to variable retention times and peak areas.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the injection sequence. This typically requires flushing with 10-20 column volumes.
-
Question: My enzymatic assay shows incomplete conversion of this compound to prednisolone. What are the potential causes?
Answer: Incomplete conversion in an enzymatic assay, typically using alkaline phosphatase, points to suboptimal reaction conditions or issues with the reagents.
-
Enzyme Activity and Concentration:
-
Enzyme Quality: Ensure the enzyme has not lost activity due to improper storage or age. Use a fresh batch of enzyme if possible.
-
Enzyme Concentration: The concentration of the enzyme may be insufficient for the amount of substrate. Try increasing the enzyme concentration or reducing the substrate concentration to fall within the enzyme's linear range.
-
-
Reaction Conditions:
-
pH and Buffer: The pH of the reaction buffer is critical for optimal enzyme activity. Verify the pH of your buffer system and ensure it is appropriate for the specific alkaline phosphatase being used.
-
Temperature: Most enzymatic reactions are sensitive to temperature. Ensure your incubation is performed at the optimal temperature for the enzyme and that the temperature is consistent across all samples.
-
Incubation Time: The incubation time may be too short for the reaction to reach completion. Perform a time-course experiment to determine the optimal incubation period.
-
-
Presence of Inhibitors:
-
Sample Matrix Effects: Components within your sample matrix could be inhibiting the enzyme. If analyzing biological samples, consider a sample cleanup step like solid-phase extraction (SPE).
-
Reagent Contamination: Ensure that none of the reagents or buffers are contaminated with enzyme inhibitors (e.g., chelating agents like EDTA if the enzyme is a metalloenzyme).
-
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC parameters for analyzing this compound and prednisolone?
A1: While methods must be optimized for specific instrumentation and applications, the following table summarizes common starting parameters for reversed-phase HPLC analysis of prednisolone.
| Parameter | Typical Value / Condition | Notes |
| Column | C18, 150-250 mm length, 4.6 mm ID, 3-5 µm particle size | A C18 column is ideal for the moderately non-polar prednisolone.[1] |
| Mobile Phase | Acetonitrile:Water or Methanol (B129727):Water | Ratios can range from 40:60 to 60:40 (v/v).[1] Buffers (e.g., phosphate) can be added to improve peak shape and reproducibility.[1] |
| Flow Rate | 1.0 mL/min | A common starting point, adjustable to optimize separation.[1][3] |
| Detection Wavelength | 240-254 nm | Prednisolone absorbs strongly in this range, with 246 nm and 254 nm being frequently used.[1][4][5] |
| Column Temperature | 25 °C (Ambient) or controlled (e.g., 45-55 °C) | Controlling column temperature can improve reproducibility of retention times.[6] |
| Injection Volume | 10-20 µL | Should be optimized based on sample concentration and instrument sensitivity. |
Q2: How can I improve poor peak shape (e.g., tailing, fronting) in my chromatogram?
A2: Poor peak shape is often related to secondary interactions on the column, column overload, or issues with the mobile phase.
-
Adjust Mobile Phase pH: If using a buffer, ensure its pH is at least 2 units away from the pKa of prednisolone to keep it in a single ionic state.
-
Check for Column Overload: Dilute your sample. If peak shape improves, you may be overloading the column.
-
Use a Different Column: If issues persist, the column itself may be degraded or not suitable. Consider a column with high-purity silica (B1680970) and end-capping.
-
Ensure Sample Solvent Compatibility: Ideally, dissolve your sample in the mobile phase. If a stronger solvent is used, inject a smaller volume.
Q3: What are the key stability concerns for this compound?
A3: this compound is an ester and is susceptible to both chemical and enzymatic hydrolysis, which converts it to prednisolone.[7] It is also sensitive to degradation under stress conditions.
-
pH: Stability is pH-dependent. Acidic and basic conditions can accelerate hydrolysis.[8]
-
Temperature: Elevated temperatures can increase the rate of degradation.[2][9] For long-term stability, refrigeration is often required.
-
Oxidation: The molecule can be degraded by oxidative stress.[2][8]
Experimental Protocols
Protocol 1: Preparation of Prednisolone Standard Solution for HPLC
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of prednisolone reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolution: Add a suitable solvent (e.g., methanol or a mixture of methanol/water) to dissolve the standard. Sonicate for 5-10 minutes to ensure complete dissolution.[1]
-
Final Volume: Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
-
Filtration: Before placing vials in the autosampler, filter all working solutions through a 0.45 µm syringe filter into HPLC vials.[1]
Protocol 2: Enzymatic Hydrolysis of this compound
-
Buffer Preparation: Prepare an appropriate buffer for the chosen enzyme (e.g., 0.1 M Tris-HCl buffer at pH 9.0 for calf intestinal alkaline phosphatase).
-
Sample Preparation: Dilute the this compound sample to a known concentration within the assay's linear range using the prepared buffer.
-
Enzyme Addition: Add a pre-determined amount of alkaline phosphatase solution to the sample. The exact amount should be optimized to ensure complete conversion in a reasonable timeframe.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a fixed period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme, such as a strong acid (e.g., trichloroacetic acid) or by heat inactivation.
-
Analysis: Centrifuge the sample to pellet the denatured protein. Analyze the supernatant for prednisolone content using a validated HPLC method.
Visualizations
Caption: A troubleshooting workflow for diagnosing inconsistent assay results.
Caption: Enzymatic conversion of this compound to prednisolone.
References
- 1. amecj.com [amecj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijnrd.org [ijnrd.org]
- 6. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay methodology for prednisolone, prednisolone acetate and prednisolone sodium phosphate in rabbit aqueous humor and ocular physiological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2005062761A2 - Stabilized prednisolone sodium phosphate solutions - Google Patents [patents.google.com]
Technical Support Center: Optimizing Prednisolone Phosphate Concentration for Maximum Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively utilizing prednisolone (B192156) phosphate (B84403) in your research. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and optimized concentration ranges to ensure the maximum efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for prednisolone phosphate?
A1: this compound is a prodrug that is rapidly converted to its active form, prednisolone. Prednisolone, a synthetic glucocorticoid, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1] This complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes. Key mechanisms include the inhibition of the pro-inflammatory NF-κB pathway and interference with Akt and Wnt signaling cascades.[1] This regulation of gene expression leads to potent anti-inflammatory and immunosuppressive effects.[1]
Q2: How do I prepare a stock solution of this compound?
A2: Prednisolone sodium phosphate is freely soluble in water.[2] To prepare a stock solution, accurately weigh the desired amount of prednisolone sodium phosphate and dissolve it in sterile, distilled water or phosphate-buffered saline (PBS) at pH 7.2.[2][3] For example, a 10 mg/mL stock solution can be prepared in PBS.[3] It is recommended to prepare fresh solutions for each experiment to avoid degradation.[4]
Q3: What are the optimal storage conditions for this compound solutions?
A3: this compound solutions should be stored at 2-8°C.[5] Some studies suggest that under specific buffered and thickened formulations, stability can be maintained at room temperature, however, for standard laboratory preparations, refrigeration is recommended to prevent degradation.[6]
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors. Ensure that your this compound solution is freshly prepared for each experiment, as it can be unstable in solution over time.[4] Variability in cell density, passage number, and serum concentration in the culture medium can also significantly impact cellular response. It is also crucial to ensure uniform mixing of prednisolone suspension if used, as particle size-related sedimentation can lead to under-dosing.[3]
Q5: My cells are not responding to this compound treatment. What should I check?
A5: First, verify the expression of the glucocorticoid receptor (GR) in your cell line, as low or absent GR expression is a common reason for non-responsiveness.[1][7] You can assess GR protein levels via Western blot or mRNA levels via qPCR.[1][7] Additionally, confirm the activity of your this compound stock in a known GR-positive control cell line, such as A549.[7]
Data Presentation: Effective Concentrations and IC50 Values
The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. The following tables summarize effective concentrations and IC50 values from various in vitro studies.
| Cell Line | Biological Effect | Effective Concentration Range | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of cytokine-induced hyperadhesiveness | 10 µM - 100 µM | [8][9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Reduction of cytotoxicity induced by IL-1β or TNF-α | 50 µM | [9] |
| Human Pulmonary Artery Smooth Muscle Cells (PASMC) | Inhibition of PDGF-induced NF-κB nuclear translocation | 200 µM | [10][11] |
| Human Monocytic Cells (THP-1) | Reduction of 27OHChol-induced cell migration | 1 µM | [12] |
| HT29-MTX (Mucus-secreting cell line) | Suppression of MUC5AC production | 10⁻¹¹ M - 10⁻⁵ M | [13] |
| Cell Line/Condition | Assay | IC50 Value | Reference |
| Acute Lymphoblastic Leukemia (ALL) blasts | MTT test | Median: 3 x 10⁻⁴ M | [4][14] |
| Chronic Lymphocytic Leukemia (CLL) blasts | MTT test | Median: 10⁻⁵ M | [4][14] |
| Myoblasts/Myotubes (C2C12) | NF-κB Inhibition | >10 µM | [1] |
| Ovarian Cancer Cell Lines (Ovsaho, Cov-318, etc.) | Growth Inhibition | >500 µM (as single agent) | [7] |
| Canine Malignant B-type NHL (1771) | Cell Proliferation (MTT) | 44 µM | [14] |
| Childhood B-lineage ALL | Cytotoxicity | Median: 43.5 nmol/L | [15] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (51Cr Release)
This protocol is adapted for assessing this compound's ability to protect human umbilical vein endothelial cells (HUVEC) from neutrophil-mediated cytotoxicity.[9]
Materials:
-
HUVEC monolayers
-
Human Polymorphonuclear Neutrophils (PMN)
-
51Cr (Sodium Chromate)
-
IL-1β or TNF-α
-
This compound solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Gamma counter
Procedure:
-
Load HUVEC monolayers with 51Cr.
-
Treat HUVEC with IL-1β (e.g., 10 U/ml for 4 hours) or TNF-α (e.g., 100 ng/ml for 24 hours) to induce cytotoxicity.
-
Wash the HUVEC monolayer to remove the cytokine.
-
Add PMN (e.g., 1.25 x 10⁶ cells) suspended in HBSS to the HUVEC monolayer.
-
Concurrently, add the desired concentration of this compound to the co-culture.
-
Incubate the co-culture for 4 hours.
-
Collect the supernatant and measure the radioactivity using a gamma counter.
-
Calculate the percent specific 51Cr release to determine HUVEC injury.
Protocol 2: Anti-Inflammatory Assay (IL-6 ELISA)
This protocol outlines the measurement of IL-6 reduction by this compound in a cell-based assay.
Materials:
-
Cells capable of producing IL-6 (e.g., PBMCs, macrophages)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound solution
-
Human IL-6 ELISA Kit
-
Cell culture medium
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the IL-6 ELISA on the supernatants according to the manufacturer's protocol.[5][9][16][17][18]
-
Measure the absorbance using a plate reader and calculate the IL-6 concentration based on the standard curve.
Protocol 3: Western Blot for Akt Signaling Pathway
This protocol details the analysis of this compound's effect on the Akt signaling pathway.
Materials:
-
Cell line of interest
-
This compound solution
-
Growth factor (e.g., insulin (B600854), PDGF) for stimulation
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (p-Akt, total Akt, loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
To induce Akt phosphorylation, stimulate the cells with a growth factor (e.g., insulin at 100 nM for 20 minutes) before harvesting.[19]
-
Lyse the cells on ice and collect the protein lysate.[19][20]
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control to normalize the data.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous media. | Although prednisolone sodium phosphate is water-soluble, the free acid form (prednisolone) is poorly soluble.[11][16] Issues may arise with pH or buffer composition. | Ensure the use of the sodium phosphate salt for aqueous solutions.[2] If using prednisolone, prepare a stock solution in an organic solvent like DMSO or ethanol.[10] |
| Degradation of this compound in cell culture medium. | This compound can be unstable in solution, especially at 37°C over extended periods. | Prepare fresh solutions for each experiment. Minimize the time the compound is in the incubator by adding it to the culture just before the experiment begins.[4] |
| High variability between experimental replicates. | Inconsistent cell seeding density, variations in incubation times, or uneven drug distribution. | Use a cell counter for accurate seeding. Standardize all incubation times precisely. Ensure thorough mixing of the this compound solution in the media before adding to cells. |
| Unexpected cytotoxicity or off-target effects. | The concentration used may be too high for the specific cell line, or the effects may be independent of the glucocorticoid receptor. | Perform a dose-response curve with a cell viability assay (e.g., MTT) to determine the non-toxic concentration range.[7] To confirm GR-mediated effects, co-treat with a GR antagonist like RU-486.[7] |
| No observable effect of this compound. | Low or absent glucocorticoid receptor (GR) expression in the cell line. | Verify GR expression using Western blot or qPCR.[1][7] Use a known GR-positive cell line as a positive control.[7] |
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound sodium | 125-02-0 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glucocorticoid Receptor Transcription Factor Assay Kit (Colorimetric) (ab207207) is not available | Abcam [abcam.com]
- 6. WO2005062761A2 - Stabilized prednisolone sodium phosphate solutions - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. The this compound‑induced suppression of the angiogenic function of tumor‑associated macrophages enhances the antitumor effects of doxorubicin on B16.F10 murine melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparative cytotoxicity of dexamethasone and prednisolone in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique [apb.tbzmed.ac.ir]
- 16. Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fip.org [fip.org]
- 19. Prednisolone suppresses NK cell cytotoxicity in vitro in women with a history of infertility and elevated NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of prednisolone on the systemic release of mediators of cell-mediated cytotoxicity during human endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Prednisolone Phosphate Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to prednisolone (B192156) phosphate (B84403) in cell lines.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format, offering potential solutions to get your research back on track.
Question: Why are my cells showing no response to high concentrations of prednisolone phosphate?
Answer: If your cell line is unexpectedly resistant to high concentrations of this compound, consider the following possibilities:
-
Intrinsic vs. Acquired Resistance: The cell line may have intrinsic resistance. For example, the CCRF-CEM T-cell acute lymphoblastic leukemia cell line is known to exhibit resistance.[1] Alternatively, resistance may have been acquired over time in culture.
-
Drug Inactivation: Ensure the this compound solution is fresh and properly stored, protected from light.[2] this compound is a prodrug that is converted to the active form, prednisolone.[3][4] Issues with this conversion in your cell culture system could be a factor.
-
Incorrect Dosing or Formulation: There have been reports of apparent steroid resistance due to issues with drug formulation, such as suspensions leading to underdosing.[5][6] While less common in in-vitro settings, ensure your stock solution is fully solubilized.
-
Cell Culture Conditions: High cell density or variations in media components can sometimes influence drug efficacy. Standardize your cell seeding density and culture conditions across all experiments.
Question: I'm seeing high variability in cell viability between my experimental replicates. What could be the cause?
Answer: High variability can obscure the true effect of this compound. To reduce variability:
-
Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Use a reliable cell counting method and ensure the cell suspension is homogenous before plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth and drug response. Avoid using the outermost wells for experimental samples or ensure they are adequately humidified.
-
Pipetting Accuracy: Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of cells, media, and drug solutions.
-
Incubation Conditions: Ensure consistent temperature, humidity, and CO2 levels in your incubator. Uneven conditions can lead to variable cell growth.
Question: My apoptosis assay (e.g., Annexin V/PI staining) is not showing an increase in cell death after this compound treatment, even though I see a decrease in cell viability with an MTT assay. Why is this?
Answer: This discrepancy might indicate that this compound is inducing a cytostatic (inhibiting cell proliferation) rather than a cytotoxic (inducing cell death) effect at the concentrations and time points tested.
-
Mechanism of Action: Glucocorticoids can have varied effects, including inducing cell cycle arrest without immediate apoptosis.[1]
-
Time-Course Analysis: Apoptosis may occur at later time points. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time to observe apoptosis.
-
Dose-Response: The concentration of this compound may be sufficient to inhibit proliferation but not to induce widespread apoptosis. Test a broader range of concentrations.
-
Alternative Cell Death Mechanisms: Consider the possibility of other cell death pathways, such as autophagy.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms of this compound resistance and strategies to overcome it.
Question: What are the primary molecular mechanisms of resistance to this compound?
Answer: Resistance to glucocorticoids like this compound is a multifaceted issue involving several key cellular pathways:
-
Glucocorticoid Receptor (GR) Alterations: Decreased expression of the glucocorticoid receptor (NR3C1) can lead to a diminished response to the drug.[7] Mutations in the GR gene can also impair its function.
-
Activation of Pro-survival Signaling Pathways: Several signaling pathways, when activated, can counteract the pro-apoptotic effects of glucocorticoids. These include:
-
MAPK/ERK Pathway: Activation of this pathway has been identified as a common mechanism of glucocorticoid resistance.[8][9]
-
PI3K/AKT/mTOR Pathway: This pathway is involved in cell growth and survival, and its activation can confer resistance.[10][11]
-
JAK/STAT Pathway: Often activated by cytokines like IL-7, this pathway can also contribute to resistance.[10]
-
-
Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., BCL2, BIRC5) or downregulating pro-apoptotic proteins.[1]
-
Increased Drug Efflux: Overexpression of multidrug resistance proteins like MDR1 can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[12][13]
Question: How can I overcome this compound resistance in my cell line experiments?
Answer: Several strategies can be employed to overcome or circumvent glucocorticoid resistance:
-
Combination Therapy: The most common approach is to combine this compound with inhibitors of the pro-survival signaling pathways mentioned above.
-
PI3K inhibitors (e.g., Idelalisib, Pictilisib) can enhance glucocorticoid-induced cell death.[10][11]
-
MAPK inhibitors (e.g., Selumetinib, Trametinib) have been shown to be effective in preclinical studies.[7][10]
-
JAK inhibitors (e.g., Ruxolitinib) can be effective, particularly in cases of IL-7-induced resistance.[7][10]
-
-
Targeting Apoptosis Pathways: Using BH3 mimetics like Venetoclax (a BCL-2 inhibitor) can help to restore the apoptotic response.[10]
-
Alternative Compounds: Some natural compounds, such as resveratrol, have been shown to reduce the expression of MDR1 and may help overcome drug resistance.[12][13]
Question: Which signaling pathways are most critical to investigate when studying this compound resistance?
Answer: The MAPK/ERK and PI3K/AKT/mTOR pathways are central to many forms of acquired glucocorticoid resistance.[8][10][11] Investigating the phosphorylation status of key proteins in these pathways (e.g., ERK, AKT, mTOR) in your resistant vs. sensitive cells would be a crucial first step. Additionally, the JAK/STAT pathway is particularly relevant if your cell model is influenced by cytokines like IL-7.[10]
Data Presentation
Table 1: IC50 Values of Chemotherapeutic Agents in a Non-Hodgkin's Lymphoma Cell Line
| Drug | IC50 (µM) |
| Doxorubicin (DOX) | 0.73 |
| Vincristine (VIN) | 31 |
| Cyclophosphamide (CYC) | 0.25 |
| Lomustine (LOM) | 27 |
| Prednisolone (PRD) | 44 |
This table presents the half-maximal inhibitory concentration (IC50) values for several chemotherapeutic drugs, including prednisolone, against the 1771 canine malignant B-type Non-Hodgkin's Lymphoma cell line.[14]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound on a cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: For adherent cells, remove the medium and add 100 µL of solubilization buffer to each well. For suspension cells, centrifuge the plate and carefully remove the supernatant before adding the solubilization buffer.
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway Diagrams
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Key Signaling Pathways in Prednisolone Resistance.
Experimental Workflow Diagram
Caption: Troubleshooting Workflow for Prednisolone Resistance.
References
- 1. Elucidating the identity of resistance mechanisms to prednisolone exposure in acute lymphoblastic leukemia cells through transcriptomic analysis: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pi.bausch.com [pi.bausch.com]
- 3. What is the mechanism of Prednisolone Sodium Phosphate? [synapse.patsnap.com]
- 4. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apparent steroid resistance associated with prednisolone suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent steroid resistance associated with prednisolone suspension - Indian Journal of Nephrology [indianjnephrol.org]
- 7. Overcoming Steroid Resistance in Pediatric Acute Lymphoblastic Leukemia—The State-of-the-Art Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Glucocorticoid Resistance in Acute Lymphoblastic Leukemia: Repurposed Drugs Can Improve the Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulatory Effect of Resveratrol and Prednisolone on MDR1 Protein Expression in Acute Lymphoblastic Leukemia Cell Line (CCRF-CEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Minimizing off-target effects of prednisolone phosphate in research
Welcome to the Technical Support Center for Prednisolone (B192156) Phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of prednisolone phosphate, and how do off-target effects arise?
This compound is a prodrug that is converted in vivo to prednisolone, a synthetic glucocorticoid.[1] Its primary, or "on-target," effect is mediated by binding to the cytoplasmic Glucocorticoid Receptor (GR).[2][3] Upon binding, the prednisolone-GR complex translocates to the nucleus and acts as a transcription factor, binding to Glucocorticoid Response Elements (GREs) on DNA to regulate the expression of target genes.[2][4] This action typically results in potent anti-inflammatory and immunosuppressive effects by inhibiting pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[1][2]
Off-target effects can arise from several mechanisms:
-
Non-Genomic Effects: Glucocorticoids can trigger rapid signaling events that are independent of gene transcription.[5]
-
Cross-Talk with Other Signaling Pathways: Prednisolone has been shown to regulate pathways beyond the classical GR-GRE interaction, including the Wnt, Akt, and MAPK signaling pathways.[6] This cross-talk can lead to unintended cellular responses.
-
High Concentrations: Using excessive concentrations can lead to non-specific binding and cytotoxicity, masking the desired on-target effects.[5]
-
Metabolic Variations: The conversion of the prodrug and its subsequent metabolism can vary between experimental systems, potentially leading to inconsistent results.[7][8]
Q2: How can I differentiate between on-target GR-mediated effects and off-target effects in my experiment?
Differentiating between on-target and off-target effects is crucial for data interpretation. Key strategies include:
-
Use of a GR Antagonist: Co-treatment with a known GR antagonist, such as mifepristone (B1683876) (RU-486), can help determine if the observed effect is GR-dependent. If the effect is blocked by the antagonist, it is likely on-target.[9]
-
GR Knockdown/Knockout Models: Using cell lines with siRNA/shRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the GR (gene name: NR3C1) can confirm if the cellular response is mediated through the receptor.
-
Dose-Response Analysis: On-target effects typically occur within a specific, often lower, concentration range. Off-target effects may only appear at much higher concentrations. Performing a wide dose-response curve is essential.[5]
-
Gene Expression Analysis: Compare the observed changes in gene expression against known glucocorticoid-responsive genes.[10] Tools like Gene Set Enrichment Analysis (GSEA) can identify enrichment in pathways not typically associated with GR signaling.[11]
Q3: Are there alternative glucocorticoids I can use that might have a different off-target profile?
Yes. Different glucocorticoids have varying potencies and binding affinities for the GR, which can influence their off-target profiles.[12]
-
Methylprednisolone (B1676475): This compound is slightly more potent than prednisolone.[13][14] A 4 mg dose of methylprednisolone is roughly equivalent to a 5 mg dose of prednisolone.[13] Its increased potency may allow for the use of lower concentrations, potentially reducing concentration-dependent off-target effects.[15]
-
Dexamethasone: A highly potent synthetic glucocorticoid, often used as a positive control in GR-binding assays.[4] Its high affinity for the GR means it can be used at very low concentrations.
The choice of glucocorticoid should be guided by the specific experimental context and a thorough review of its pharmacological profile.
Q4: My cells are showing resistance or a complete lack of response to this compound. What could be the cause?
Resistance to glucocorticoids is a common issue. Potential causes include:
-
Low or Absent GR Expression: The cell line may not express sufficient levels of the glucocorticoid receptor.[5]
-
Mutations in the GR Gene: Mutations can impair ligand binding, nuclear translocation, or DNA binding capabilities.[5]
-
High Ratio of GRβ to GRα: The GRβ isoform acts as a dominant-negative inhibitor of the active GRα isoform. An elevated GRβ:GRα ratio can lead to resistance.[5]
-
Compound Degradation or Precipitation: Ensure the this compound solution is fresh and properly solubilized.[16]
Troubleshooting Guide
This guide addresses specific issues researchers may encounter when using this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| High variability between experimental replicates. | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media components. 2. Pipetting Errors: Inaccurate delivery of this compound or other reagents.[17] 3. Compound Instability: Degradation of this compound in solution. | 1. Standardize Protocols: Use cells within a narrow passage number range and ensure consistent seeding density. 2. Calibrate Pipettes: Use calibrated pipettes and proper technique.[17] 3. Prepare Fresh Solutions: Prepare drug solutions fresh for each experiment from a validated stock.[16] |
| Unexpected cell toxicity or death at intended therapeutic doses. | 1. Off-Target Cytotoxicity: The concentration used may be inducing off-target effects leading to apoptosis or necrosis. 2. Vehicle Toxicity: The solvent (e.g., DMSO, ethanol) used to dissolve the compound may be toxic to the cells at the final concentration.[16] 3. Contamination: The cell culture or reagents may be contaminated. | 1. Perform a Dose-Response Curve: Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT, see Protocol 3). 2. Run Vehicle Controls: Always include a control group treated with the vehicle at the same concentration used in the experimental groups.[16] 3. Check for Contamination: Regularly test cell cultures for mycoplasma and other contaminants. |
| Gene expression changes do not match known GR target genes. | 1. Off-Target Signaling: Prednisolone may be activating other signaling pathways (e.g., Wnt, Akt).[6] 2. Non-Genomic Effects: The observed changes may be due to rapid, non-transcriptional signaling events.[5] 3. Incorrect Assay Timing: The time point chosen for analysis may be too early or too late to observe classic GR-mediated transcriptional changes. | 1. Pathway Analysis: Use bioinformatics tools to analyze differentially expressed genes for enrichment in unexpected pathways. 2. Use GR Antagonist/Knockdown: Confirm if the gene expression changes are GR-dependent (see FAQ 2). 3. Conduct a Time-Course Experiment: Analyze gene expression at multiple time points (e.g., 3, 6, 12, 24 hours) to capture the full transcriptional response.[17] |
| In vivo study shows low efficacy or adverse effects. | 1. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption or rapid metabolism.[16] 2. Rapid Clearance: Prednisolone has a relatively short half-life of 2-4 hours.[1] 3. Animal Stress: High stress can increase endogenous corticosterone, confounding the results.[16] | 1. Optimize Formulation: Consider using solubilizing excipients or alternative delivery systems like liposomes, which can improve targeting and efficacy.[18][19][20] 2. Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the compound's half-life in your animal model and adjust dosing frequency accordingly.[16] 3. Acclimatize Animals: Ensure proper acclimatization and handling to minimize stress.[16] |
Data Presentation
Relative Potency of Common Glucocorticoids
This table provides a comparison of the anti-inflammatory potency of different glucocorticoids relative to cortisol. Higher potency may allow for the use of lower drug concentrations, which can help minimize off-target effects.
| Glucocorticoid | Relative Anti-Inflammatory Potency | Notes |
| Cortisol | 1 | Endogenous reference |
| Prednisone (B1679067) | 4 | Converted to active prednisolone in the liver.[8][14] |
| Prednisolone | 4 | Active metabolite of prednisone.[14][21] |
| Methylprednisolone | 5 | Approximately 20-25% more potent than prednisolone.[13][14][22] |
| Dexamethasone | 25-30 | High-potency glucocorticoid, often used as a positive control. |
Data compiled from multiple sources indicating relative potencies.[13][14]
Mandatory Visualizations
Caption: Prednisolone's canonical (on-target) and off-target signaling pathways.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting workflow for lack of cellular response.
Experimental Protocols
Disclaimer: These protocols are intended for research use only and may require optimization for specific experimental conditions.[4]
Protocol 1: Competitive Radioligand Binding Assay for Glucocorticoid Receptor
This assay determines the binding affinity (Ki) of a test compound (e.g., prednisolone) for the GR by measuring its ability to compete with a radiolabeled ligand.[23]
Materials:
-
GR-containing cell lysates (e.g., from HEK293 cells overexpressing human GR)[23]
-
Radiolabeled GR ligand (e.g., [3H]-dexamethasone)
-
Test compound (this compound) and reference compound (unlabeled Dexamethasone)
-
Assay Buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation counter and vials
-
Filter plates (e.g., 96-well glass fiber)
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and reference compound in assay buffer.
-
Incubation: In a microplate, combine the GR-containing cell lysate, a fixed concentration of [3H]-dexamethasone, and varying concentrations of the test compound or reference compound. Include wells for total binding (radioligand + lysate) and non-specific binding (radioligand + lysate + excess unlabeled dexamethasone).
-
Equilibrium: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[23]
-
Separation: Rapidly transfer the contents of the plate to a filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[23]
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the GR.[23]
-
Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol measures changes in the mRNA expression of GR target genes or the GR itself.[17]
Materials:
-
RNA extraction kit
-
Reverse transcription kit (cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green)
-
Validated primers for target genes (e.g., FKBP5, GILZ) and a reference/housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Plate cells and treat with this compound, vehicle control, and other relevant controls for the desired time period (e.g., 6-24 hours).
-
RNA Extraction: Harvest cells and extract total RNA according to the kit manufacturer's instructions. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR Reaction: Prepare the qPCR reaction mix for each gene, including qPCR master mix, primers, and diluted cDNA. Run the reaction in a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative gene expression using the ΔΔCt method.[17]
-
Normalize the Ct value of the target gene to the Ct value of the reference gene for each sample (ΔCt = Ct_target - Ct_reference).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Protocol 3: Cell Viability Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[5]
Materials:
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound and appropriate controls (vehicle, untreated). Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.[5]
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[5]
-
Data Analysis:
-
Subtract the background absorbance from the 570 nm readings.
-
Express the results as a percentage of the vehicle control (assuming 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 (concentration that causes 50% reduction in viability).
-
References
- 1. This compound | C21H29O8P | CID 72078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Prednisolone Sodium Phosphate? [synapse.patsnap.com]
- 3. Prednisolone Sodium Phosphate | C21H27Na2O8P | CID 441409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Prednisolone induces the Wnt signalling pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring prednisone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of short-term oral prednisone therapy on blood gene expression: a randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylprednisolone vs Prednisone - How do they compare? [drugs.com]
- 14. Methylprednisolone vs. prednisone: What's the difference? [medicalnewstoday.com]
- 15. A comparison of the effects of prednisolone and methylprednisolone on human lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Liposomal Targeting of this compound to Synovial Lining Macrophages during Experimental Arthritis Inhibits M1 Activation but Does Not Favor M2 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liposome-encapsulated this compound inhibits growth of established tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Liposomal targeting of this compound to synovial lining macrophages during experimental arthritis inhibits M1 activation but does not favor M2 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. goodrx.com [goodrx.com]
- 22. gbchealth.org [gbchealth.org]
- 23. benchchem.com [benchchem.com]
Issues with prednisolone phosphate crystallization in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prednisolone (B192156) phosphate (B84403) stock solutions.
Frequently Asked Questions (FAQs)
Q1: My prednisolone phosphate stock solution has formed crystals. What is the cause of this precipitation?
A1: Crystallization of this compound in stock solutions is a common issue and can be attributed to several factors:
-
Low Temperature: this compound's solubility in aqueous solutions is temperature-dependent. A decrease in storage temperature can lead to supersaturation and subsequent crystallization.
-
pH Shift: The solubility of this compound is significantly influenced by the pH of the solution. A shift in pH outside the optimal range can reduce its solubility and cause it to precipitate. The recommended pH for oral solutions is typically between 6.0 and 8.0.[1]
-
High Concentration: Preparing a stock solution with a concentration that exceeds the solubility of this compound at a given temperature and pH will inevitably lead to crystallization.
-
Solvent Evaporation: Over time, especially if the container is not properly sealed, solvent evaporation can increase the concentration of the stock solution, leading to precipitation.
-
Hydrolysis: this compound can undergo hydrolysis, breaking down into prednisolone and phosphoric acid. Prednisolone has significantly lower aqueous solubility than its phosphate ester, which can lead to its precipitation over time.
Q2: What is the solubility of prednisolone sodium phosphate in water?
A2: Prednisolone sodium phosphate is characterized as being "freely soluble" in water.[2][3][4] According to the European Pharmacopoeia, this means that 1 gram of the substance will dissolve in 1 to 10 mL of water.[5] This indicates a high solubility, which can be estimated to be in the range of 100-1000 mg/mL.
Q3: How does pH affect the stability and solubility of this compound solutions?
A3: The pH of the solution is a critical factor for both the stability and solubility of this compound. An optimal pH range helps to maintain the ionized state of the phosphate group, which is crucial for its high water solubility. For oral solutions, a pH between 6.0 and 8.0 is often targeted to ensure stability.[1] Deviations from this optimal range can lead to decreased solubility and an increased rate of hydrolysis. A USP monograph indicates a pH range of 7.5 to 10.5 for a 1 in 100 solution of prednisolone sodium phosphate.[6]
Q4: What are the recommended storage conditions for this compound stock solutions to prevent crystallization?
A4: To prevent crystallization, it is recommended to store this compound stock solutions at a controlled room temperature and to protect them from light. Avoid refrigeration unless specifically indicated, as lower temperatures can promote precipitation. Ensure that the storage container is tightly sealed to prevent solvent evaporation.
Data Presentation
The following tables summarize key quantitative data related to the properties and stability of this compound.
Table 1: Solubility of Prednisolone and its Phosphate Salt
| Compound | Solvent | Temperature | Solubility |
| Prednisolone Sodium Phosphate | Water | Not specified | Freely soluble (est. 100-1000 mg/mL)[2][3][4][5] |
| Prednisolone | Water | 25°C | ~0.243 mg/mL[7] |
Table 2: Recommended pH for this compound Solutions
| Solution Type | Recommended pH Range | Reference |
| Oral Solution | 6.0 - 8.0 | [1] |
| 1 in 100 Solution (USP) | 7.5 - 10.5 | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (e.g., 10 mg/mL)
This protocol is adapted from a method for preparing a compounded oral solution.[8]
-
Materials:
-
Prednisolone Sodium Phosphate powder
-
Purified Water
-
Phosphate buffer (pH 7.0)
-
Sterile container
-
-
Procedure:
-
Accurately weigh the desired amount of Prednisolone Sodium Phosphate powder.
-
In a sterile container, add a small amount of purified water to the powder and triturate to form a smooth paste.
-
Gradually add the phosphate buffer (pH 7.0) to the paste while stirring continuously until the desired final volume and concentration are reached.
-
Ensure the solution is clear and free of any undissolved particles. If necessary, sterile filter the solution.
-
Store the final stock solution in a tightly sealed, light-protected container at controlled room temperature.
-
Protocol 2: Redissolving Crystallized this compound
This protocol provides steps to redissolve crystals that may have formed in a stock solution.
-
Procedure:
-
Visually inspect the solution to confirm the presence of crystals.
-
Gently warm the solution in a water bath (e.g., 30-40°C). Swirl the container intermittently to aid in dissolution. Do not overheat, as this can accelerate degradation.
-
If warming alone is insufficient, add a small volume of the original solvent (e.g., phosphate buffer at the correct pH) to the solution to decrease the concentration slightly.
-
Once the crystals have completely redissolved, allow the solution to cool to room temperature slowly.
-
Verify the pH of the solution and adjust if necessary to be within the optimal range (pH 6.0-8.0).
-
Store the solution under the recommended conditions to prevent re-crystallization.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound solution stability and troubleshooting.
Caption: Factors influencing this compound stability.
Caption: Troubleshooting workflow for crystallized solutions.
References
- 1. PREDNISOLONE SODIUM PHOSPHATE ORAL SOLUTION, 15 mg/5 mL Rx only [dailymed.nlm.nih.gov]
- 2. Prednisolone Sodium Phosphate Oral Solution [dailymed.nlm.nih.gov]
- 3. This compound sodium | 125-02-0 [chemicalbook.com]
- 4. Prednisolone sodium phosphate (125-02-0) for sale [vulcanchem.com]
- 5. drugfuture.com [drugfuture.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. fip.org [fip.org]
- 8. drugfuture.com [drugfuture.com]
Technical Support Center: Impact of Serum Proteins on Prednisolone Phosphate Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro activity of prednisolone (B192156) phosphate (B84403) in the presence of serum proteins.
Frequently Asked Questions (FAQs)
Q1: What is prednisolone phosphate and how does it work?
This compound is a water-soluble prodrug that is rapidly converted to its active form, prednisolone.[1] Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors (GR).[1] This drug-receptor complex then translocates to the nucleus, where it modulates the transcription of genes involved in inflammatory and immune responses.[1] This leads to the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the upregulation of anti-inflammatory proteins.[2]
Q2: How do serum proteins affect the in vitro activity of this compound?
Serum proteins, particularly albumin and transcortin (corticosteroid-binding globulin), can bind to prednisolone.[3][4][5][6][7] This binding is reversible and concentration-dependent.[4] When prednisolone is bound to these proteins, it is generally considered to be inactive, as only the unbound (free) fraction of the drug is available to diffuse into cells and interact with its target receptors.[4] Consequently, the presence of serum in cell culture media can lead to a decrease in the apparent potency of this compound, requiring higher total drug concentrations to achieve the same biological effect compared to serum-free conditions.
Q3: Which serum proteins are most important for prednisolone binding?
Prednisolone binds to two main proteins in the plasma:
-
Transcortin (Corticosteroid-Binding Globulin): This protein has a high affinity but low capacity for binding prednisolone.[4]
-
Albumin: This protein has a low affinity but a high capacity for binding prednisolone.[4]
At physiological concentrations, a significant portion of prednisolone is bound to these proteins. The binding to transcortin is saturable, meaning that as the concentration of prednisolone increases, a larger proportion will be bound to albumin.[8]
Q4: Can prednisolone interfere with my in vitro assays?
Yes, prednisolone has been reported to interfere with certain laboratory assays. For example, it can cross-react with antibodies used in some cortisol immunoassays, leading to falsely elevated cortisol levels.[9] It is crucial to use highly specific detection methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify prednisolone and avoid cross-reactivity with other steroids.[9]
Troubleshooting Guides
Issue 1: Reduced or Variable Potency (Higher IC50) of this compound in the Presence of Serum
Possible Cause 1: Serum Protein Binding
-
Explanation: The most common reason for a decrease in this compound's apparent activity is its binding to serum proteins like albumin and transcortin. This reduces the concentration of the free, active drug available to the cells.
-
Solution:
-
Quantify Protein Binding: Perform an equilibrium dialysis or ultrafiltration assay to determine the fraction of prednisolone bound to the proteins in your specific serum concentration.
-
Adjust Drug Concentration: Increase the total concentration of this compound in your serum-containing media to compensate for the protein binding and achieve the desired free concentration.
-
Conduct Dose-Response in Parallel: Always run dose-response curves for this compound in both serum-free and serum-containing media to quantify the shift in IC50.
-
Possible Cause 2: Inconsistent Serum Batch
-
Explanation: Different batches of serum can have varying concentrations of proteins, which can lead to variability in drug binding and, consequently, inconsistent experimental results.
-
Solution:
-
Use a Single Serum Batch: For a series of related experiments, use a single, large batch of serum to ensure consistency.
-
Qualify New Batches: If you must switch to a new batch of serum, re-evaluate the IC50 of this compound to ensure consistency with your previous results.
-
Issue 2: Inconsistent Results in Cytokine Release or NF-κB Signaling Assays
Possible Cause 1: Variable Cell Health or Density
-
Explanation: The inflammatory response of cells can be highly dependent on their health and density at the time of treatment.
-
Solution:
-
Standardize Seeding Density: Ensure that you seed the same number of viable cells for each experiment.
-
Monitor Cell Viability: Use a viability stain (e.g., trypan blue) to confirm that your cells are healthy before starting the experiment.
-
Use Cells in Logarithmic Growth Phase: Cells in the logarithmic growth phase are generally more responsive and provide more consistent results.
-
Possible Cause 2: Degradation of this compound
-
Explanation: this compound can degrade under certain conditions of temperature and pH.
-
Solution:
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a stock solution for each experiment.
-
Proper Storage: Store stock solutions at the recommended temperature and protected from light.
-
Quantitative Data
Table 1: Binding Affinity of Prednisolone to Serum Proteins
| Protein | Affinity Constant (K) | Notes |
| Albumin | ~1 x 10³ M⁻¹ - 4.20 x 10³ M⁻¹ | Low affinity, high capacity.[5][10] |
| Transcortin | ~2.9 x 10⁷ M⁻¹ - 51.3 x 10⁶ M⁻¹ | High affinity, low capacity.[10][11] |
Table 2: Concentration-Dependent Protein Binding of Prednisolone
| Total Prednisolone Concentration | Approximate Percentage Bound |
| Low (e.g., < 200 µg/L) | ~95% |
| High (e.g., > 800 µg/L) | ~60-70% |
| Data is generalized from multiple sources and can vary based on specific experimental conditions.[4][8] |
Experimental Protocols
Protocol 1: Determination of Prednisolone-Protein Binding by Equilibrium Dialysis
-
Prepare Dialysis Units: Hydrate the dialysis membrane (typically 12-14 kDa MWCO) according to the manufacturer's instructions.
-
Prepare Samples:
-
In the sample chamber, add your serum-containing media spiked with a known concentration of this compound.
-
In the buffer chamber, add the corresponding serum-free media.
-
-
Incubation: Seal the dialysis unit and incubate at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
Sample Collection: Carefully collect samples from both the sample and buffer chambers.
-
Quantification: Analyze the concentration of prednisolone in both chambers using a validated analytical method such as LC-MS/MS.
-
Calculation:
-
Fraction Unbound = (Concentration in Buffer Chamber) / (Concentration in Sample Chamber)
-
Percentage Bound = (1 - Fraction Unbound) * 100
-
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Drug Dilutions: Prepare a serial dilution of this compound in both serum-free and serum-containing media.
-
Treatment: Remove the overnight culture medium and replace it with the media containing the different concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of prednisolone and the impact of serum protein binding.
Caption: Workflow for determining the effect of serum on this compound IC50.
Caption: Prednisolone's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Fluid shifts and other factors affecting plasma protein binding of prednisolone by equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prednisolone binding to albumin and transcortin in the presence of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered plasma protein-binding of prednisolone in patients with the nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Volume shifts and protein binding estimates using equilibrium dialysis: application to prednisolone binding in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The binding of prednisolone in human serum and to recrystallized human albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Prednisolone Phosphate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the optimal pH adjustment for prednisolone (B192156) phosphate (B84403) stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of prednisolone phosphate in an aqueous solution?
A1: The optimal pH for this compound stability is a balance between minimizing hydrolysis of the phosphate ester and maintaining the solubility of the drug. While the parent molecule, prednisolone, shows maximum stability at a more acidic pH under anaerobic conditions, formulated this compound products are typically buffered to a pH range of 6.0 to 8.2.[1][2][3] This range helps to ensure both chemical stability and physiological compatibility, particularly for ophthalmic and oral solutions.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the phosphate ester group to form prednisolone and phosphoric acid.[4][5] This reaction is influenced by pH, temperature, and the presence of certain buffers. Further degradation of the prednisolone molecule can also occur, particularly at the C17 side-chain under thermal stress.[5]
Q3: How does temperature affect the stability of this compound solutions?
A3: As with most chemical reactions, the degradation of this compound is accelerated by increased temperature. Studies have shown that at elevated temperatures, such as 60°C, the degradation follows first-order kinetics.[6] Therefore, it is crucial to store this compound solutions at recommended temperatures, typically between 15°C and 25°C (59°F and 77°F), and to protect them from light to minimize degradation.[2]
Q4: Can the choice of buffer impact the stability of this compound?
A4: Yes, the choice of buffer can significantly influence the stability of this compound. Phosphate buffers are commonly used to maintain the pH within the optimal range.[1][2][3][7] The concentration and type of buffer can affect the rate of hydrolysis. It is essential to use a buffer system that has been validated for its compatibility and stabilizing effect on the specific formulation.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in the this compound Solution.
-
Possible Cause 1: pH Shift. A significant shift in the pH of the solution can lead to the precipitation of prednisolone, which is less water-soluble than its phosphate ester.
-
Troubleshooting Steps:
-
Measure the current pH of the solution using a calibrated pH meter.
-
If the pH has deviated from the recommended range (typically 6.0-8.2), adjust it back using a suitable acidic or basic solution (e.g., hydrochloric acid or sodium hydroxide) as specified in the product literature.[1][2]
-
Observe if the precipitate redissolves upon pH correction. Gentle agitation may be required.
-
-
-
Possible Cause 2: Incompatibility with Other Excipients. Certain excipients or contaminants in the solution may be incompatible with this compound, leading to precipitation.
-
Troubleshooting Steps:
-
Review the composition of your formulation and check for any known incompatibilities with this compound.
-
If possible, prepare a fresh solution using high-purity water and excipients to rule out contamination.
-
-
Issue 2: Loss of Potency or Reduced Efficacy of the this compound Solution.
-
Possible Cause 1: Chemical Degradation due to Improper pH. If the pH is outside the optimal stability range, hydrolysis of the phosphate ester to the less potent prednisolone will be accelerated.
-
Troubleshooting Steps:
-
Verify the pH of the solution.
-
If the pH is incorrect, discard the solution and prepare a new batch, ensuring the pH is accurately adjusted and maintained within the recommended range.
-
For future preparations, consider performing a stability study at your target pH to determine the degradation rate.
-
-
-
Possible Cause 2: Exposure to High Temperatures or Light. As mentioned, heat and light can accelerate the degradation of this compound.
-
Troubleshooting Steps:
-
Review the storage conditions of the solution. Ensure it has been stored at the recommended temperature and protected from light.
-
If improper storage is suspected, the solution should be discarded.
-
Implement stricter storage protocols for future batches.
-
-
Issue 3: Color Change in the this compound Solution.
-
Possible Cause: Oxidative Degradation or Interaction with Impurities. A change in color may indicate oxidative degradation of the prednisolone molecule or a reaction with impurities.
-
Troubleshooting Steps:
-
While a slight yellow color may be acceptable for some formulations, any significant or unexpected color change warrants investigation.[3]
-
Consider the use of chelating agents like edetate disodium (B8443419) (EDTA) in your formulation, which can help to sequester metal ions that may catalyze oxidative reactions.[1][2]
-
Ensure that all glassware and equipment are thoroughly cleaned to prevent contamination.
-
-
Data Presentation
Table 1: pH and Stability of this compound Formulations
| Formulation Type | Recommended pH Range | Common Buffer System | Key Stability Considerations |
| Ophthalmic Solution | 6.2 - 8.2 | Monobasic and Dibasic Sodium Phosphate | Minimizing hydrolysis, ensuring sterility and isotonicity.[1][2] |
| Oral Solution | 6.0 - 8.0 | Monobasic and Dibasic Sodium Phosphate | Palatability and stability in the presence of flavoring agents and preservatives.[3] |
| Investigational Aqueous Solution | Varies (often slightly acidic to neutral) | Phosphate, Citrate, or Acetate | The optimal pH should be determined experimentally based on the specific concentration and excipients. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Potency and Degradation Product Analysis
This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need to be optimized for your particular instrumentation and formulation.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase, which could be a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation between this compound, prednisolone, and other potential degradants.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable diluent to prepare a stock solution. Further dilute to create working standards of known concentrations.
-
Sample Solution: Dilute the this compound solution under investigation with the mobile phase or diluent to a concentration within the calibration range of the assay.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection Wavelength: Approximately 246 nm.[8]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times and peak areas to those of the standards.
-
Protocol 2: pH Measurement and Adjustment
-
Instrumentation:
-
Calibrated pH meter with a suitable electrode.
-
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) before each use.
-
Immerse the pH electrode in the this compound solution and allow the reading to stabilize.
-
If adjustment is necessary, add a dilute solution of an appropriate acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while gently stirring.
-
Allow the solution to equilibrate before taking the final pH reading.
-
Visualizations
Caption: Degradation pathway of this compound.
References
- 1. Prednisolone SodiumPhosphate Ophthalmic Solution, USP 1% (Sterile) Rx only [dailymed.nlm.nih.gov]
- 2. pi.bausch.com [pi.bausch.com]
- 3. PREDNISOLONE SODIUM PHOSPHATE ORAL SOLUTION, 15 mg/5 mL Rx only [dailymed.nlm.nih.gov]
- 4. Quality control of prednisolone sodium phosphate - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Quality control of prednisolone sodium phosphate - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Prednisolone Phosphate vs. Dexamethasone
In the landscape of synthetic glucocorticoids, prednisolone (B192156) phosphate (B84403) and dexamethasone (B1670325) are two of the most widely utilized compounds in both clinical practice and biomedical research. Their potent anti-inflammatory and immunosuppressive properties are fundamental to their therapeutic efficacy. This guide provides a detailed in vitro comparison of these two corticosteroids, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative potency, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison
The in vitro superiority of dexamethasone over prednisolone has been consistently demonstrated across various cell types and assays. Dexamethasone generally exhibits a higher potency and efficacy in inducing cell death and suppressing inflammatory responses.
| Parameter | Dexamethasone | Prednisolone | Cell Type | Source |
| Median LC50 | 7.5 nmol/L | 43.5 nmol/L | B-lineage Acute Lymphoblastic Leukemia (ALL) patient samples | [1][2][3] |
| LC50 Range | 0.6 to 327 nmol/L | 2.0 to 7,978 nmol/L | B-lineage ALL patient samples | [1][2][3] |
| Relative Cytotoxicity Ratio (Dexamethasone:Prednisolone) | 1:5.5 (median) | - | B-lineage ALL patient samples | [1][2] |
| EC50 (Necrosis) | Significantly lower than prednisolone | - | CCRF-CEM (T lymphoblastoid) cells | [4] |
| EC50 (Apoptosis) | More potent than prednisolone | - | CCRF-CEM (T lymphoblastoid) cells | [4] |
| Cytokine Suppression (IL-5 & IL-13 mRNA) | ~10-fold higher potency | - | Th2 cells | [4] |
| IC50 (IL-6 Inhibition) | 0.5 x 10⁻⁸ M | 0.7 x 10⁻⁷ M | - | [5] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Both prednisolone and dexamethasone exert their effects by binding to the cytosolic glucocorticoid receptor (GR).[6][7] Upon ligand binding, the receptor-ligand complex undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus.[8][9] In the nucleus, the complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory genes.[6]
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[6][10][11][12] This is considered the principal mechanism for their anti-inflammatory effects.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of common experimental protocols used to compare the efficacy of prednisolone phosphate and dexamethasone.
Cell Viability and Cytotoxicity Assay (LC50 Determination)
This assay determines the concentration of a drug that is lethal to 50% of the cells.
-
Cell Culture: Leukemic cell lines (e.g., CCRF-CEM) or primary patient samples are cultured in an appropriate medium (e.g., DMEM with 10% FBS).[6] For patient samples, a co-culture system with bone marrow-derived stromal layers can be used to mimic the bone marrow microenvironment.[1][2]
-
Drug Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of dexamethasone and this compound.
-
Incubation: The cultures are incubated for a specified period, typically 48 to 96 hours.[1][2][4]
-
Viability Assessment: Cell viability is assessed using methods such as:
-
Data Analysis: The percentage of cell death is plotted against the drug concentration to determine the LC50 value.
Apoptosis Detection Assay
This assay quantifies the induction of programmed cell death.
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of the corticosteroids as described above.
-
Staining: After incubation (e.g., 48 hours), cells are harvested and stained with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[1][4] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI/7-AAD enters cells with compromised membranes (late apoptotic/necrotic).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1][4]
-
Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition.
Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release
This assay evaluates the ability of the corticosteroids to inhibit the production of pro-inflammatory cytokines.
-
Cell Culture and Seeding: Immune cells, such as murine macrophage cell line RAW 264.7, are cultured and seeded in multi-well plates.[6]
-
Pre-treatment: Cells are pre-incubated with different concentrations of this compound or dexamethasone for 1-2 hours.[6]
-
Inflammatory Stimulation: The cells are then stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.[6] Control wells with no drug (positive control) and no LPS (negative control) are included.
-
Incubation and Supernatant Collection: The plates are incubated for a set period (e.g., 24 hours), after which the cell culture supernatants are collected.[6]
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants is measured using a commercially available ELISA kit.[6]
-
Data Analysis: The percentage of inhibition of cytokine production for each corticosteroid concentration is calculated relative to the LPS-stimulated control.[6]
Conclusion
The in vitro data consistently demonstrate that dexamethasone is a more potent and effective glucocorticoid than this compound on a molar basis.[1][2][4] Dexamethasone exhibits superior cytotoxicity against leukemia cells and is more effective at suppressing the expression of key inflammatory cytokines.[2][4] This increased potency is attributed to its higher binding affinity for the glucocorticoid receptor.[7] While both drugs operate through the same GR-mediated signaling pathways, the quantitative differences in their efficacy are significant. These findings provide a crucial foundation for researchers in selecting the appropriate corticosteroid for in vitro studies and for informing the design of future drug development and therapeutic strategies. However, it is important to note the wide inter-patient variability in sensitivity to both drugs, highlighting the potential for personalized medicine approaches.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Comparative cytotoxicity of dexamethasone and prednisolone in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physoc.org [physoc.org]
A Comparative Guide: Prednisolone Phosphate vs. Methylprednisolone in In Vivo Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used corticosteroids, prednisolone (B192156) phosphate (B84403) and methylprednisolone (B1676475), in the context of preclinical in vivo inflammation research. This document summarizes their pharmacological profiles, presents available experimental data from key inflammation models, and provides detailed experimental protocols to aid in study design and interpretation.
Introduction: A Tale of Two Glucocorticoids
Prednisolone and methylprednisolone are synthetic glucocorticoids renowned for their potent anti-inflammatory and immunosuppressive properties.[1][2] They are structurally similar, with methylprednisolone being a methylated derivative of prednisolone. This seemingly minor structural difference, however, imparts distinct characteristics in terms of potency and pharmacokinetics.[3] Methylprednisolone is generally considered to be slightly more potent than prednisolone, with a commonly accepted potency ratio where 4 mg of methylprednisolone is approximately equivalent to 5 mg of prednisone (B1679067) (the prodrug of prednisolone).[1][4]
Both compounds exert their effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes involved in inflammation.[5] While both are effective, the choice between them in a research setting can depend on the specific inflammation model, the desired pharmacokinetic profile, and the route of administration. Methylprednisolone is available in both oral and injectable forms, offering flexibility in dosing, whereas prednisone is primarily administered orally.[1][2]
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Prednisolone and methylprednisolone share a common mechanism of action, which involves binding to the cytosolic glucocorticoid receptor (GR). This interaction initiates a cascade of events that ultimately leads to the suppression of inflammation.
Upon entering the cell, the glucocorticoid binds to the inactive GR, which is complexed with heat shock proteins (HSPs). This binding causes the dissociation of HSPs and the activation and dimerization of the GR. The activated GR complex then translocates to the nucleus where it can modulate gene expression in two primary ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This leads to the increased transcription of anti-inflammatory genes, such as IκBα (inhibitor of NF-κB) and Annexin A1.
-
Transrepression: The activated GR can interfere with the function of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This "tethering" mechanism prevents these factors from activating the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.
In Vivo Inflammation Models: A Comparative Overview
This section details the experimental protocols and available data for prednisolone phosphate and methylprednisolone in three commonly used in vivo inflammation models.
Carrageenan-Induced Paw Edema
This is an acute, non-immune, and highly reproducible model of inflammation, making it ideal for the initial screening of anti-inflammatory drugs.
Experimental Protocol
The protocol for carrageenan-induced paw edema is well-established. Typically, rodents are fasted overnight and baseline paw volume is measured using a plethysmometer. The test compounds (this compound, methylprednisolone, or vehicle) are administered, commonly via intraperitoneal (i.p.) or oral (p.o.) routes. After a set time (usually 30-60 minutes), a sub-plantar injection of carrageenan (typically 1% in saline) is administered into the hind paw. Paw volume is then measured at regular intervals for several hours. The increase in paw volume is calculated as the degree of edema, and the percentage inhibition of edema by the test compounds is determined relative to the vehicle control group.
Data Presentation
Disclaimer: The following data are compiled from separate studies and do not represent a direct head-to-head comparison in the same experiment. Therefore, caution should be exercised in their interpretation.
| Compound | Species | Dose | Route | Time Post-Carrageenan | % Inhibition of Edema |
| Prednisolone | Rat | 10 mg/kg | i.p. | 3 hours | ~50% |
| Methylprednisolone | Rat | 1 mg/g (ointment) | Topical | 3 hours | Comparable to herbal ointment |
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used autoimmune model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
Experimental Protocol
The induction of CIA involves immunizing susceptible mouse strains (e.g., DBA/1J) with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later. Arthritis usually develops between days 28 and 35. Once arthritis is established, animals are randomized into treatment groups. The severity of arthritis is monitored regularly by assessing clinical scores (based on erythema and swelling of the paws) and measuring paw thickness. At the end of the study, joints are often collected for histopathological analysis, and serum or tissue samples can be analyzed for inflammatory cytokines and biomarkers.
Data Presentation
Disclaimer: The following data are compiled from separate studies and do not represent a direct head-to-head comparison in the same experiment. Therefore, caution should be exercised in their interpretation.
| Compound | Species | Dose | Route | Key Findings |
| Prednisolone | Mouse (DBA-1J) | 1 and 5 mg/kg/day | - | Amelioration of CIA.[6] |
| Prednisolone | Rat (Lewis) | - | Intragastric | Reduced paw thickness (~20%) and clinical score (~66%).[7] |
| Liposomal this compound | Mouse | 10 mg/kg | i.v. | Suppressed M1 macrophage activation in the synovium. |
Note: No direct comparative data for methylprednisolone in the CIA model was found in the conducted searches.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
This model mimics key features of acute respiratory distress syndrome (ARDS) by inducing a robust inflammatory response in the lungs.
Experimental Protocol
ALI is induced in rodents by administering LPS, either intratracheally for a direct pulmonary insult or intraperitoneally for a systemic inflammatory response leading to lung injury. Animals are often pre-treated with the test compounds. At a specified time point after LPS administration (e.g., 24 hours), animals are euthanized. Key endpoints for assessing the severity of lung injury include bronchoalveolar lavage fluid (BALF) analysis for total and differential cell counts and protein concentration (as an indicator of vascular permeability), lung wet-to-dry weight ratio (to quantify edema), histopathological examination of lung tissue for signs of inflammation and injury, and measurement of inflammatory cytokines in BALF or lung homogenates.
Data Presentation
Disclaimer: The following data are compiled from separate studies and do not represent a direct head-to-head comparison in the same experiment. Therefore, caution should be exercised in their interpretation.
| Compound | Species | Dose | Route | Key Findings |
| Methylprednisolone | Rat | 0.5, 2, 8 mg/kg | i.p. | Reduced inflammatory cells and cytokines (IL-6, TNF-α) in BALF, and decreased lung wet/dry ratio. The effect was not strictly dose-dependent, with moderate and high doses showing similar efficacy.[8] |
| Methylprednisolone | Rat | 30 mg/kg (single dose) | i.p. | Decreased inflammatory cell counts in BALF and lung injury score.[9] |
| Methylprednisolone | Rat | 5, 12.5, 22.5 mg/kg | i.v. | Intermediate dose (12.5 mg/kg) was optimal in reducing pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and upregulating the anti-inflammatory cytokine IL-10 in a brain death-induced lung injury model.[10] |
Note: No direct comparative data for this compound in the LPS-induced ALI model was found in the conducted searches.
Summary and Conclusion
Both this compound and methylprednisolone are potent anti-inflammatory agents that are effective in various in vivo models of inflammation. Methylprednisolone is recognized as being slightly more potent than prednisolone.[3][4]
The selection of one agent over the other for preclinical research may be guided by several factors:
-
Potency: If a higher potency is desired, allowing for the use of a lower dose, methylprednisolone may be the preferred choice.
-
Pharmacokinetics: The differing pharmacokinetic profiles of the two drugs, although not extensively detailed here in animal models, could influence the dosing regimen and the timing of administration relative to the inflammatory stimulus.
-
Route of Administration: The availability of an injectable form of methylprednisolone provides greater flexibility for studies requiring precise dosing or bypassing first-pass metabolism.[1]
-
Specific Model and Endpoints: The choice may also depend on the specific nuances of the inflammation model and the primary endpoints being investigated.
It is crucial to note the significant gap in the literature regarding direct, head-to-head comparative studies of this compound and methylprednisolone in standardized in vivo inflammation models. Such studies would be invaluable for providing researchers with robust data to make informed decisions about the most appropriate corticosteroid for their specific research questions. The data presented in this guide, compiled from various sources, should be interpreted with the understanding that they are not from direct comparative experiments. Future preclinical research should aim to address this gap to provide a clearer, evidence-based rationale for the selection of these widely used anti-inflammatory agents.
References
- 1. drugs.com [drugs.com]
- 2. Methylprednisolone vs. prednisone: What's the difference? [medicalnewstoday.com]
- 3. buzzrx.com [buzzrx.com]
- 4. Methylprednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]
- 5. Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. gbchealth.org [gbchealth.org]
- 7. Use of topical glucocorticoids in veterinary dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of different doses of methylprednisolone therapy on acute respiratory distress syndrome: results from animal and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylprednisolone effects on oxygenation and histology in a rat model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
A Head-to-Head Comparison of Prednisolone Phosphate and Hydrocortisone for Researchers
An in-depth analysis for drug development professionals and scientists, this guide provides a comprehensive comparison of the physicochemical properties, pharmacokinetics, and pharmacodynamics of prednisolone (B192156) phosphate (B84403) and hydrocortisone (B1673445), supported by experimental data and detailed methodologies.
Prednisolone phosphate and hydrocortisone are foundational glucocorticoids in therapeutic applications and research. While both exert their effects through the glucocorticoid receptor (GR), their distinct molecular structures lead to significant differences in potency, metabolic stability, and clinical profiles. This guide offers a detailed comparison to inform experimental design and drug development.
Physicochemical and Pharmacokinetic Profiles
This compound, a synthetic derivative of hydrocortisone (the pharmaceutical form of endogenous cortisol), is designed for enhanced anti-inflammatory activity.[1] The key structural difference is the introduction of a double bond between carbons 1 and 2 in the A-ring of the steroid nucleus, which alters its three-dimensional structure and receptor interaction.[1] this compound is a water-soluble ester prodrug, rapidly converted to the active moiety, prednisolone, in vivo.[2]
Below is a summary of their key physicochemical and pharmacokinetic parameters.
| Property | This compound | Hydrocortisone |
| Molecular Formula | C21H27Na2O8P | C21H30O5 |
| Molecular Weight | 484.39 g/mol | 362.46 g/mol |
| Water Solubility | Freely soluble | Slightly soluble (0.28 mg/mL at 25°C) |
| Bioavailability (Oral) | High (rapidly absorbed and converted to prednisolone) | ~96% |
| Plasma Half-life | 2-4 hours (as prednisolone)[2] | 1.2–2.0 hours[3] |
| Protein Binding | Non-linearly bound to transcortin and albumin[2] | 92 ± 2%[3] |
| Metabolism | Hepatic conversion to prednisolone, followed by further metabolism | Metabolized by 11β-hydroxysteroid dehydrogenases (11β-HSDs) into cortisone[3] |
Pharmacodynamics: A Quantitative Look at Potency
The anti-inflammatory effects of glucocorticoids are primarily mediated through their binding to the glucocorticoid receptor, which leads to the modulation of gene expression. Prednisolone consistently demonstrates a higher potency compared to hydrocortisone.
| Parameter | Prednisolone | Hydrocortisone |
| Relative Anti-inflammatory Potency | 4 | 1 |
| Relative Mineralocorticoid Potency | 0.8 | 1 |
| Equivalent Dose (anti-inflammatory) | 5 mg | 20 mg[4] |
Note: Data is for prednisolone, the active metabolite of this compound.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Both prednisolone and hydrocortisone are agonists of the glucocorticoid receptor. Upon entering the cell, the steroid binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the steroid-GR complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby upregulating the transcription of anti-inflammatory proteins and downregulating the expression of pro-inflammatory proteins. A key anti-inflammatory mechanism is the inhibition of the NF-κB signaling pathway.[5][6]
References
- 1. The use of prednisolone versus dual-release hydrocortisone in the treatment of hypoadrenalism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronopharmacology of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prednisone vs. Hydrocortisone Uses, Side Effects & Dosage [medicinenet.com]
- 4. gpnotebook.com [gpnotebook.com]
- 5. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Prednisolone Phosphate: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like prednisolone (B192156) phosphate (B84403) is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
Prednisolone phosphate, a water-soluble ester of the synthetic glucocorticoid prednisolone, is used in various pharmaceutical formulations for its anti-inflammatory and immunosuppressive properties. The choice between HPLC and mass spectrometry for its analysis depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While both techniques are capable of providing accurate and precise results, they differ significantly in their principles of detection and overall performance characteristics.
Methodology and Experimental Protocols
The following sections detail typical experimental protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS. These protocols are based on established methods in the scientific literature.[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a well-established technique for the routine analysis of pharmaceuticals.[2][3] The separation of this compound is typically achieved on a reverse-phase column, and detection is performed using a UV detector at the wavelength of maximum absorbance for the analyte.
Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the standard in a suitable solvent, such as a mixture of water and methanol (B129727).[2][6] This stock solution is then serially diluted to prepare calibration standards and quality control samples. For the analysis of pharmaceutical dosage forms, tablets are typically ground, and a portion of the powder is dissolved in the mobile phase, followed by filtration before injection.[2]
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1][2]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate buffer) is typically employed.[1][2] For example, a mobile phase of 35% acetonitrile and 65% 10 mM potassium dibasic phosphate buffer (pH 6.9) has been used.[1]
-
Detection: UV detection is typically performed at the maximum absorbance wavelength of prednisolone, which is around 246-254 nm.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[4][8][9] This technique is particularly useful for the analysis of complex biological matrices.
Sample Preparation: For bioanalytical applications, such as the determination of prednisolone in plasma, a protein precipitation step is often employed, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.[4] Solid-phase extraction (SPE) can also be used for cleaner sample extracts.[5] An internal standard, such as a deuterated analog of prednisolone, is typically added to the samples to improve accuracy and precision.[4][5]
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Column: A C18 column, often with smaller particle sizes for faster analysis, is used.[4][5]
-
Mobile Phase: A mobile phase compatible with mass spectrometry is required. This usually consists of a mixture of acetonitrile or methanol and water, often with a small amount of an acid like formic acid to enhance ionization.[10][11]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. For prednisolone, typical precursor-to-product ion transitions monitored are m/z 361.2 > 343.0 and m/z 361.2 > 146.9.[4]
Performance Comparison
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of prednisolone and its phosphate ester, based on data from various studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL[1] | 2.0 - 1000 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.04 µg/mL[1] | 30 µg/L (30 ng/mL)[4] |
| Precision (%RSD) | < 2% | < 7% (intra- and inter-batch)[4] |
| Accuracy/Recovery | Typically 98-102% | 94.7 - 103.8%[5] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, due to the monitoring of specific precursor-product ion transitions.[9] |
| Run Time | Typically 7-15 minutes.[1][2] | Can be as short as 3.5 minutes.[4] |
Logical Workflow for Method Cross-Validation
The cross-validation of two analytical methods is a critical step to ensure that the results are consistent and reliable. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. amecj.com [amecj.com]
- 3. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.net [pharmacyjournal.net]
- 8. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Prednisolone sodium phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Prednisolone Salt Forms for Researchers and Drug Development Professionals
Prednisolone (B192156), a potent synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune conditions. Its therapeutic efficacy is significantly influenced by the salt form in which it is administered, as this dictates its physicochemical properties, and consequently, its pharmacokinetic profile. This guide provides a detailed comparative study of four common salt forms of prednisolone: acetate (B1210297), sodium phosphate (B84403), sodium succinate (B1194679), and tebutate, to aid researchers, scientists, and drug development professionals in the selection of the most appropriate form for their specific application.
Physicochemical Properties: A Comparative Overview
The choice of a specific salt form of a drug can dramatically alter its solubility, stability, and dissolution rate, which in turn affects its absorption and bioavailability. The following table summarizes the key physicochemical properties of different prednisolone salt forms.
| Property | Prednisolone Acetate | Prednisolone Sodium Phosphate | Prednisolone Sodium Succinate | Prednisolone Tebutate |
| Water Solubility | Practically insoluble to very slightly soluble | Freely soluble | Freely soluble | Very slightly soluble |
| Physical Form | Crystalline powder | Amorphous or crystalline powder | Lyophilized powder or crystalline solid | Crystalline powder |
| Molecular Weight ( g/mol ) | 402.49 | 484.39 | 460.46 | 474.6 |
| Typical Formulation | Suspensions (ophthalmic, intramuscular) | Solutions (oral, ophthalmic, intravenous) | Solutions (intravenous, intramuscular) | Suspensions (intra-articular) |
Pharmacokinetic Profiles: A Head-to-Head Comparison
The pharmacokinetic parameters of a drug, including its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC), are critical determinants of its therapeutic effect. The salt form of prednisolone significantly impacts these parameters.
| Parameter | Prednisolone Acetate (Intramuscular) | Prednisolone Sodium Phosphate (Oral/Intravenous) | Prednisolone Sodium Succinate (Intravenous) | Prednisolone Tebutate (Intra-articular) |
| Cmax | Lower and sustained | Higher and rapid | Higher and rapid | Low systemic absorption |
| Tmax | Delayed | Rapid | Rapid | Not applicable for systemic comparison |
| AUC | Dependent on formulation and injection site | High | High | Low systemic exposure |
| Elimination Half-life (t½) | Prolonged due to slow absorption | 2-3 hours | 2-3 hours | Prolonged local action |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. Below are methodologies for key experiments used in the characterization and comparison of prednisolone salt forms.
Solubility Determination: Shake-Flask Method
-
Objective: To determine the equilibrium solubility of each prednisolone salt form in a specific solvent (e.g., water, phosphate-buffered saline).
-
Procedure:
-
Add an excess amount of the prednisolone salt to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully collect a sample of the supernatant.
-
Filter the supernatant using a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of the dissolved prednisolone salt using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
In Vitro Dissolution Testing: USP Apparatus 2 (Paddle Method)
-
Objective: To compare the dissolution rate of different solid dosage forms of prednisolone salts.
-
Procedure:
-
Dissolution Medium: 900 mL of a specified medium (e.g., water, 0.1 N HCl, phosphate buffer pH 6.8) maintained at 37 ± 0.5°C.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one tablet or a known quantity of the powder in each dissolution vessel.
-
Start the apparatus.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately.
-
Analyze the samples for dissolved prednisolone concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the concentration of prednisolone in biological matrices (e.g., plasma, serum) over time.
-
Procedure:
-
Sample Preparation:
-
Collect blood samples at various time points after drug administration.
-
Separate plasma or serum by centrifugation.
-
Perform protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a specific ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 246 nm.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of prednisolone of known concentrations.
-
Determine the concentration of prednisolone in the unknown samples by comparing their peak areas to the calibration curve.
-
-
Visualizing Key Processes
To better understand the relationships and processes involved in the action and analysis of prednisolone, the following diagrams are provided.
Conclusion
The selection of a prednisolone salt form is a critical decision in drug development and research. Water-soluble salts like sodium phosphate and sodium succinate are ideal for aqueous formulations requiring rapid onset of action, such as intravenous injections and ophthalmic solutions. In contrast, poorly soluble salts like acetate and tebutate are formulated as suspensions for intramuscular or intra-articular administration, providing a sustained release and prolonged local effect. A thorough understanding of the comparative physicochemical and pharmacokinetic properties, coupled with robust experimental evaluation, is paramount for optimizing the therapeutic performance of prednisolone-based medications.
A Comparative Guide to the Purity of Commercially Available Prednisolone Phosphate
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) is a critical determinant of experimental success and therapeutic efficacy. This guide provides a framework for assessing the purity of commercially available prednisolone (B192156) phosphate (B84403), a widely used synthetic glucocorticoid. While direct, publicly available comparative studies on the purity of prednisolone phosphate from various suppliers are scarce, this document outlines the necessary experimental protocols to conduct such an analysis and presents a model for the comparative data.
Understanding this compound and Its Importance
This compound is a water-soluble ester and a prodrug of prednisolone.[1][2] It is prized for its anti-inflammatory and immunosuppressive properties, which it exerts upon conversion to the active form, prednisolone.[][4][5] The presence of impurities can affect the drug's stability, bioavailability, and potentially its biological activity, making rigorous purity assessment essential.
Comparative Purity Analysis
A comprehensive purity analysis of this compound from different commercial suppliers would involve quantifying the main compound and identifying and quantifying any related substances or degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[6][7][8]
Table 1: Hypothetical Purity Assessment of Commercial this compound
| Supplier | Stated Purity | Experimentally Determined Purity (%) by HPLC | Prednisolone (%) | Impurity A (%) | Impurity B (%) | Total Impurities (%) |
| Supplier A | ≥98% | 99.5 | 0.20 | 0.05 | 0.10 | 0.50 |
| Supplier B | >99% | 99.2 | 0.35 | 0.15 | 0.08 | 0.75 |
| Supplier C | 98.0-102.0% | 98.8 | 0.50 | 0.25 | 0.15 | 1.20 |
| Supplier D | ≥99.5% | 99.7 | 0.10 | <0.05 | <0.05 | 0.30 |
Note: The data presented in this table is hypothetical and serves as an illustrative example for comparison. Researchers should generate their own data based on the provided protocols.
Commonly identified impurities in prednisolone products include prednisolone itself (the active form), and other related substances often designated by pharmacopoeias, such as Impurities A, B, C, F, and J.[6][9]
Experimental Protocols
A robust assessment of this compound purity can be achieved using the following validated HPLC method, adapted from established pharmacopoeial and literature methods.[6][10]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly used.[6][10]
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation.
-
Mobile Phase A: A buffered aqueous solution (e.g., phosphate buffer)
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound standard or sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the this compound sample to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[11]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[11]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11]
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photodegradation: Exposure to UV light (254 nm) for 48 hours.
The stressed samples are then analyzed by the developed HPLC method to confirm that the degradation products are well-separated from the main this compound peak.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in purity assessment and the mechanism of action of prednisolone, the following diagrams are provided.
Experimental workflow for the comparative purity assessment of this compound.
This compound acts as a prodrug and is converted to prednisolone, which then binds to the glucocorticoid receptor to elicit its anti-inflammatory effects.
Simplified signaling pathway of this compound.
Conclusion
The purity of this compound is a critical parameter that can significantly impact research outcomes. While this guide provides the necessary framework and methodologies for a thorough comparative analysis, it is incumbent upon the researcher to perform these evaluations on the specific lots of material being used in their studies. By following standardized protocols, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C21H29O8P | CID 72078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prednisolone Sodium Phosphate | C21H27Na2O8P | CID 441409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Prednisolone sodium phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Data on Prednisolone Phosphate: A Comparative Guide
This guide provides a framework for the independent verification of published data on prednisolone (B192156) phosphate (B84403), a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive effects.[1][2] It offers a direct comparison with other common corticosteroids, namely dexamethasone (B1670325) phosphate and hydrocortisone (B1673445) phosphate, and presents detailed experimental protocols for key analytical procedures. This document is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate and replicate published findings.
Section 1: Comparative Physicochemical and Pharmacological Properties
The selection of a corticosteroid for a specific application often depends on its intrinsic properties, including potency, solubility, and pharmacokinetic profile. Prednisolone phosphate is a water-soluble prodrug that is rapidly hydrolyzed in vivo to its active form, prednisolone.[3][4][5] The following tables summarize key quantitative data for this compound and its common alternatives.
Table 1: Physicochemical Properties of Selected Corticosteroid Phosphates
| Property | This compound (as Sodium Salt) | Dexamethasone Phosphate (as Sodium Salt) | Hydrocortisone Phosphate (as Sodium Salt) |
| Molecular Formula | C₂₁H₂₇Na₂O₈P[3][6] | C₂₂H₂₈FNa₂O₈P | C₂₁H₂₉Na₂O₈P |
| Molecular Weight | 484.4 g/mol [4][6] | 516.4 g/mol | 486.4 g/mol |
| Solubility in Water | Freely Soluble[3][7] | Freely Soluble | Freely Soluble |
| UV λmax | ~242-246 nm[3][4] | ~241 nm | ~248 nm |
| Appearance | White or almost white, hygroscopic, crystalline powder[2][3] | White or slightly yellow, crystalline powder | White or almost white, hygroscopic powder |
Table 2: Comparative Pharmacological Potency
| Parameter | Prednisolone | Dexamethasone | Hydrocortisone |
| Anti-inflammatory Potency (Relative to Hydrocortisone) | 4[8][9] | 25-30 | 1 |
| Mineralocorticoid Potency (Relative to Hydrocortisone) | 0.8[8][9] | 0 | 1 |
| Equivalent Anti-inflammatory Dose | 5 mg[9] | 0.75 mg | 20 mg[9] |
Section 2: Experimental Protocols for Verification
Accurate and reproducible experimental methods are crucial for the verification of published data. This section provides detailed protocols for common analytical techniques used to characterize and quantify this compound.
Protocol for UV Spectrophotometric Assay
This method is suitable for determining the concentration of this compound in bulk or simple aqueous solutions.
Objective: To quantify the amount of prednisolone sodium phosphate in a sample using UV-Vis spectrophotometry.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Analytical balance
-
Prednisolone Sodium Phosphate reference standard
Procedure:
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from 2 µg/mL to 12 µg/mL in 10 mL volumetric flasks.[7] For example, pipette 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL of the stock solution into separate 10 mL flasks and dilute with water.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution expected to contain this compound at a concentration within the calibration range. For a tablet, crush it, weigh a quantity of powder equivalent to 10 mg of the drug, and dissolve it in a 100 mL volumetric flask, followed by further dilution as needed.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan for the maximum absorbance (λmax), which should be approximately 246 nm.[7]
-
Use distilled water as the blank.
-
Measure the absorbance of each working standard solution and the sample solution at 246 nm.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Determine the concentration of the sample solution by interpolating its absorbance value on the calibration curve.
-
Protocol for In Vitro Dissolution Study
This protocol is used to evaluate the release rate of prednisolone from a solid dosage form, often to compare different formulations or to ensure batch-to-batch consistency.
Objective: To compare the dissolution profiles of different prednisolone tablet formulations under standardized conditions.
Materials:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Dissolution vessels (typically 900 mL)
-
Water bath for temperature control (37 ± 0.5 °C)
-
Syringes and filters
-
HPLC or UV Spectrophotometer for analysis
-
Dissolution Media: pH 1.2 (HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer)[11]
Procedure:
-
Media Preparation: Prepare the required dissolution media (pH 1.2, 4.5, and 6.8). De-aerate the media before use.
-
Apparatus Setup:
-
Set up the dissolution apparatus. Place 500-900 mL of the selected medium in each vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed, typically to 75 rpm.
-
-
Dissolution Run:
-
Place one tablet in each vessel.
-
Start the apparatus and the timer simultaneously.
-
-
Sampling:
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[11]
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately to prevent undissolved particles from affecting the analysis.
-
-
Analysis:
-
Determine the concentration of dissolved prednisolone in each sample using a validated analytical method, such as HPLC or UV spectrophotometry.
-
-
Data Analysis:
-
Calculate the cumulative percentage of the drug released at each time point.
-
Plot the percentage of drug released versus time to obtain the dissolution profile.
-
For comparison between two formulations (e.g., a test product and a reference), calculate the similarity factor (f2). An f2 value between 50 and 100 suggests similarity in the dissolution profiles.
-
Section 3: Visualizing Pathways and Workflows
Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor (GR), which then modulates the transcription of target genes.[6]
Caption: Glucocorticoid receptor signaling pathway for prednisolone.
Experimental Workflow for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a precise technique for separating, identifying, and quantifying components in a mixture, making it ideal for analyzing drug purity and stability.[12][13]
Caption: General experimental workflow for HPLC analysis.
Workflow for Comparative Dissolution Study
This diagram outlines the sequential steps involved in performing a comparative dissolution test to evaluate drug release from different formulations.
Caption: Workflow for a comparative in vitro dissolution study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Prednisolone Sodium Phophate BP EP USP CAS 125-02-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. This compound sodium | 125-02-0 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C21H29O8P | CID 72078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prednisolone Sodium Phosphate | C21H27Na2O8P | CID 441409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Switching between oral prednisolone and IV hydrocortisone – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 9. gpnotebook.com [gpnotebook.com]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Quality control of prednisolone sodium phosphate - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prednisolone Phosphate and Novel Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established corticosteroid, prednisolone (B192156) phosphate (B84403), against a selection of novel anti-inflammatory compounds that target distinct molecular pathways. The information presented herein is intended to support research and development efforts in the field of inflammatory diseases by offering a concise overview of mechanisms, comparative efficacy, and relevant experimental methodologies.
Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics
Prednisolone phosphate, a synthetic glucocorticoid, has long been a cornerstone in the management of a wide spectrum of inflammatory and autoimmune disorders.[1][2] Its potent anti-inflammatory and immunosuppressive effects are well-documented.[1][2][3] However, the therapeutic utility of corticosteroids is often limited by a significant side-effect profile, particularly with long-term use. This has driven the search for novel anti-inflammatory agents with more targeted mechanisms of action and improved safety profiles.[4][5][6] This guide benchmarks this compound against three promising classes of novel anti-inflammatory compounds: Janus kinase (JAK) inhibitors, NLRP3 inflammasome inhibitors, and Angiotensin II Type 2 Receptor (AT2R) agonists.
Comparative Analysis of Mechanisms and Efficacy
The anti-inflammatory landscape is rapidly evolving, with new agents targeting specific components of the inflammatory cascade. While prednisolone exerts broad immunosuppressive effects, newer compounds offer more precise modulation of key signaling pathways.
This compound: As a glucocorticoid receptor agonist, this compound modulates the transcription of numerous genes.[3][7] Upon entering the cell, it binds to cytosolic glucocorticoid receptors (GR), leading to the translocation of this complex into the nucleus.[3][8] This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators like cytokines (e.g., IL-1, IL-6, TNF-α) and chemokines.[8] A key mechanism is the inhibition of phospholipase A2, which blocks the synthesis of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation.[1][2][3][8]
Novel Anti-Inflammatory Compounds:
-
Janus Kinase (JAK) Inhibitors: This class of small-molecule drugs, including Tofacitinib and Upadacitinib, targets the JAK-STAT signaling pathway.[9][10][11] Many pro-inflammatory cytokines signal through this pathway to exert their effects.[10][12] By inhibiting one or more of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs block the downstream signaling cascade that leads to the production of inflammatory mediators.[9][11][13] This targeted approach has shown significant efficacy in treating autoimmune conditions like rheumatoid arthritis.[9][12]
-
NLRP3 Inflammasome Inhibitors: The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the maturation and release of highly pro-inflammatory cytokines IL-1β and IL-18.[14][15][16] This pathway is implicated in a wide range of inflammatory diseases.[15][16] Novel inhibitors, such as MCC950 and ADS032, directly target the NLRP3 protein, preventing the assembly and activation of the inflammasome.[14][17][18] This offers a highly specific approach to blocking a critical inflammatory hub.
-
Angiotensin II Type 2 Receptor (AT2R) Agonists: Compound 21 (C21) is a selective, non-peptide agonist of the AT2 receptor.[19] Activation of this receptor has been shown to exert potent anti-inflammatory effects.[20][21] C21 has been demonstrated to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β while increasing the expression of the anti-inflammatory cytokine IL-10.[19] Its mechanism involves preventing TNF-α-induced NF-κB translocation, a key step in the inflammatory signaling cascade.[21]
-
Natural Compounds: Senkyunolide A, a phthalide (B148349) derived from the plant Ligusticum chuanxiong, has demonstrated protective effects in models of osteoarthritis.[22][23] Its anti-inflammatory action is attributed to the inhibition of the NLRP3 signaling pathway, leading to a reduction in the levels of NLRP3, ASC, and caspase-1, and consequently, a decrease in inflammatory cytokines such as TNF-α, IL-6, and IL-18.[22][23]
Data Presentation: Comparative Performance
The following table summarizes the key characteristics and performance metrics of this compound and the selected novel anti-inflammatory compounds.
| Feature | This compound | JAK Inhibitors (e.g., Tofacitinib) | NLRP3 Inflammasome Inhibitors (e.g., MCC950) | AT2R Agonists (e.g., Compound 21) | Senkyunolide A |
| Target | Glucocorticoid Receptor (GR) | Janus Kinases (JAK1/2/3, TYK2) | NLRP3 Protein | Angiotensin II Type 2 Receptor (AT2R) | NLRP3 Signaling Pathway |
| Mechanism | Broad modulation of gene transcription, inhibition of phospholipase A2.[1][3][8] | Blocks cytokine signaling via the JAK-STAT pathway.[10][12] | Prevents assembly and activation of the NLRP3 inflammasome.[14][18] | Reduces pro-inflammatory cytokine expression and increases anti-inflammatory IL-10.[19] | Decreases levels of NLRP3, ASC, and caspase-1.[22][23] |
| Key Downstream Effects | Decreased production of cytokines, prostaglandins, and leukotrienes.[1][2] | Reduced production of pro-inflammatory cytokines.[13] | Inhibition of IL-1β and IL-18 maturation and release.[15] | Inhibition of NF-κB translocation and reduced TNF-α and IL-1β.[19][21] | Reduced levels of TNF-α, IL-6, and IL-18.[22][23] |
| Mode of Action | Broad Anti-inflammatory & Immunosuppressive | Targeted Immunomodulatory | Targeted Anti-inflammatory | Targeted Anti-inflammatory | Targeted Anti-inflammatory |
| Administration | Oral, Intravenous, Topical | Oral, Topical[9] | Oral[18] | Oral[19] | Intraperitoneal (in vivo studies)[23] |
| Selectivity | Low (affects many cell types and pathways) | Moderate to High (depending on the specific inhibitor) | High (specific to the NLRP3 inflammasome) | High (specific to AT2R) | High (targets NLRP3 pathway) |
| Reported In Vitro Efficacy | Potent inhibition of inflammatory responses. | Effective reduction of inflammatory markers in various cell types.[12] | Potent inhibition of IL-1β secretion (e.g., IC50 = 23 nM for a novel inhibitor).[18] | Dose-dependent decrease in pro-inflammatory cytokines in microglia.[24] | Increased chondrocyte viability and decreased catabolic markers.[23] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory compounds. Below are standard protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of the test compounds on a relevant cell line (e.g., RAW 264.7 macrophages, primary chondrocytes).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and the novel anti-inflammatory compounds for 24-48 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Cytokine Quantification by ELISA
Objective: To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from stimulated cells.
Methodology:
-
Cell Culture and Stimulation: Seed cells (e.g., human peripheral blood mononuclear cells or a macrophage cell line) in a 24-well plate. Pre-treat with test compounds for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL Lipopolysaccharide - LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6).
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Determine the concentration of the cytokine in each sample by interpolating from the standard curve.
Western Blot Analysis for Signaling Proteins
Objective: To assess the effect of the compounds on the expression and activation (e.g., phosphorylation) of key proteins in inflammatory signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described for the ELISA, but for a shorter duration (e.g., 30-60 minutes for phosphorylation events). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody (e.g., anti-NLRP3, anti-phospho-STAT3, anti-IκBα) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways discussed and a general experimental workflow for compound comparison.
References
- 1. What is the mechanism of Prednisolone Sodium Phosphate? [synapse.patsnap.com]
- 2. What is Prednisolone Sodium Phosphate used for? [synapse.patsnap.com]
- 3. Prednisolone Sodium Phosphate | C21H27Na2O8P | CID 441409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New drug targets in inflammation: efforts to expand the anti-inflammatory armoury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Agents: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. australiansciencejournals.com [australiansciencejournals.com]
- 7. Articles [globalrx.com]
- 8. This compound [benchchem.com]
- 9. drugs.com [drugs.com]
- 10. JAK inhibitors for the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 13. healthcentral.com [healthcentral.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 17. hudson.org.au [hudson.org.au]
- 18. Discovery of Novel Sulfonylurea NLRP3 Inflammasome Inhibitor for the Treatment of Multiple Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Compound 21, a Direct AT2R Agonist, Induces IL-10 and Inhibits Inflammation in Mice Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Compound 21, a selective agonist of angiotensin AT2 receptors, prevents endothelial inflammation and leukocyte adhesion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Compound 21, a selective agonist of angiotensin AT2 receptors, prevents endothelial inflammation and leukocyte adhesion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Senkyunolide A inhibits the progression of osteoarthritis by inhibiting the NLRP3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Senkyunolide A inhibits the progression of osteoarthritis by inhibiting the NLRP3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Statistical analysis for comparing treatment groups with prednisolone phosphate
For Immediate Release
[City, State] – A comprehensive analysis of clinical trial data provides a clearer picture of the therapeutic efficacy and pharmacokinetic profile of prednisolone (B192156) phosphate (B84403) in various clinical settings. This guide offers researchers, scientists, and drug development professionals a detailed comparison of prednisolone phosphate against other corticosteroids and placebo, supported by experimental data and detailed protocols.
Prednisolone, the active metabolite of this compound, is a cornerstone in the management of inflammatory and autoimmune conditions. Its efficacy is attributed to its interaction with the glucocorticoid receptor, leading to the modulation of gene expression and subsequent anti-inflammatory effects. This guide delves into the quantitative data from key clinical trials to provide a comparative statistical analysis.
Data Presentation
The following tables summarize the quantitative data from comparative clinical trials involving this compound.
Table 1: Comparison of Low-Dose vs. High-Dose Prednisolone in Pediatric Asthma Exacerbations
| Outcome Measure | 1 mg/kg/day Prednisolone (n=64) | 2 mg/kg/day Prednisolone (n=64) | Statistical Significance |
| Mean PRAM Score at 4 hours | Data not specified | Data not specified | No significant difference |
| Recurrence of Wheeze within 1 week | 8% | 5% | Not statistically significant |
| Incidence of Vomiting | Less frequent | More frequent | Statistically significant (RR 0.19-0.99)[1] |
PRAM: Pediatric Respiratory Assessment Measure. A higher score indicates greater severity.[1]
Table 2: Efficacy of Different Corticosteroids in Severe Community-Acquired Pneumonia (30-day mortality)
| Treatment Group | Risk Ratio (RR) vs. Placebo | 95% Confidence Interval (CI) |
| Prednisolone | 1.01 | 0.41–2.50 |
| Hydrocortisone (B1673445) | 0.35 | 0.16–0.59 |
| Methylprednisolone | 0.85 | 0.43–1.63 |
| Dexamethasone | 0.57 | 0.09–3.10 |
A network meta-analysis of 13 randomized clinical trials (2,495 patients) indicated that hydrocortisone was superior to prednisolone, methylprednisolone, and placebo in reducing 30-day mortality.[2]
Table 3: Bioavailability of a New Oral Prednisolone Sodium Phosphate (OPSP) Formulation vs. Commercial Formulations
| Pharmacokinetic Parameter | New OPSP Formulation (3 mg/mL) | Prednisolone Syrup (PS) (3 mg/mL) | Prednisolone Sodium Phosphate Solution (PSPS) (1 mg/mL) | Bioequivalence |
| Mean Cmax (ng/mL) | 358.5 | Not specified | Not specified | Yes |
| Mean tmax (minutes) | 47 | Not specified | Not specified | Yes |
| Mean Plasma Half-life (hours) | ~2.9 | Not specified | Not specified | Yes |
| AUC0-t Ratio (OPSP vs. PS) | 98.6% (95.9%–101.4% CI) | - | - | Yes |
| AUC0-t Ratio (OPSP vs. PSPS) | 101.9% (99.2%–104.8% CI) | - | - | Yes |
This open-label, randomized, single-dose, crossover study in 23 healthy adult volunteers demonstrated that the new OPSP formulation was bioequivalent to two other commercial liquid formulations.[3]
Table 4: Prednisone vs. Placebo for Recurrent Implantation Failure in IVF
| Outcome | Prednisone Group (10 mg/day) (n=357) | Placebo Group (n=358) | Absolute Difference (95% CI) | Relative Ratio (RR) (95% CI) | P-value |
| Live Birth Rate | 37.8% | 38.8% | -1.0% (-8.1% to 6.1%) | 0.97 (0.81 to 1.17) | 0.78[4][5] |
| Biochemical Pregnancy Loss | 17.3% | 9.9% | 7.5% (0.6% to 14.3%) | 1.75 (1.03 to 2.99) | 0.04[4][5] |
| Preterm Delivery | 11.8% | 5.5% | 6.3% (0.2% to 12.4%) | 2.14 (1.00 to 4.58) | 0.04[4][5] |
This randomized clinical trial included 715 women with a history of 2 or more unsuccessful embryo transfer cycles.[4][5]
Experimental Protocols
1. Dose-Comparison Study in Pediatric Asthma Exacerbations
-
Study Design: A randomized, double-blind, noninferiority trial was conducted in a pediatric emergency department.[1]
-
Participants: 128 children aged 1 to 5 years with acute moderate exacerbations of asthma were enrolled.[1]
-
Intervention: Patients were randomized into two groups to receive either 1 mg/kg/day or 2 mg/kg/day of oral prednisolone for 3 days.[1]
-
Primary Outcome: The severity of the asthma exacerbation was measured over time using the Pediatric Respiratory Assessment Measure (PRAM) score.[1]
-
Statistical Analysis: The PRAM scores, recurrence of wheeze, and side effect profiles were compared between the two groups. Statistical significance was determined using appropriate statistical tests.[1]
2. Network Meta-Analysis of Corticosteroids for Severe Community-Acquired Pneumonia
-
Study Design: A systematic review and network meta-analysis of 13 randomized clinical trials.[2]
-
Participants: The analysis included data from 2,495 patients with severe community-acquired pneumonia.[2]
-
Intervention: The trials compared various corticosteroids, including hydrocortisone, prednisolone, methylprednisolone, and dexamethasone, against each other or a placebo.[2]
-
Primary Outcome: The primary outcome was 30-day mortality.[2]
-
Statistical Analysis: A random-effects model was used to analyze the data. Results were presented as risk ratios (RR) with 95% confidence intervals (CI).[2]
3. Bioavailability Study of Oral Prednisolone Formulations
-
Study Design: An open-label, randomized, single-dose, two-way crossover study was conducted in 14 healthy volunteers.[6]
-
Intervention: Participants received a single 20 mg dose (4 x 5 mg tablets) of a test formulation and a reference formulation of prednisolone, with a 2-week washout period between doses.[6]
-
Data Collection: Blood samples were collected at various time intervals after oral administration. Prednisolone concentrations were analyzed using a validated high-performance liquid chromatography (HPLC) method.[6]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), were calculated.[6]
-
Statistical Analysis: A paired Student's t-test was used to compare the pharmacokinetic parameters between the two formulations. Bioequivalence was determined based on the 90% confidence intervals of the geometric mean ratios for Cmax, AUC0-12, and AUC0-∞.[6]
Mandatory Visualization
The anti-inflammatory and immunosuppressive effects of prednisolone are primarily mediated through its interaction with the glucocorticoid receptor (GR). The following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for a comparative clinical trial.
Caption: Glucocorticoid Receptor Signaling Pathway
Caption: Experimental Workflow for a Randomized Controlled Trial
References
- 1. A 3-day course of 1 mg/kg versus 2 mg/kg bodyweight prednisolone for 1- to 5-year-old children with acute moderate exacerbation of asthma: a randomized double-blind noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Association between various types of corticosteroids and mortality for severe community-acquired pneumonia in adults: a systematic review and network meta-analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Prednisone vs Placebo and Live Birth in Patients With Recurrent Implantation Failure Undergoing In Vitro Fertilization: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prednisone vs Placebo and Live Birth in Patients With Recurrent Implantation Failure Undergoing In Vitro Fertilization: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Prednisolone Phosphate: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of prednisolone (B192156) phosphate (B84403) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Prednisolone phosphate is a synthetic glucocorticoid that is considered a hazardous substance, suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4][5] Therefore, its disposal is regulated and must be handled with care.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][6] If handling the solid form, a dust/aerosol mask with a P3 filter is recommended to avoid inhalation.[2] Work in a well-ventilated area, such as a chemical fume hood.[5][6] In case of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.[2][7]
Regulatory Framework
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) regulations for hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[8][9] A key provision of these regulations is the prohibition of disposing of hazardous pharmaceutical waste by flushing it down the drain (sewering).[10][11] While this compound is a hazardous chemical, it is not currently listed as a controlled substance by the Drug Enforcement Administration (DEA). Therefore, the specific record-keeping and disposal procedures for controlled substances, such as the use of DEA Form 41, are not required.[12][13][14][15]
Quantitative Data: Physical and Chemical Properties
The following table summarizes key quantitative data for this compound, which is important for its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C21H27Na2O8P | [1] |
| Molecular Mass | 484.4 g/mol | [2] |
| Appearance | White or off-white crystalline powder | [2][5] |
| pH | 7.5 - 9 (in a 5% aqueous solution) | [2] |
| Solubility | Soluble in water | [4] |
| Hazard Class | Considered a hazardous substance according to OSHA 29 CFR 1910.1200 | [4] |
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed hazardous waste management company. There are no approved laboratory-scale chemical neutralization protocols that would render the substance non-hazardous. The following steps detail the procedure for preparing this compound waste for collection.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes unused or expired pure drug, contaminated labware (e.g., vials, syringes, pipette tips), contaminated PPE, and solutions containing the compound.
- Segregate this compound waste from non-hazardous waste at the point of generation. Do not mix it with general laboratory trash or other non-hazardous chemical waste.[10]
2. Waste Accumulation and Containerization:
- Use a designated, leak-proof, and sealable waste container that is compatible with the chemical. The container should be clearly labeled as "Hazardous Waste."
- The label must include:
- The words "Hazardous Waste"
- The name of the chemical: "this compound"
- The specific hazards (e.g., "Toxic," "Reproductive Hazard").[1][3]
- The date on which waste was first added to the container (accumulation start date).
- Keep the container closed at all times except when adding waste.
3. Storage:
- Store the hazardous waste container in a designated, secure area that is inaccessible to the public.[11]
- The storage area should be well-ventilated and away from sources of heat or ignition.[5]
4. Arrange for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
- Your EHS department will work with a licensed hazardous waste disposal company that will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will typically be incinerated.[8]
Experimental Protocols
The primary "protocol" for the disposal of this compound is its safe collection and preparation for a licensed vendor.
Methodology for Waste Preparation:
-
Objective: To safely accumulate and label this compound waste for disposal in accordance with EPA regulations.
-
Materials:
-
Designated hazardous waste container (leak-proof, with a secure lid).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat, P3 filter mask (if handling powder).
-
-
Procedure:
-
For Solid Waste:
-
Carefully place any unused or expired solid this compound into the designated hazardous waste container.
-
Place any items heavily contaminated with the solid, such as weighing boats or contaminated wipes, into the same container.
-
Minimize the generation of dust during this process.[4]
-
-
For Liquid Waste (Aqueous Solutions):
-
Pour aqueous solutions containing this compound directly into the designated hazardous waste container.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.
-
-
For Contaminated Labware:
-
Disposable items such as pipette tips, vials, and syringes that have come into contact with this compound should be placed in the solid hazardous waste container.
-
Empty containers or liners may retain product residues and must be disposed of as hazardous waste.[16]
-
-
-
Final Steps:
-
Once the container is full or you have no more of this waste stream, securely close the lid.
-
Ensure the hazardous waste label is complete and accurate.
-
Move the container to the designated hazardous waste storage area and contact your EHS department for pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. Prednisolone Sodium Phosphate | C21H27Na2O8P | CID 441409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. duchefa-farma.com [duchefa-farma.com]
- 3. This compound | C21H29O8P | CID 72078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. epa.gov [epa.gov]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. securewaste.net [securewaste.net]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. unthsc.edu [unthsc.edu]
- 14. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
